(R)-Dinotefuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N4O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-methyl-1-nitro-3-[[(3R)-oxolan-3-yl]methyl]guanidine |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/t6-/m1/s1 |
InChI Key |
YKBZOVFACRVRJN-ZCFIWIBFSA-N |
Isomeric SMILES |
CN=C(NC[C@H]1CCOC1)N[N+](=O)[O-] |
Canonical SMILES |
CN=C(NCC1CCOC1)N[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Dinotefuran: A Technical Guide to its Mechanism of Action on Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of (R)-Dinotefuran, the less toxic enantiomer of the neonicotinoid insecticide dinotefuran, at nicotinic acetylcholine receptors (nAChRs). It details the compound's binding characteristics, functional effects, receptor subtype selectivity, and the key experimental protocols used for its evaluation.
Core Mechanism of Action
Dinotefuran functions as a selective agonist at the insect nicotinic acetylcholine receptor (nAChR). Like the endogenous neurotransmitter acetylcholine (ACh), dinotefuran binds to the orthosteric site (the ACh binding site) on the receptor. This binding event triggers the opening of the ligand-gated cation channel, leading to an influx of Na⁺ and Ca²⁺ ions. The resulting depolarization of the postsynaptic membrane causes continuous nerve stimulation, which manifests as tremors and incoordination, ultimately leading to insect paralysis and death. Binding studies have confirmed that dinotefuran acts as a competitive inhibitor of radioligands that also target the ACh binding site.
A key characteristic of dinotefuran is its structural distinction from other neonicotinoids; it lacks a chlorinated heterocyclic ring (like imidacloprid) and possesses a tetrahydrofuran moiety. This unique structure influences its binding properties and contributes to its distinct pharmacological profile, including a relative lack of cross-resistance in insects resistant to other neonicotinoids.
Enantioselectivity: The Significance of the (R)-Enantiomer
Dinotefuran is a chiral molecule, existing as (R)- and (S)-enantiomers. Research has revealed significant enantioselectivity in its interaction with nAChRs, which has profound implications for its toxicological profile.
The (S)-enantiomer is significantly more toxic to non-target pollinators, such as honeybees (Apis mellifera), than the (R)-enantiomer[1]. Molecular docking and electrophysiological studies have elucidated the basis for this difference. (S)-dinotefuran forms a more stable and extensive hydrogen bond network with key amino acid residues within the honeybee nAChR binding pocket, particularly with the Amelα8 subunit[1][2]. In contrast, this compound exhibits a much lower binding affinity and potency at these specific honeybee receptor subtypes[2].
Crucially, both enantiomers display similar bioactivity against target pests like the cotton aphid (Aphis gossypii)[3]. This species-selective toxicity highlights the potential of using this compound as a more environmentally benign insecticide, offering effective pest control while minimizing harm to beneficial insects.
Receptor Subtype Selectivity
Compared to other widely used neonicotinoids like imidacloprid, dinotefuran demonstrates a higher degree of selectivity, acting on a narrower range of nAChR subtypes[4]. This selectivity is a critical aspect of its mechanism of action.
-
Studies in Drosophila melanogaster have shown that knocking out the Dα1 nAChR subunit significantly decreases sensitivity to imidacloprid but has no effect on sensitivity to dinotefuran. This indicates that the Dα1 subunit, a primary target for imidacloprid, is not a major target for dinotefuran[4].
-
Research on the brown planthopper (Nilaparvata lugens) using RNA interference (RNAi) has suggested that a major nAChR subtype targeted by dinotefuran likely contains the Nlα2 and Nlβ1 subunits. Sensitivity to dinotefuran was only diminished when the expression of these two specific subunits was reduced[4]. In contrast, imidacloprid's efficacy was affected by the knockdown of a much broader range of subunits.
This narrower target spectrum may contribute to dinotefuran's effectiveness against certain pests and its distinct resistance profile.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from binding and functional assays, illustrating the interaction of dinotefuran with nAChRs.
Table 1: Binding Affinity of Dinotefuran Enantiomers and Racemate to nAChRs
| Compound | Receptor Source | Radioligand | Assay Type | Kd (nM) | IC50 (nM) | Citation(s) |
| (Racemic) Dinotefuran | American Cockroach Nerve Cord | [³H]Dinotefuran | Saturation Binding | 13.7 | - | [5] |
| (Racemic) Dinotefuran | American Cockroach Nerve Cord | [³H]Dinotefuran | Competition | - | 5.02 | [5] |
| (Racemic) Dinotefuran | American Cockroach Nerve Cord | [³H]Epibatidine | Competition | - | 890 | [6] |
| (Racemic) Dinotefuran | Housefly Head Membranes | [³H]Imidacloprid | Competition | - | ~13-fold less active than Imidacloprid | [7] |
Table 2: Functional Potency (Agonist Activity) of Dinotefuran Enantiomers on nAChRs
| Compound | Receptor Subunits Expressed | System | EC50 (μM) | pEC50 (-log M) | Citation(s) |
| (R)-(−)-Dinotefuran | Honeybee Amelα8 / rat β2 | Xenopus Oocytes (TEVC) | 158.5 | 3.80 ± 0.17 | [2] |
| (S)-(+)-Dinotefuran | Honeybee Amelα8 / rat β2 | Xenopus Oocytes (TEVC) | 2.0 | ~5.7 (Calculated) | [2] |
Note: The EC₅₀ for (R)-(−)-Dinotefuran was ~77.6 times greater than that of the (S)-(+)-enantiomer, indicating significantly lower potency.
Key Experimental Protocols & Visualizations
Understanding the mechanism of action relies on specialized experimental techniques. Below are detailed, representative protocols for the primary assays used to characterize this compound's interaction with nAChRs, accompanied by workflow diagrams.
Signaling Pathway Diagram
The following diagram illustrates the fundamental signaling pathway initiated by the binding of this compound to an insect nAChR.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound, such as this compound, to displace a radioactive ligand from the nAChR, allowing for the determination of its binding affinity (Kᵢ).
-
Tissue/Cell Preparation:
-
Homogenize the source tissue (e.g., insect heads or nerve cords) in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Alternatively, use membranes from HEK-293 or other cell lines stably expressing specific nAChR subunits.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer to a specific protein concentration (determined by a Bradford or BCA assay).
-
-
Binding Reaction:
-
In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]imidacloprid or [³H]epibatidine, typically at a concentration near its Kd), and a range of concentrations of the unlabeled test compound (this compound).
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known nAChR ligand, like nicotine or unlabeled epibatidine).
-
Incubate the reaction mixture for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or 25°C) to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the reaction by rapidly separating the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is used to measure the functional effects (agonist, antagonist, or modulator activity) of compounds on nAChRs heterologously expressed in large cells, typically Xenopus laevis oocytes.
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis frog.
-
Synthesize capped complementary RNAs (cRNAs) for the desired nAChR subunits from linearized cDNA templates using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7).
-
Mix subunit cRNAs in a defined ratio and inject a specific amount (e.g., 20-50 ng total cRNA in 50 nL of water) into the cytoplasm of each oocyte using a microinjector.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in a modified Barth's solution (MB S) supplemented with antibiotics to allow for receptor expression and insertion into the cell membrane.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a small-volume recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).
-
Using micromanipulators, impale the oocyte with two glass microelectrodes filled with a high salt solution (e.g., 3 M KCl), with resistances of 0.5-2.0 MΩ. One electrode measures the membrane potential (Vₘ), and the other injects current.
-
Using a TEVC amplifier, clamp the oocyte's membrane potential at a negative holding potential, typically between -60 mV and -80 mV.
-
-
Compound Application and Data Acquisition:
-
Prepare stock solutions of this compound and make serial dilutions in the recording solution.
-
Apply the different concentrations of this compound to the oocyte via the perfusion system for a fixed duration (e.g., 10-30 seconds), followed by a washout period with the recording solution alone until the current returns to baseline.
-
Record the inward current elicited by the agonist at each concentration. The current is a direct measure of the number of nAChRs being opened by the compound.
-
-
Data Analysis:
-
Measure the peak current response for each concentration of this compound.
-
Normalize the responses to the maximum current observed (Iₘₐₓ).
-
Plot the normalized current as a function of the logarithm of the agonist concentration.
-
Fit the resulting concentration-response curve to the Hill equation: Response = Iₘₐₓ / (1 + (EC₅₀/[Agonist])ⁿᴴ), where EC₅₀ is the concentration that elicits a half-maximal response, and nᴴ is the Hill coefficient.
-
From this analysis, determine the EC₅₀ (a measure of potency) and Iₘₐₓ (a measure of efficacy) for this compound on the specific nAChR subtype expressed.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Controlled expression of nicotinic acetylcholine receptor-encoding genes in insects uncovers distinct mechanisms of action of the neonicotinoid insecticide dinotefuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a high-affinity binding site for dinotefuran in the nerve cord of the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stereospecific Activity of Dinotefuran Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinotefuran, a third-generation neonicotinoid insecticide, possesses a chiral center, leading to the existence of two enantiomers: (S)-dinotefuran and (R)-dinotefuran. This technical guide provides a comprehensive overview of the stereospecific activity of these enantiomers, highlighting the significant differences in their biological and environmental interactions. The (S)-enantiomer generally exhibits significantly higher toxicity to non-target organisms, such as honeybees, primarily due to its stronger binding affinity to specific nicotinic acetylcholine receptor (nAChR) subtypes. Conversely, the (R)-enantiomer often retains comparable or even superior insecticidal efficacy against target pests. This enantiomeric differentiation presents a critical opportunity for the development of more selective and environmentally benign pesticides. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows.
Differential Biological Activity
The insecticidal and toxicological properties of dinotefuran are highly dependent on the stereochemistry of its enantiomers. This section explores the differential activity against target pests and non-target organisms.
Insecticidal Activity Against Target Pests
While the (S)-enantiomer is often more potent, the (R)-enantiomer of dinotefuran demonstrates substantial and sometimes comparable insecticidal activity against various sucking pests. This suggests that the development of enantiomerically enriched or pure this compound formulations could maintain effective pest control.[1]
Toxicity to Non-Target Organisms
A significant body of evidence reveals that (S)-dinotefuran is considerably more toxic to non-target organisms, most notably pollinators like the honeybee (Apis mellifera) and soil organisms like the earthworm (Eisenia fetida).
The (S)-enantiomer of dinotefuran is acutely more toxic to honeybees than the (R)-enantiomer, with toxicity differences reported to be over 100-fold in some cases.[1] This heightened toxicity is a major concern for pollinator health. Chronic exposure to even sublethal doses of dinotefuran enantiomers can negatively impact larval survival and development.[2] Interestingly, honeybees have been observed to preferentially consume food containing S-dinotefuran, which may be linked to a thermogenic effect induced by this enantiomer.[3]
Studies on earthworms have shown that S-(+)-dinotefuran is more toxic than both the racemic mixture and the R-(-)-dinotefuran enantiomer.[4] This enantioselective toxicity is also observed in sublethal effects, such as DNA damage and alterations in enzyme activities.
In zebrafish (Danio rerio), dinotefuran enantiomers exhibit stereoselective subchronic toxicity.[5] The S-dinotefuran isomer tends to accumulate more readily in zebrafish and induces greater oxidative damage.[5] However, in terms of acute toxicity to zebrafish, the R-(-)-dinotefuran enantiomer has been reported to have a greater toxic effect than the racemate and the S-(+)-enantiomer.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the differential activity and properties of dinotefuran enantiomers.
Table 1: Comparative Toxicity of Dinotefuran Enantiomers to Honeybees (Apis mellifera)
| Enantiomer/Mixture | Contact Toxicity (LD50, μ g/bee ) | Oral Toxicity (LC50, mg/L) |
| (S)-(+)-dinotefuran | 0.023 | 0.125 |
| (R)-(-)-dinotefuran | 2.997 | 5.127 |
| Racemic dinotefuran | 0.041 | 0.328 |
Source: Chen, Z., et al. (2019).[1]
Table 2: Comparative Insecticidal Activity of Dinotefuran Enantiomers Against Target Pests
| Target Pest | Exposure Route | (S)-(+)-dinotefuran (LC50/LD50) | (R)-(-)-dinotefuran (LC50/LD50) | Fold Difference (S vs. R) |
| Aphis gossypii | Contact | - | - | ~2.7 |
| Aphis gossypii | Oral | - | - | ~3.2 |
| Apolygus lucorum | Contact | - | - | ~3.3 |
| Apolygus lucorum | Oral | - | - | ~3.4 |
Source: Chen, Z., et al. (2019).[1] (Note: Specific LC50/LD50 values were not provided in the abstract, only the fold difference).
Table 3: Enantioselective Degradation of Dinotefuran in Soil
| Enantiomer | Half-life (days) |
| (+)-dinotefuran | 21.7 |
| (-)-dinotefuran | 16.5 |
Source: Chen, et al. (2014), as cited in a review.[7][8]
Mechanism of Stereospecific Activity: Interaction with nAChRs
The primary target of neonicotinoid insecticides is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. The stereospecificity of dinotefuran's activity is largely attributed to the differential binding of its enantiomers to these receptors.
Binding Affinity to Honeybee nAChRs
Electrophysiological studies and molecular docking have revealed that (S)-dinotefuran has a significantly higher binding affinity for honeybee nAChRs, particularly the α8 subunit, compared to this compound.[1][5] This stronger interaction is due to a more stable and functional binding cavity for the (S)-enantiomer, facilitated by a more extensive hydrogen bond network.[1] The binding score for S-dinotefuran with the Amelα8/ratβ2 receptor model has been reported to be 7.15, which is higher than that of R-dinotefuran (6.09).[1][5]
Species Selectivity
Interestingly, while a pronounced enantioselectivity is observed in honeybees, both dinotefuran enantiomers exhibit similar bioactivity towards the nAChRs of the cotton aphid (Aphis gossypii).[5][9] This species selectivity is crucial for the prospect of developing safer insecticides, as the (R)-enantiomer can effectively control the target pest while posing a reduced risk to pollinators. The differential binding is influenced by key amino acid residues at the receptor's binding site.[9]
Caption: Interaction of dinotefuran enantiomers with nAChRs.
Experimental Protocols
This section outlines the general methodologies employed in the study of dinotefuran enantiomers.
Enantiomer Separation and Analysis
The separation and quantification of dinotefuran enantiomers are typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
-
Column: A chiral column, such as the ChromegaChiral CCA, is used.[10]
-
Mobile Phase: A common mobile phase composition is a mixture of n-hexane, ethanol, and methanol (e.g., 85:5:10, v/v/v).[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength of 270 nm is commonly employed.[10]
-
Elution Order: Under these conditions, (+)-dinotefuran is often the first enantiomer to elute, followed by (-)-dinotefuran.[10]
Caption: Workflow for dinotefuran enantiomer analysis.
Toxicity Bioassays
Standard toxicological methods are used to determine the LD50 (median lethal dose) and LC50 (median lethal concentration) values.
-
Contact Toxicity: The insecticide is topically applied to the dorsal thorax of the test organism (e.g., honeybees).
-
Oral Toxicity: The insecticide is incorporated into a food source (e.g., sucrose solution for honeybees) which is then consumed by the test organism.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) to calculate the LD50 or LC50 values.
nAChR Binding Assays
Radioligand binding assays are employed to determine the binding affinity of the dinotefuran enantiomers to nAChRs.
-
Preparation of Receptor Source: Nerve cord membranes from insects (e.g., American cockroaches) are prepared as the source of nAChRs.[11]
-
Radioligand: A radiolabeled ligand that binds to nAChRs, such as [3H]epibatidine or [3H]dinotefuran, is used.[11][12]
-
Competitive Binding: The ability of the unlabeled dinotefuran enantiomers to displace the radioligand from the receptors is measured.
-
Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Molecular Docking
Computational molecular docking studies are used to predict and analyze the binding interactions between the dinotefuran enantiomers and the nAChR.
-
Receptor Modeling: A 3D model of the target nAChR subunit (e.g., honeybee α8 subunit) is generated.
-
Ligand Preparation: The 3D structures of the (S)- and this compound enantiomers are prepared.
-
Docking Simulation: A docking program is used to predict the binding poses and calculate the binding affinity (e.g., binding score) of each enantiomer to the receptor.[1]
-
Interaction Analysis: The specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of the differential binding.[5]
Metabolomics Studies
Metabolomics approaches, such as Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), are used to investigate the enantioselective effects on metabolic pathways in organisms like zebrafish.[6][13]
-
Exposure: The model organisms are exposed to sublethal concentrations of the individual enantiomers or the racemic mixture.
-
Metabolite Extraction: Metabolites are extracted from the tissues of the exposed organisms.
-
UPLC-Q-TOF-MS Analysis: The extracted metabolites are separated and detected by UPLC-Q-TOF-MS.
-
Data Analysis: Multivariate statistical analysis (e.g., Principal Component Analysis) is used to identify metabolic perturbations and affected pathways.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective toxicity of the neonicotinoid dinotefuran on honeybee (Apis mellifera) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-dinotefuran affects the social behavior of honeybees (Apis mellifera)and increases their risk in the colony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The enantioselective toxicity and oxidative stress of dinotefuran on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the neurotoxicity of chiral dinotefuran towards nicotinic acetylcholine receptors: Enantioselective insights into species selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective separation and determination of the dinotefuran enantiomers in rice, tomato and apple by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a high-affinity binding site for dinotefuran in the nerve cord of the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of dinotefuran and its analogues with nicotinic acetylcholine receptors of cockroach nerve cords - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insight into the differences in the toxicity mechanisms of dinotefuran enantiomers in zebrafish by UPLC-Q/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and synthesis of (R)-Dinotefuran
An In-depth Technical Guide to the Discovery and Synthesis of (R)-Dinotefuran
Introduction
Dinotefuran is a third-generation neonicotinoid insecticide developed and commercialized by Mitsui Chemicals, Inc., first registered in Japan in 2002.[1] It is distinguished from other neonicotinoids by its unique furanicotinyl structure, featuring a tetrahydrofuran ring in place of the more common chloropyridinyl or chlorothiazolyl moieties.[2][3][4] This structural difference confers a distinct mode of action, making it effective against a broad spectrum of sucking insects, including those that have developed resistance to other insecticide classes.[1][4] Dinotefuran, chemically known as (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine, is a chiral molecule and is commercially produced as a racemic mixture of its (R) and (S) enantiomers.[3][5][6] Research has indicated that the enantiomers exhibit different toxicities to target and non-target organisms, with the (R)-enantiomer often showing lower toxicity to beneficial insects like honeybees while retaining comparable efficacy against common pests.[7] This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Dinotefuran, with a focus on the (R)-enantiomer.
Discovery and Molecular Design
The development of Dinotefuran by Mitsui Chemicals was the result of a deliberate molecular design strategy that diverged from the established neonicotinoid scaffolds.[8][9] The research initiative was guided by the following key steps:
-
Lead Compound Selection: Instead of using nicotine as the lead structure, researchers selected the endogenous neurotransmitter acetylcholine as the foundational model.[8][10] This approach aimed to explore novel chemical spaces for insecticidal activity.
-
Identification of Acyclic Ether Moieties: Initial research into compounds with 3-methoxypropyl groups revealed promising insecticidal properties.[8]
-
Cyclization to a Tetrahydrofuran (THF) Ring: The acyclic ether moiety was subsequently cyclized to form the more stable tetrahydro-3-furylmethyl group.[8][9] This critical step led to the discovery of Dinotefuran, which possesses this unique, non-aromatic cyclic ether substituent.
This innovative approach successfully removed the halogenated aromatic heterocyclic ring previously considered essential for neonicotinoid activity, establishing the furanicotinyl subclass of neonicotinoids.[3][8]
Physicochemical and Spectroscopic Properties
The properties of racemic Dinotefuran have been well-characterized.
Table 1: Physicochemical Properties of Dinotefuran
| Property | Value | Reference(s) |
| IUPAC Name | (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine | [5] |
| CAS Number | 165252-70-0 | [5] |
| Molecular Formula | C₇H₁₄N₄O₃ | [5] |
| Molecular Weight | 202.21 g/mol | [8] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 107.5 °C | [5][8] |
| Water Solubility | 39.83 g/L (39,830 mg/L) | [5] |
| log Kow (LogP) | -0.64 | [8] |
| Vapor Pressure | 1.3 x 10⁻⁸ mm Hg at 25 °C | [8] |
| pKa | 12.6 | [8] |
Table 2: Spectroscopic Data for Dinotefuran
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (in CD₂Cl₂) | δ (ppm): 1.65 (1H), 2.10 (1H), 2.58 (3H), 2.96 (3H), 3.32 (2H), 3.61 (1H), 3.70 (1H), 3.74 (1H), 3.89 (1H) | [1] |
| ¹³C NMR | δ (ppm): 28.01, 29.58, 38.34, 44.84, 67.58, 71.00, 158.68 | [1][11] |
| Infrared (IR) | Data collected in the wavenumber range of 600–4000 cm⁻¹ using a KBr tablet. The spectrum confirms the presence of functional groups consistent with the Dinotefuran structure. | [1] |
| Mass Spectrometry (MS/MS) | Precursor Ion (m/z): 203 [M+H]⁺. Typical Product Ions (m/z): 157 [M+H-NO₂]⁺, 129 [M+H-C₂H₄-NO₂]⁺ | [1] |
Synthesis of Dinotefuran
Commercial synthesis produces a racemic mixture of (RS)-Dinotefuran. While direct enantioselective synthesis protocols for this compound are not widely published in the available literature, several effective methods for producing the racemate exist. The individual enantiomers can then be separated for research and potential formulation using chiral chromatography.
Racemic Synthesis Routes
Multiple synthetic pathways to racemic Dinotefuran have been developed. A prevalent and practical method involves the condensation of key intermediates.
Caption: General workflow for the synthesis of racemic Dinotefuran.
Experimental Protocol: Synthesis of (RS)-Dinotefuran
This protocol is based on the condensation reaction between 3-aminomethyltetrahydrofuran and 1,3-dimethyl-2-nitroisourea.
-
Reaction Setup: To a reaction vessel, add process water, sodium chloride, and sodium hydroxide, and stir until dissolved.
-
Addition of Reactants: Cool the solution to approximately 5 °C. Add 3-aminomethyltetrahydrofuran, followed by the addition of 1,3-dimethyl-2-nitroisourea.
-
Reaction: Stir the mixture at a controlled low temperature. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the consumption of the limiting reagent is complete.
-
Work-up and Crystallization: Upon reaction completion, cool the mixture and adjust the pH to 3-5 with acid to induce crystallization.
-
Purification: Heat the suspension to dissolve the solid, then cool slowly to allow for recrystallization.
-
Isolation: Collect the solid product by centrifugation or filtration. Wash the solid with cold process water and dry under vacuum to yield the final (RS)-Dinotefuran product.
Enantioselective Separation
While a direct asymmetric synthesis for this compound is not detailed, the separation of the racemic mixture is achievable.
Experimental Protocol: Chiral HPLC Separation of Dinotefuran Enantiomers
This protocol allows for the analytical and preparative separation of (R)- and (S)-Dinotefuran.[9]
-
Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: Employ a chiral column, such as a ChromegaChiral CCA column.[9]
-
Mobile Phase: Use a mobile phase consisting of a mixture of n-hexane, ethanol, and methanol (e.g., 85:5:10, v/v/v).[9]
-
Elution: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the elution at a wavelength of 270 nm.[9]
-
Identification: Under these conditions, the two enantiomers will be baseline-separated. The elution order is typically (+)-dinotefuran followed by (-)-dinotefuran.[9] Fractions corresponding to each peak can be collected for isolation of the individual enantiomers.
Mechanism of Action
Dinotefuran functions as an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[5][6] Its mode of action disrupts nerve signaling, leading to paralysis and death.
Caption: Signaling pathway for Dinotefuran's insecticidal action.
The key features of its mechanism include:
-
Agonistic Binding: Dinotefuran binds to the nAChR, mimicking the action of acetylcholine but without being rapidly broken down by acetylcholinesterase.[12]
-
Unique Binding Site: There is evidence to suggest that Dinotefuran's binding mode on the nAChR differs from that of other neonicotinoids.[1] This may explain its effectiveness against insects resistant to first or second-generation neonicotinoids like imidacloprid.
-
Ion Channel Opening: This binding locks the receptor's ion channel in an open state, leading to an uncontrolled influx of sodium and calcium ions into the postsynaptic neuron.
-
Overstimulation and Paralysis: The constant influx of ions causes continuous nerve stimulation, resulting in hyperexcitation, convulsions, eventual paralysis, and death of the insect.
Experimental Protocol: nAChR Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds like Dinotefuran for the nAChR.[8][13]
-
Membrane Preparation: Prepare a membrane fraction rich in nAChRs from a suitable insect tissue source (e.g., nerve cords from American cockroaches or head membranes from houseflies).[8][14]
-
Assay Buffer: Prepare an appropriate physiological buffer for the binding assay.
-
Incubation: In a microtiter plate or microcentrifuge tubes, combine the insect membrane preparation, a radiolabeled nAChR ligand (e.g., [³H]epibatidine or [³H]imidacloprid), and varying concentrations of the test compound (Dinotefuran).[13][14]
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B filters).[15]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value is inversely proportional to the binding affinity of the test compound.
Biological Activity and Efficacy
Dinotefuran is effective against a wide range of pests, particularly hemipteran insects.[5] The differential activity between its enantiomers is an area of active research.
Table 3: Toxicological Profile of Racemic Dinotefuran
| Test | Species | Value | Reference(s) |
| Acute Oral LD₅₀ | Rat, Mouse | ≥2,000 mg/kg | [5] |
| Acute Dermal LD₅₀ | Rat | >2,000 mg/kg | [1] |
Table 4: Efficacy and Receptor Binding Affinity of Dinotefuran
| Parameter | Species/Target | Value | Reference(s) |
| IC₅₀ (vs [³H]epibatidine) | Cockroach nAChRs | 890 nM | [8][13] |
| IC₅₀ (vs [³H]dinotefuran) | Cockroach nAChRs | 5.02 nM | [8] |
| Kd ([³H]dinotefuran binding) | Cockroach nAChRs | 13.7 nM | [8] |
| LC₅₀ | Bemisia tabaci (Whitefly) | 5.54 - 6.01 mg/L | [3] |
| Enantioselectivity | Honeybee nAChRs | (S)-enantiomer has a significantly higher affinity than (R)-enantiomer. | [7] |
| Enantioselectivity | Cotton Aphid nAChRs | Both enantiomers exhibit similar bioactivity. | [7] |
The data indicates that while both enantiomers are active against pest insects like the cotton aphid, the (S)-enantiomer is significantly more toxic to non-target honeybees.[7] This suggests that formulations enriched in or solely containing this compound could offer a more favorable ecological profile without compromising pest control efficacy.[7]
Conclusion
Dinotefuran represents a significant advancement in neonicotinoid chemistry, born from a rational design process that replaced the traditional halogenated aromatic ring with a novel tetrahydrofuran moiety. Its unique structure provides a distinct mode of action at the insect nAChR, making it a valuable tool for managing a broad spectrum of insect pests, including resistant populations. While commercial Dinotefuran is a racemic mixture, the differing biological activities of its (R) and (S) enantiomers highlight a promising avenue for developing more selective and ecologically compatible insecticides. The synthesis of the racemate is well-established, and effective chiral separation methods allow for the isolation and study of the individual stereoisomers. Future research and development focused on the enantioselective synthesis and formulation of this compound could lead to next-generation crop protection solutions with enhanced safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Dinotefuran(165252-70-0) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Dinotefuran nano-pesticide with enhanced valid duration and controlled release properties based on a layered double hydroxide nano-carrier - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 5. Dinotefuran - Wikipedia [en.wikipedia.org]
- 6. Dinotefuran (Ref: MTI 446) [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Dinotefuran | C7H14N4O3 | CID 197701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Enantioselective separation and determination of the dinotefuran enantiomers in rice, tomato and apple by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of dinotefuran and its analogues with nicotinic acetylcholine receptors of cockroach nerve cords - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insecticidal activity and nicotinic acetylcholine receptor binding of dinotefuran and its analogues in the housefly, Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Environmental Fate and Degradation of (R)-Dinotefuran
This document provides a comprehensive technical overview of the environmental fate, transport, and degradation pathways of (R)-Dinotefuran, the less toxic enantiomer of the neonicotinoid insecticide dinotefuran. It is intended for researchers, environmental scientists, and professionals in the agrochemical and pharmaceutical industries. This guide synthesizes current knowledge on its physicochemical properties, degradation kinetics, major metabolites, and the experimental methodologies used for its study.
Physicochemical Properties and Environmental Mobility
The environmental behavior of any compound is fundamentally governed by its physicochemical properties. Dinotefuran is characterized by exceptionally high water solubility and a low octanol-water partition coefficient (log KOW), which dictates its high mobility in the environment.[1][2] These properties suggest a significant potential for leaching through the soil profile and transport via surface water runoff.[3][4][5]
The soil organic carbon-water partitioning coefficient (Koc) is low, confirming weak adsorption to soil particles and high mobility.[1][5] Adsorption is primarily a physical process, influenced by soil organic matter content, pH, and temperature, with stronger adsorption observed in soils with higher humic acid content and smaller particle sizes.[6][7]
Table 1: Physicochemical Properties of Dinotefuran
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₇H₁₄N₄O₃ | [8] |
| Molecular Weight | 202.21 g/mol | [8] |
| Water Solubility | 39,830 mg/L (at 25°C) | [1][4][9] |
| Vapor Pressure | < 1.7 × 10⁻⁶ Pa (at 30°C) | [8] |
| Log Kₒw (Octanol-Water) | -0.549 | [2] |
| Soil Adsorption (Kₒc) | 6 - 50 mL/g |[1][4][5] |
Degradation Pathways and Kinetics
The degradation of this compound in the environment proceeds through both abiotic and biotic pathways. The dominant pathway is highly dependent on the environmental compartment. In aquatic systems exposed to sunlight, photodegradation is the most significant route of dissipation.[3] In soil and deeper aquatic systems, microbial metabolism is the primary mechanism.[1][3]
Photodegradation (Aqueous Photolysis) Photodegradation is a critical and rapid degradation pathway for dinotefuran in clear, shallow aquatic environments.[3] It follows first-order kinetics and is influenced by factors such as water pH, initial concentration, and the presence of dissolved organic matter (DOM), which can produce reactive oxygen species that accelerate the process.[10][11][12] The half-life in aqueous solution under sunlight is very short, often less than two days.[4][13] The proposed photodegradation mechanism involves oxidation by singlet oxygen, reduction, and hydrolysis following the removal of the nitro group.[11]
Hydrolysis Dinotefuran is generally stable to hydrolysis at environmentally relevant pH levels (pH 4-9).[13] Studies indicate that hydrolysis is a very slow degradation process, with a reported half-life of approximately 360 days under neutral pH conditions, making it a minor contributor to its overall environmental degradation compared to photolysis and microbial action.[1][14]
Soil Metabolism Microbial degradation is the principal pathway for dinotefuran dissipation in soil.[1] The process is enantioselective, with studies consistently showing that the this compound enantiomer degrades preferentially and more rapidly than the (S)-enantiomer.[15] This stereoselectivity is a crucial factor in risk assessment, as this compound is also noted to be significantly less toxic to non-target organisms like honeybees.[15] The half-life in soil is variable, depending on soil type, microbial activity, temperature, and moisture.[1][16] Co-application with fertilizers like ammonium sulfate has been shown to significantly impede degradation, increasing the half-life by altering soil pH and microbial community structure.[16]
Aquatic Metabolism In deeper water bodies where sunlight penetration is limited, aerobic aquatic metabolism becomes the more dominant degradation process.[3] This pathway is considerably slower than photodegradation. The primary degradate identified in anaerobic aquatic metabolism is demethylated dinotefuran (DN).[5]
Table 2: Degradation Half-Lives (DT₅₀) of Dinotefuran in Various Environmental Compartments
| Degradation Pathway | Compartment | Half-Life (DT₅₀) | Reference(s) |
|---|---|---|---|
| Photodegradation | Aqueous Solution | 1.8 days | [4][13] |
| Hydrolysis | Water (Neutral pH) | ~360 days | [1] |
| Aerobic Soil Metabolism | Soil | 16 - 100 days (racemic mixture) | [5] |
| Soil | (R)-enantiomer: 16.5 days | [15] | |
| Soil | (S)-enantiomer: 21.7 days | [15] | |
| Aerobic Aquatic Metabolism | Water/Sediment System | 60 - 79 days | [3][5] |
| Field Dissipation | Paddy Water | 5.4 days | [17] |
| Paddy Soil | 12 days | [17] |
| Plant Metabolism | Various Crops | 2 - 12 days |[1] |
Major Metabolites and Degradation Pathway
Several major metabolites of dinotefuran have been identified through environmental fate studies. The formation of these degradates is dependent on the specific degradation pathway and environmental conditions.
-
1-methyl-2-nitroguanidine (MNG): A major metabolite found in aerobic soil metabolism and terrestrial field dissipation studies. It is also detected in plants.[2][5]
-
Demethylated Dinotefuran (DN): A major product resulting from anaerobic soil and aerobic aquatic metabolism.[5]
-
1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF): Another significant metabolite identified in various degradation studies.[5][15]
The diagram below illustrates the primary degradation pathways leading from the parent this compound molecule to its major environmental metabolites.
Caption: Primary degradation pathways of this compound.
Key Experimental Protocols
Standardized methodologies are essential for assessing the environmental fate of pesticides. The following sections detail typical protocols for key degradation studies.
This experiment is designed to determine the rate and pathway of degradation in soil under controlled aerobic conditions, often following OECD Guideline 307.
Methodology:
-
Soil Selection: Representative agricultural soils are collected, characterized (pH, organic carbon, texture), and sieved.
-
Test Substance: ¹⁴C-labeled this compound is applied uniformly to the soil samples at a specified concentration.
-
Incubation: The treated soil microcosms are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the system to maintain aerobic conditions.
-
Sampling: Soil samples are collected at predetermined intervals over a period of up to 120 days.
-
Trapping Volatiles: Evolved ¹⁴CO₂ is trapped in an alkaline solution (e.g., NaOH or KOH) to quantify mineralization. Organic volatiles are trapped using materials like polyurethane foam or activated carbon.
-
Extraction and Analysis: Soil samples are extracted using an appropriate solvent mixture (e.g., acetonitrile/water). The radioactivity in the extracts and trapped volatiles is quantified using Liquid Scintillation Counting (LSC). The parent compound and metabolites are identified and quantified using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. aglaw.psu.edu [aglaw.psu.edu]
- 4. naturepest.com [naturepest.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Adsorption and thermodynamic parameters of chlorantraniliprole and dinotefuran on clay loam soil with difference in particle size and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Modeling photodegradation kinetics of three systemic neonicotinoids—dinotefuran, imidacloprid, and thiamethoxam—in aqueous and soil environment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. Photolysis of dinotefuran in aqueous solution: Kinetics, influencing factors and photodegradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dinotefuran | C7H14N4O3 | CID 197701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effects of ammonium sulfate on the degradation and metabolism of dinotefuran in soil: Evidence from soil physicochemical properties and bacterial community structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Enantioselectivity of Dinotefuran in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinotefuran, a third-generation neonicotinoid insecticide, possesses a chiral center, leading to the existence of two enantiomers, (S)-(+)-dinotefuran and (R)-(-)-dinotefuran. While commercially sold as a racemic mixture, emerging research demonstrates significant enantioselectivity in its biological interactions, toxicity, metabolism, and environmental fate. This technical guide provides a comprehensive overview of the current state of knowledge regarding the enantioselectivity of dinotefuran. It is intended to serve as a resource for researchers, scientists, and professionals in drug development and environmental science to inform more accurate risk assessments and to guide the development of potentially safer, enantiopure agrochemicals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes affected biological pathways.
Introduction
Chirality is a fundamental property of many bioactive molecules, including a significant portion of pesticides. The differential interaction of enantiomers with a chiral biological environment, such as receptors and enzymes, can lead to profound differences in their desired efficacy and unintended toxicity. Dinotefuran acts as an agonist at the nicotinic acetylcholine receptor (nAChR), leading to insect paralysis and death. Recent studies have revealed that the two enantiomers of dinotefuran exhibit distinct toxicological profiles against both target pests and non-target organisms, including essential pollinators like honeybees, and other environmental species such as earthworms and fish. Understanding this enantioselectivity is critical for a more refined ecological risk assessment and for the potential development of enantiopure formulations that could maximize efficacy against pests while minimizing harm to beneficial organisms.
Enantioselective Bioactivity and Toxicity
The biological activity of dinotefuran is highly dependent on the stereochemistry of its enantiomers. Significant differences have been observed in toxicity towards various organisms, with the S-enantiomer generally exhibiting higher toxicity to non-target species.
Toxicity to Invertebrates
Studies on non-target invertebrates have consistently shown that the S-(+)-dinotefuran enantiomer is significantly more toxic than the R-(-)-enantiomer.
-
Honeybees (Apis mellifera): The S-enantiomer is substantially more toxic to honeybees. For adult honeybees, S-dinotefuran has been reported to be 41.1 to 128.4 times more toxic than R-dinotefuran via oral and contact exposure, respectively[1][2]. In honeybee larvae, the acute oral LD50 for S-dinotefuran was found to be 30.0 µ g/larva , which is considerably more toxic than rac-dinotefuran (92.7 µ g/larva ) and R-dinotefuran (183.6 µ g/larva ) after 72 hours of exposure[3].
-
Earthworms (Eisenia fetida): Similar enantioselectivity is observed in soil-dwelling organisms. The 14-day LC50 value for S-(+)-dinotefuran in artificial soil was 1.158 mg/kg, while the LC50 for R-(-)-dinotefuran was 6.002 mg/kg[4]. This indicates that the S-enantiomer is approximately 5.2 times more toxic to earthworms. S-dinotefuran also accumulates more rapidly and induces more severe oxidative stress, growth inhibition, and reproductive toxicity in earthworms compared to the R-enantiomer[5].
Toxicity to Vertebrates
Enantioselectivity has also been demonstrated in aquatic vertebrates, such as zebrafish, although the pattern can differ from that observed in invertebrates.
-
Zebrafish (Danio rerio): In acute toxicity tests (96 hours), the R-(-)-dinotefuran enantiomer was found to be more toxic to zebrafish than the racemate and the S-(+)-enantiomer[6]. The R-enantiomer also had more pronounced effects on the development of zebrafish in chronic assays and caused a greater disturbance of endogenous metabolites[6].
Mechanism of Enantioselective Action
The primary target of dinotefuran is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. The enantioselective toxicity of dinotefuran is rooted in the differential binding and interaction of its enantiomers with these receptors.
Molecular docking and electrophysiological studies have shown that S-dinotefuran has a higher affinity for honeybee nAChRs than the R-enantiomer[7][8]. Specifically, the S-enantiomer appears to bind more effectively to the α8 subunit of the honeybee nAChR, forming a more stable binding cavity primarily due to a more extensive hydrogen bond network[2]. This stronger interaction is believed to be the molecular basis for the higher toxicity of S-dinotefuran to honeybees. In contrast, both enantiomers exhibited similar bioactivity towards the nAChRs of the target pest, the cotton aphid[8]. This differential affinity highlights a potential avenue for developing insecticides that are selective for pests over beneficial insects.
Data Presentation
The following tables summarize the quantitative data on the enantioselective toxicity and environmental fate of dinotefuran.
Table 1: Enantioselective Acute Toxicity of Dinotefuran
| Organism | Exposure Route | Enantiomer | Toxicity Value (unit) | Fold Difference (S vs R) | Reference |
| Honeybee (Apis mellifera) - Adult | Contact | S-(+)-dinotefuran | LD50: 0.023 µ g/bee | 128.4 | [1] |
| R-(-)-dinotefuran | LD50: 2.997 µ g/bee | [1] | |||
| rac-dinotefuran | LD50: 0.041 µ g/bee | [1] | |||
| Honeybee (Apis mellifera) - Adult | Oral | S-(+)-dinotefuran | LC50: 0.042 mg/L | 41.1 | [1] |
| R-(-)-dinotefuran | LC50: 1.725 mg/L | [1] | |||
| rac-dinotefuran | LC50: 0.110 mg/L | [1] | |||
| Honeybee (Apis mellifera) - Larvae | Oral (72h) | S-(+)-dinotefuran | LD50: 30.0 µ g/larva | 6.1 | [3] |
| R-(-)-dinotefuran | LD50: 183.6 µ g/larva | [3] | |||
| rac-dinotefuran | LD50: 92.7 µ g/larva | [3] | |||
| Earthworm (Eisenia fetida) | Artificial Soil (14d) | S-(+)-dinotefuran | LC50: 1.158 mg/kg | 5.2 | [4] |
| R-(-)-dinotefuran | LC50: 6.002 mg/kg | [4] | |||
| rac-dinotefuran | LC50: 2.372 mg/kg | [4] | |||
| Zebrafish (Danio rerio) | Aquatic (96h) | R-(-)-dinotefuran | More toxic than S-(+) and racemate | N/A | [6] |
Table 2: Enantioselective Degradation of Dinotefuran in Soil
| Enantiomer | Half-life (days) | Soil Type | Reference |
| (+)-dinotefuran | 21.7 | Not Specified | [9] |
| (-)-dinotefuran | 16.5 | Not Specified | [9] |
Experimental Protocols
Chiral Separation of Dinotefuran Enantiomers by HPLC
A common method for the enantioselective analysis of dinotefuran involves High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
-
Objective: To separate and quantify the (S)-(+)- and (R)-(-)-enantiomers of dinotefuran.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: ChromegaChiral CCA column.
-
Mobile Phase: n-hexane-ethanol-methanol (85:5:10, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Elution Order: The first eluted enantiomer is (+)-dinotefuran, followed by (-)-dinotefuran[10].
-
Sample Preparation (for food matrices like rice, tomato, apple):
-
Homogenize the sample.
-
Extract with acetonitrile.
-
Add NaCl and anhydrous MgSO4 for partitioning and dehydration.
-
Centrifuge the sample.
-
Take an aliquot of the supernatant and clean it up using a solid-phase extraction (SPE) cartridge containing primary secondary amine (PSA) and graphitized carbon black (GCB).
-
Elute with a mixture of acetonitrile and toluene.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
Acute Toxicity Assay in Earthworms (Eisenia fetida)
The artificial soil test is a standardized method to assess the acute toxicity of chemicals to earthworms.
-
Objective: To determine the 14-day LC50 of dinotefuran enantiomers and the racemate.
-
Test Organism: Adult earthworms (e.g., Eisenia fetida).
-
Test Substrate: Artificial soil prepared according to OECD guidelines (e.g., 70% sand, 20% kaolin clay, 10% sphagnum peat).
-
Procedure:
-
Prepare a series of concentrations of the test substances (S-, R-, and rac-dinotefuran) in the artificial soil.
-
Introduce a defined number of adult earthworms (e.g., 10) into each test container with the treated soil.
-
Maintain the containers at a controlled temperature (e.g., 20 ± 2 °C) and with a defined light/dark cycle for 14 days.
-
Assess mortality at the end of the 14-day exposure period.
-
Calculate the LC50 values using appropriate statistical methods (e.g., probit analysis).
-
Assessment of Oxidative Stress in Zebrafish (Danio rerio)
This protocol outlines the measurement of key biomarkers of oxidative stress in zebrafish exposed to dinotefuran enantiomers.
-
Objective: To evaluate the enantioselective induction of oxidative stress.
-
Test Organism: Adult or larval zebrafish.
-
Exposure: Expose zebrafish to sublethal concentrations of S-, R-, and rac-dinotefuran for a defined period (e.g., 96 hours).
-
Biomarker Analysis:
-
Homogenize whole fish or specific tissues (e.g., liver, brain) in a suitable buffer.
-
Centrifuge the homogenate to obtain the supernatant for enzyme assays.
-
Superoxide Dismutase (SOD) Activity: Measure using a commercial assay kit, often based on the inhibition of the reduction of WST-1 or nitroblue tetrazolium.
-
Glutathione S-Transferase (GST) Activity: Measure using a commercial assay kit, typically based on the conjugation of glutathione with 1-chloro-2,4-dinitrobenzene (CDNB).
-
Malondialdehyde (MDA) Content: Measure as an indicator of lipid peroxidation, commonly using the thiobarbituric acid reactive substances (TBARS) assay.
-
Acetylcholinesterase (AChE) Activity: Measure using a method based on the hydrolysis of acetylthiocholine.
-
Normalize enzyme activities and MDA content to the total protein concentration of the sample, determined by methods such as the Bradford assay.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Dinotefuran enantiomers have been shown to differentially affect several key signaling pathways, particularly those related to neurotoxicity and metabolic disruption.
Caption: Enantioselective effects of dinotefuran on nAChR and metabolic pathways.
Experimental Workflows
Caption: General experimental workflow for studying dinotefuran enantioselectivity.
Conclusion and Future Perspectives
The evidence strongly indicates that the enantiomers of dinotefuran possess distinct toxicological and environmental profiles. The S-(+)-enantiomer is generally more toxic to non-target invertebrates like honeybees and earthworms, primarily due to its higher affinity for their nicotinic acetylcholine receptors. Conversely, the R-(-)-enantiomer shows greater toxicity to zebrafish in some studies. This enantioselectivity has profound implications for ecological risk assessment, which may be inaccurate if based solely on data from the racemic mixture.
Future research should focus on several key areas:
-
Expanding the scope of organisms studied: More research is needed on the enantioselective effects of dinotefuran on a wider range of terrestrial and aquatic organisms.
-
Investigating enantioselective metabolism: A deeper understanding of how different species metabolize dinotefuran enantiomers is required.
-
Field studies: Most studies to date have been conducted under laboratory conditions. Field studies are needed to confirm these findings in more realistic environmental settings.
-
Development of enantiopure products: The lower toxicity of the R-(-)-enantiomer to beneficial insects like honeybees suggests that an enantiopure formulation could be a viable strategy for developing more environmentally benign pesticides.
By considering the chirality of dinotefuran, the scientific community can move towards a more nuanced and accurate understanding of its environmental impact, ultimately leading to safer and more sustainable pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ecological toxicity reduction of dinotefuran to honeybee: New perspective from an enantiomeric level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective toxicity of the neonicotinoid dinotefuran on honeybee (Apis mellifera) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitepress.org [scitepress.org]
- 5. Enantioselective Bioaccumulation and Toxicity of the Neonicotinoid Insecticide Dinotefuran in Earthworms ( Eisenia fetida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The enantioselective toxicity and oxidative stress of dinotefuran on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the neurotoxicity of chiral dinotefuran towards nicotinic acetylcholine receptors: Enantioselective insights into species selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective separation and determination of the dinotefuran enantiomers in rice, tomato and apple by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of (R)-Dinotefuran on Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinotefuran, a third-generation neonicotinoid insecticide, is characterized by its chiral center, existing as (R)- and (S)-enantiomers. This technical guide provides a comprehensive overview of the toxicological profile of the (R)-enantiomer of dinotefuran on a range of non-target organisms. A significant body of research indicates a pronounced enantioselectivity in the toxicity of dinotefuran, with the (S)-enantiomer generally exhibiting substantially higher toxicity to many non-target species, particularly bees. This guide summarizes the available quantitative toxicity data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a thorough resource for researchers and professionals in environmental science and drug development. The findings suggest that the use of enantiomerically enriched (R)-Dinotefuran could offer a viable strategy to mitigate the adverse ecological effects of this insecticide class while maintaining efficacy against target pests.
Introduction
Neonicotinoid insecticides have been widely used in agriculture for their systemic properties and effectiveness against a broad spectrum of pests. Dinotefuran, a member of this class, possesses a unique furanicotinyl group and a chiral center, leading to the existence of (R)- and (S)-enantiomers. The differential interaction of these enantiomers with biological receptors can result in significant variations in their insecticidal activity and toxicological effects on non-target organisms. Understanding the specific toxicological profile of each enantiomer is crucial for a more accurate environmental risk assessment and the development of safer pest control strategies. This guide focuses on the (R)-enantiomer of dinotefuran, compiling and analyzing the current scientific knowledge of its effects on key non-target species.
Quantitative Toxicological Data
The enantioselectivity of dinotefuran toxicity is most pronounced in insects, particularly bees. However, variations in toxicity between the enantiomers have also been observed in other non-target organisms. The following tables summarize the available quantitative data for this compound and its racemic mixture.
Table 1: Acute Toxicity of Dinotefuran Enantiomers to Honey Bees (Apis mellifera)
| Species | Enantiomer | Exposure Route | 72-hour LD50 | Reference |
| Apis mellifera (Larvae) | This compound | Oral | 183.6 µ g/larva | [1] |
| (S)-Dinotefuran | Oral | 30.0 µ g/larva | [1] | |
| rac-Dinotefuran | Oral | 92.7 µ g/larva | [1] |
Table 2: Acute Toxicity of Dinotefuran Enantiomers to Aquatic Organisms
| Species | Enantiomer | Exposure Duration | Endpoint | Value | Reference |
| Daphnia magna | This compound | 21 days | Reproduction | No inhibition at 5.0 mg/L | [2] |
| (S)-Dinotefuran | 21 days | Reproduction | Inhibition at 5.0 mg/L | [2] | |
| Zebrafish (Danio rerio) | This compound | 96 hours | Acute Toxicity | More toxic than (S)- and rac- | [1] |
| (S)-Dinotefuran | 96 hours | Acute Toxicity | Least toxic | [1] | |
| Chironomus kiiensis | rac-Dinotefuran | 10 days | IC50 (Burrowing Inhibition) | 0.60 µg/L | [3] |
| Mysid shrimp (Americamysis bahia) | rac-Dinotefuran | 96 hours | LC50 | 0.79 mg/L | [4][5] |
| Carp | rac-Dinotefuran | 96 hours | LC50 | >1,000 ppm | [6] |
| Daphnia magna | rac-Dinotefuran | 48 hours | EC50 | >968.3 mg/L | [4][5] |
Table 3: Acute Toxicity of Racemic Dinotefuran to Birds
| Species | Exposure Route | Endpoint | Value | Reference |
| Japanese quail (Coturnix japonica) | Oral | LD50 | ≥2,000 mg/kg | [6] |
| Mallard duck (Anas platyrhynchos) | Dietary | LD50 | >997.9 mg/kg/day | [6] |
Table 4: Acute Toxicity of Racemic Dinotefuran to Mammals
| Species | Exposure Route | Endpoint | Value | Reference |
| Rat | Oral | LD50 | ≥2,000 mg/kg | [6] |
| Mouse | Oral | LD50 | ≥2,000 mg/kg | [6] |
| Rat | Dermal | LD50 | >2,000 mg/kg | [6] |
Experimental Protocols
The toxicological data presented in this guide are derived from studies that generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Testing in Bees (Larvae)
The methodology for assessing the acute oral toxicity of dinotefuran enantiomers in honey bee larvae is typically adapted from OECD Guideline 237.
-
Test Organisms: Synchronized first-instar honey bee larvae (Apis mellifera).
-
Test Substance Preparation: The test substances (this compound, (S)-Dinotefuran, and racemic dinotefuran) are dissolved in a suitable solvent and then mixed with the larval diet (a mixture of royal jelly, yeast extract, and sugar).
-
Exposure: Larvae are individually reared in 48-well plates and fed the spiked diet for a specific duration, typically 72 hours.
-
Endpoints: The primary endpoint is mortality, recorded daily. The LD50 (median lethal dose) is calculated at the end of the exposure period. Sub-lethal effects, such as larval weight gain, can also be monitored.
-
Control Groups: A negative control (diet with solvent only) and a positive control (a reference toxicant) are run in parallel.
Aquatic Toxicity Testing
For aquatic organisms, standardized test protocols such as OECD Guidelines 202 (Daphnia sp. Acute Immobilisation Test), 203 (Fish, Acute Toxicity Test), and 211 (Daphnia magna Reproduction Test) are commonly employed.
-
Test Organisms: Cultured organisms of a specific age or life stage (e.g., Daphnia magna neonates, juvenile zebrafish).
-
Test Conditions: Tests are conducted in a controlled environment with defined temperature, light cycle, and water quality parameters (pH, hardness, dissolved oxygen).
-
Exposure: Organisms are exposed to a series of concentrations of the test substance in the test medium. The exposure duration varies depending on the test (e.g., 48 hours for acute daphnia tests, 96 hours for acute fish tests, and 21 days for daphnia reproduction tests).
-
Endpoints:
-
Acute Tests: The primary endpoint is mortality (for fish) or immobilization (for daphnia), from which LC50 (median lethal concentration) or EC50 (median effective concentration) values are determined.
-
Chronic/Reproduction Tests: Endpoints include survival, growth, and reproduction (e.g., number of offspring produced). The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) are determined.
-
-
Control Groups: A control group exposed to untreated water is maintained under the same conditions.
Avian and Mammalian Toxicity Testing
Acute toxicity studies in birds and mammals typically follow OECD Guidelines 420, 423, or 425 (Acute Oral Toxicity) and 205 (Avian Dietary Toxicity Test).
-
Test Organisms: Laboratory-reared animals (e.g., rats, mice, Japanese quail, mallard ducks) of a specific age and weight.
-
Administration: The test substance is typically administered by oral gavage (for acute oral toxicity) or incorporated into the diet (for dietary toxicity tests).
-
Dosage: A range of dose levels is used to determine the dose-response relationship.
-
Observation Period: Animals are observed for a set period (e.g., 14 days for acute oral toxicity) for clinical signs of toxicity and mortality.
-
Endpoints: The primary endpoint is the LD50. Other observations include changes in body weight, food consumption, and behavior. A necropsy is often performed at the end of the study to examine for gross pathological changes.
Signaling Pathways and Mechanisms of Action
The primary mode of action of neonicotinoids, including dinotefuran, is their agonistic activity on nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This leads to continuous stimulation of the nerve cells, resulting in paralysis and death. The enantioselectivity of dinotefuran's toxicity is attributed to the differential binding affinities of the (R)- and (S)-enantiomers to these receptors.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Studies have shown that dinotefuran may act on a narrower range of nAChR subtypes compared to other neonicotinoids like imidacloprid[7]. The (S)-enantiomer generally exhibits a higher binding affinity to insect nAChRs than the (R)-enantiomer, which correlates with its higher insecticidal activity and toxicity to non-target insects like bees.
Figure 1: Agonistic action of Dinotefuran enantiomers on nAChRs.
Downstream Effects in Aquatic Invertebrates
Recent research has begun to elucidate the downstream signaling pathways affected by dinotefuran in non-target aquatic organisms. In the midge Chironomus kiiensis, chronic exposure to environmentally relevant concentrations of dinotefuran has been shown to interfere with the Ca2+–ROS–mitochondria pathway, leading to behavioral inhibition (paralysis)[3].
Figure 2: Ca2+–ROS–mitochondria pathway disruption by Dinotefuran.
Experimental Workflow for Toxicity Assessment
A typical workflow for assessing the enantioselective toxicity of a chiral pesticide like dinotefuran involves several key stages, from initial analytical characterization to multi-level toxicological evaluation.
Figure 3: Experimental workflow for enantioselective toxicity assessment.
Discussion and Conclusion
For aquatic organisms, the picture is more complex. While some studies on Daphnia magna indicate lower reproductive toxicity for the (R)-enantiomer, research on zebrafish suggests that this compound may be more acutely toxic than the (S)-enantiomer[1][2]. This highlights the importance of species-specific assessments when evaluating the environmental risk of chiral pesticides.
In birds and mammals, racemic dinotefuran exhibits low acute toxicity. While specific data for the individual enantiomers in these classes are limited, the overall low toxicity of the racemic mixture suggests that the risk to these vertebrates may be lower compared to that for certain invertebrates.
References
- 1. The enantioselective toxicity and oxidative stress of dinotefuran on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stereoselective toxicity of dinotefuran to Daphnia magna: A systematic assessment from reproduction, behavior, oxidative stress and digestive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paralysis caused by dinotefuran at environmental concentration via interfering the Ca2+–ROS–mitochondria pathway in Chironomus kiiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. aglaw.psu.edu [aglaw.psu.edu]
- 6. Dinotefuran | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 7. Loss-of-function of nicotinic acetylcholine receptor subunits reveals distinct insecticidal effects of dinotefuran - American Chemical Society [acs.digitellinc.com]
(R)-Dinotefuran's Selective Affinity for Insect Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinotefuran, a third-generation neonicotinoid insecticide, exhibits a unique toxicological profile characterized by its selective action on insect nicotinic acetylcholine receptors (nAChRs) over their mammalian counterparts. This selectivity is further nuanced at the enantiomeric level, with the (R)- and (S)-enantiomers displaying differential binding affinities and insecticidal activities across various insect species. This technical guide provides an in-depth analysis of the binding affinity of (R)-dinotefuran to insect nAChR subtypes, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the associated neuronal signaling pathways. Understanding the stereospecific interactions of dinotefuran with its target receptors is paramount for the development of more selective and effective insecticides with reduced off-target effects.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the insect central nervous system, making them a primary target for insecticides. Dinotefuran, like other neonicotinoids, acts as an agonist at these receptors, causing persistent activation, which leads to neuronal hyperexcitation, paralysis, and eventual death of the insect.
A distinguishing feature of dinotefuran is the differential activity of its chiral enantiomers. Research has demonstrated that the (S)-enantiomer of dinotefuran generally exhibits higher toxicity to certain non-target insects, such as honeybees, while the (R)-enantiomer often retains potent insecticidal activity against key agricultural pests. This enantiomer-specific bioactivity underscores the importance of studying the precise interactions of each stereoisomer with different nAChR subtypes to inform the development of chirally pure active ingredients with improved environmental safety profiles.
Quantitative Binding Affinity of Dinotefuran Enantiomers
The binding affinity of dinotefuran to insect nAChRs has been quantified using various experimental approaches, primarily radioligand binding assays. While data specifically detailing the binding constants (K_i_ or K_d_) for the individual (R)- and (S)-enantiomers are limited in publicly accessible literature, studies on racemic dinotefuran and comparative toxicity assays provide significant insights into their differential affinities.
Table 1: Binding Affinity and Toxicity of Dinotefuran
| Compound/Enantiomer | Insect Species | Preparation | Radioligand | Parameter | Value | Reference |
| Racemic Dinotefuran | Periplaneta americana (American Cockroach) | Nerve Cord Membranes | [³H]Dinotefuran | K_d_ | 13.7 nM | [1] |
| Racemic Dinotefuran | Periplaneta americana (American Cockroach) | Nerve Cord Membranes | [³H]Dinotefuran | B_max_ | 14.8 fmol/40 µg protein | [1] |
| Racemic Dinotefuran | Periplaneta americana (American Cockroach) | Nerve Cord Membranes | [³H]Dinotefuran | IC_50_ | 5.02 nM | [1] |
| Racemic Dinotefuran | Periplaneta americana (American Cockroach) | Nerve Cord Membranes | [³H]Epibatidine | IC_50_ | 890 nM | [2] |
| (S)-Dinotefuran vs. This compound | Apis mellifera (Honeybee) | Whole Organism | - | Toxicity Ratio | 41.1-128.4 fold higher for (S) | |
| This compound vs. Racemic | Aphis gossypii (Cotton Aphid) | Whole Organism | - | Insecticidal Activity | Comparable | |
| This compound vs. Racemic | Apolygus lucorum (Mucid Bug) | Whole Organism | - | Insecticidal Activity | Comparable |
Key nAChR Subunits for this compound Selectivity
The differential binding affinity of dinotefuran enantiomers is attributed to the specific subunit composition of the nAChRs in various insect species. Functional studies using techniques such as RNA interference (RNAi) and CRISPR/Cas9-mediated gene knockout have been instrumental in identifying the critical subunits for dinotefuran's action.
Table 2: nAChR Subunits Implicated in Dinotefuran Activity
| Insect Species | Key Subunit(s) | Experimental Approach | Finding | Reference |
| Nilaparvata lugens (Brown Planthopper) | Nlα2, Nlβ1 | RNA interference | Knockdown of these subunits decreases sensitivity to dinotefuran. | [3] |
| Drosophila melanogaster (Fruit Fly) | Dα1 | Gene Knockout | Knockout of Dα1 reduces sensitivity to imidacloprid but not to dinotefuran, indicating a different target subtype for dinotefuran. | [4] |
| Drosophila melanogaster (Fruit Fly) | α1/α3/β1 | Mutant Analysis | This subtype combination is suggested as the major target for dinotefuran and related neonicotinoids. | [5] |
| Apis mellifera (Honeybee) | α8 | Molecular Docking | The α8 subunit is implicated in the higher binding affinity and toxicity of (S)-dinotefuran. |
Experimental Protocols
Radioligand Binding Assay for Dinotefuran
This protocol describes a method for determining the binding affinity of this compound to insect nAChRs using a competitive binding assay with [³H]dinotefuran.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Insect nerve cords (e.g., from American cockroaches)
-
[³H]Dinotefuran (specific activity ~70-80 Ci/mmol)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (GF/B)
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Dissect nerve cords from the desired insect species on ice.
-
Homogenize the tissue in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and a protease inhibitor cocktail).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]dinotefuran (final concentration ~1-2 nM), 50 µL of competing ligand (this compound, at concentrations ranging from 10⁻¹⁰ to 10⁻⁵ M), and 50 µL of the membrane preparation (50-100 µg of protein).
-
For total binding, add 50 µL of binding buffer instead of the competing ligand. For non-specific binding, add a high concentration of unlabeled dinotefuran (e.g., 10 µM).
-
Incubate the plate at 4°C for 60 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in binding buffer.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.
-
Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol outlines the functional characterization of insect nAChRs expressed in Xenopus laevis oocytes and their response to this compound.
Workflow for Two-Electrode Voltage Clamp
References
- 1. Identification of a high-affinity binding site for dinotefuran in the nerve cord of the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of dinotefuran and its analogues with nicotinic acetylcholine receptors of cockroach nerve cords - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss-of-function of nicotinic acetylcholine receptor subunits reveals distinct insecticidal effects of dinotefuran - American Chemical Society [acs.digitellinc.com]
- 4. Controlled expression of nicotinic acetylcholine receptor-encoding genes in insects uncovers distinct mechanisms of action of the neonicotinoid insecticide dinotefuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enantioselectivity of Dinotefuran: A Technical Guide to its Chirality and Implications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dinotefuran, a third-generation neonicotinoid insecticide, possesses a chiral center, leading to the existence of two enantiomers: (S)-(+)-dinotefuran and (R)-(-)-dinotefuran. While commercially available as a racemic mixture, extensive research has revealed significant enantioselectivity in its biological activity and environmental fate. This technical guide provides an in-depth analysis of dinotefuran's chirality, summarizing key quantitative data, detailing experimental protocols for enantiomer separation and analysis, and illustrating the critical signaling pathways and logical relationships involved. The primary implication of this enantioselectivity is the potential to develop safer and more effective pesticides by utilizing the insecticidally active but less ecotoxic enantiomer, thereby minimizing harm to non-target organisms, particularly vital pollinators like honeybees.
The Core of Dinotefuran Chirality
Dinotefuran's chiral center is located at the 3-position of the tetrahydrofuran ring. The spatial arrangement of the substituents around this carbon atom results in two non-superimposable mirror-image isomers, the (S) and (R) enantiomers. These enantiomers exhibit identical physical and chemical properties in an achiral environment but can interact differently with chiral biological molecules, such as receptors and enzymes, leading to distinct biological effects.
Quantitative Data Summary
The differential interaction of dinotefuran enantiomers with biological systems results in significant variations in their toxicity to target and non-target organisms, as well as their environmental persistence.
Enantioselective Toxicity
Table 1: Enantioselective Acute Toxicity of Dinotefuran to Non-Target Organisms
| Organism | Exposure Route | Enantiomer | LD50/LC50 | Fold Difference (S vs. R) | Reference |
| Honeybee (Apis mellifera) - Adult | Oral (24h) | rac-dinotefuran | 0.021 µ g/bee | - | [1] |
| (R)-dinotefuran | 0.079 µ g/bee | - | [1] | ||
| (S)-dinotefuran | 0.004 µ g/bee | 19.75 | [1] | ||
| Honeybee (Apis cerana) - Adult | Oral (24h) | rac-dinotefuran | 0.050 µ g/bee | - | [1] |
| This compound | 0.228 µ g/bee | - | [1] | ||
| (S)-dinotefuran | 0.002 µ g/bee | 114 | [1][2] | ||
| Honeybee (Apis mellifera) - Larvae | Oral (72h) | rac-dinotefuran | 92.7 µ g/larva | - | [3] |
| This compound | 183.6 µ g/larva | - | [3] | ||
| (S)-dinotefuran | 30.0 µ g/larva | 6.12 | [3] | ||
| Earthworm (Eisenia fetida) | Artificial Soil (14d) | rac-dinotefuran | 2.372 mg/kg | - | [4] |
| This compound | 6.002 mg/kg | - | [4] | ||
| (S)-dinotefuran | 1.158 mg/kg | 5.18 | [4] | ||
| Zebrafish (Danio rerio) | Acute (96h) | rac-dinotefuran | - | - | [5] |
| This compound | More toxic than racemate | - | [5] | ||
| (S)-dinotefuran | Least toxic | - | [5] |
Table 2: Enantioselective Insecticidal Activity of Dinotefuran Against Target Pests
| Target Pest | Enantiomer | LC50 | Fold Difference (S vs. R) | Reference |
| Cotton Aphid (Aphis gossypii) | rac-dinotefuran | - | - | [5] |
| This compound | Similar to racemate | ~1 | [5][6] | |
| (S)-dinotefuran | Similar to racemate | ~1 | [6] | |
| Green Peach Aphid (Myzus persicae) | rac-dinotefuran | - | - | |
| This compound | - | - | ||
| (S)-dinotefuran | - | - |
Note: Specific LC50 values for target pests were not consistently available in the reviewed literature; however, studies indicate that both enantiomers exhibit similar bioactivity toward the cotton aphid.[7][8]
Differential Binding to Nicotinic Acetylcholine Receptors (nAChRs)
The primary target site of neonicotinoids is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. The enantioselective toxicity of dinotefuran is attributed to the differential binding affinities of its enantiomers to these receptors.
Table 3: Enantioselective Binding Affinity of Dinotefuran to nAChRs
| Receptor Source | Radioligand | Enantiomer | IC50 (nM) | Binding Score | Reference |
| Honeybee (Apis mellifera) nAChR | - | (S)-dinotefuran | Higher affinity than (R) | 7.15 | [5] |
| This compound | Lower affinity than (S) | - | [5] | ||
| Cotton Aphid (Aphis gossypii) nAChR | - | (S)-dinotefuran | Similar to (R) | - | [7][8] |
| This compound | Similar to (S) | - | [7][8] |
Enantioselective Environmental Fate
The persistence of dinotefuran in the environment can also be enantioselective, which has implications for long-term exposure and risk assessment.
Table 4: Enantioselective Degradation of Dinotefuran in Soil
| Soil Type | Enantiomer | Half-life (days) | Reference |
| Greenhouse Soil | (+)-dinotefuran (S) | 21.7 | [9] |
| (-)-dinotefuran (R) | 16.5 | [9] |
Note: Limited quantitative data is available for the enantioselective degradation of dinotefuran in aquatic environments.
Experimental Protocols
Chiral Separation of Dinotefuran Enantiomers by HPLC
Objective: To resolve and quantify the (S)-(+)- and (R)-(-)-enantiomers of dinotefuran from a racemic mixture or environmental samples.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: A chiral column is essential for separation. A commonly used column is the ChromegaChiral CCA.
-
Mobile Phase: A mixture of n-hexane, ethanol, and methanol in a ratio of 85:5:10 (v/v/v) has been shown to be effective.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength of 270 nm.[7]
-
Elution Order: Under these conditions, the (+)-dinotefuran (S-enantiomer) elutes first, followed by the (-)-dinotefuran (R-enantiomer).[7]
-
Sample Preparation:
-
Standard Solutions: Prepare stock solutions of racemic dinotefuran and, if available, the individual enantiomers in a suitable solvent (e.g., methanol). Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Environmental Samples (e.g., soil, water):
-
Extraction: Extract the sample with a suitable organic solvent (e.g., acetonitrile).
-
Clean-up: The extract may require a clean-up step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) cartridges.
-
Concentration and Reconstitution: The cleaned-up extract is typically evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.
-
-
Acute Toxicity Bioassay in Earthworms (Eisenia fetida)
Objective: To determine the 14-day median lethal concentration (LC50) of dinotefuran enantiomers in soil for the earthworm Eisenia fetida.
Methodology:
-
Test Organism: Adult earthworms (Eisenia fetida) with a well-developed clitellum.
-
Test Substrate: Artificial soil prepared according to OECD Guideline 207.
-
Test Substance Preparation: Prepare stock solutions of racemic dinotefuran and its enantiomers in a suitable solvent. A series of nominal concentrations are prepared by spiking the artificial soil with the test solutions. A solvent control and a negative control (untreated soil) should be included.
-
Experimental Design:
-
Introduce a known number of earthworms (e.g., 10) into each test vessel containing the treated or control soil.
-
Replicate each treatment and control (e.g., 3-4 replicates).
-
Maintain the test vessels in a controlled environment (e.g., 20 ± 2 °C, continuous light).
-
-
Observations: Assess mortality at specified intervals (e.g., 7 and 14 days).
-
Data Analysis: Calculate the LC50 values and their 95% confidence intervals using probit analysis.
Visualizations
Signaling Pathway of Dinotefuran's Neurotoxicity
Caption: Dinotefuran acts as an agonist at the nAChR, leading to continuous nerve stimulation.
Experimental Workflow for Chiral Separation and Analysis
References
- 1. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a high-affinity binding site for dinotefuran in the nerve cord of the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scitepress.org [scitepress.org]
- 7. Exploring the neurotoxicity of chiral dinotefuran towards nicotinic acetylcholine receptors: Enantioselective insights into species selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Enantioselective Separation of Dinotefuran Enantiomers by Chiral HPLC
Application Notes and Protocols for Neurotoxicity Assessment of (R)-Dinotefuran in Insects
Introduction
Dinotefuran is a third-generation neonicotinoid insecticide valued for its broad-spectrum efficacy against piercing-sucking insects.[1] As a chiral molecule, it exists in two enantiomeric forms: (R)-Dinotefuran and (S)-Dinotefuran. Recent studies have highlighted the stereoselectivity of its biological activity, with the (R)-enantiomer often exhibiting lower toxicity to non-target beneficial insects, such as honeybees, while maintaining potent insecticidal effects on target pests.[2][3] This document provides detailed protocols for assessing the neurotoxicity of this compound in insects, focusing on its interaction with nicotinic acetylcholine receptors (nAChRs), the primary target of neonicotinoid insecticides.[4] The provided methodologies are intended for researchers, scientists, and drug development professionals engaged in insecticide evaluation and development.
Mechanism of Action
This compound, like other neonicotinoids, acts as an agonist at the insect nicotinic acetylcholine receptor (nAChR).[4] By binding to these receptors in the central nervous system, it mimics the action of the neurotransmitter acetylcholine (ACh), but with greater persistence. This leads to the continuous stimulation of the nAChRs, resulting in hyperexcitation of the insect's nervous system, followed by paralysis and eventual death.[5] Dinotefuran does not inhibit acetylcholinesterase, distinguishing its mode of action from organophosphate and carbamate insecticides.[4]
Data Presentation
The following tables summarize the quantitative neurotoxicity data for this compound and its enantiomer, (S)-Dinotefuran, in various insect species. This data highlights the enantioselective toxicity of Dinotefuran.
Table 1: Acute Contact Toxicity (LD50) of Dinotefuran Enantiomers in Honeybee (Apis mellifera)
| Compound | LD50 (µ g/bee ) |
| This compound | 2.997[2] |
| (S)-Dinotefuran | 0.023[2] |
| Racemic Dinotefuran | 0.041[2] |
Table 2: Acute Oral Toxicity (LC50) of Dinotefuran Enantiomers in Honeybee (Apis mellifera)
| Compound | LC50 (µg/mL) |
| This compound | Not explicitly found, but stated to be significantly less toxic than S-enantiomer |
| (S)-Dinotefuran | Not explicitly found, but stated to be significantly more toxic than R-enantiomer |
| Racemic Dinotefuran | Not explicitly found |
Table 3: Toxicity of Racemic Dinotefuran in Various Pest Insects
| Insect Species | Assay Type | Value | Reference |
| Cotton Aphid (Aphis gossypii) | Topical | LC50: Not specified, but (S)-enantiomer is 2.7-3.2 times more active | [6] |
| Silverleaf Whitefly (Bemisia tabaci) | Foliar Spray | LC50: 5.54 mg/L (MEAM1), 6.01 mg/L (MED) | [7] |
| Brown Planthopper (Nilaparvata lugens) | Topical | LC50: 0.415 ppm (24h) | [8] |
| Cotton Leafhopper (Amrasca biguttula biguttula) | Leaf Dip | LC50: 564.7 ppm (nymphs), 78.7 ppm (pupae) | [9] |
| Wheat Aphid (Rhopalosiphum padi) | Residual Film | LC10, LC20, LC30 showed sublethal effects | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the neurotoxicity of this compound.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for insect nAChRs.
Objective: To quantify the binding affinity (Ki) of this compound to insect nAChRs.
Materials:
-
Insect heads or nerve cords (e.g., from cockroaches, fruit flies, or target pest species)
-
[3H]Imidacloprid or [3H]Dinotefuran (Radioligand)
-
This compound (Test compound)
-
Unlabeled Imidacloprid or Dinotefuran (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filter manifold for harvesting
Procedure:
-
Membrane Preparation:
-
Dissect and collect insect heads or nerve cords on ice.
-
Homogenize the tissue in ice-cold binding buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.
-
Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate or microcentrifuge tubes, prepare the following reaction mixtures (total volume of 200 µL):
-
Total Binding: Membrane preparation, radioligand (e.g., 1-5 nM [3H]Imidacloprid), and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled competitor (e.g., 10 µM Imidacloprid).
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubate the reaction mixtures at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes.
-
-
Harvesting and Counting:
-
Rapidly terminate the binding reaction by filtering the samples through glass fiber filters pre-soaked in wash buffer using a filter manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Assay (Whole-Cell Patch Clamp)
This protocol outlines the procedure for recording nAChR currents from isolated insect neurons to assess the agonistic activity of this compound.
Objective: To characterize the effect of this compound on the electrical activity of individual insect neurons.
Materials:
-
Insect central nervous system (CNS) preparation (e.g., from Drosophila larvae or adult cockroaches).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.2 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.2 with KOH.
-
This compound stock solution.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Dissection microscope and tools.
Procedure:
-
Neuron Preparation:
-
Dissect the insect CNS in ice-cold external solution.
-
Mechanically or enzymatically dissociate the neurons and plate them on a coverslip.
-
Allow the neurons to adhere to the coverslip for at least 30 minutes before recording.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Mount the coverslip with neurons in the recording chamber and perfuse with external solution.
-
Under visual control (e.g., using a high-magnification water-immersion objective), approach a neuron with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Drug Application and Data Acquisition:
-
Record baseline currents in the absence of any agonist.
-
Apply acetylcholine (ACh) at a known concentration (e.g., 100 µM) to elicit a control nAChR-mediated current.
-
After washing out the ACh, apply this compound at various concentrations to the neuron.
-
Record the inward currents induced by this compound.
-
Record currents during voltage steps (e.g., from -100 mV to +40 mV) to construct current-voltage (I-V) relationships in the presence and absence of the compound.
-
Acquire and digitize the data using appropriate software (e.g., pCLAMP).
-
-
Data Analysis:
-
Measure the peak amplitude of the currents induced by this compound at each concentration.
-
Normalize the responses to the control ACh response.
-
Plot the normalized current amplitude against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).
-
Analyze the I-V curves to determine the reversal potential and assess any voltage-dependent effects.
-
Behavioral Assays
These protocols describe methods to assess the impact of this compound on insect behavior, such as locomotor activity and contact irritancy.
Objective: To quantify the effect of this compound on the general movement of insects.
Materials:
-
Test insects (e.g., Drosophila melanogaster, aphids, or other small insects).
-
This compound solutions of varying concentrations in a suitable solvent (e.g., acetone with a surfactant).
-
Control solution (solvent only).
-
Petri dishes or small arenas.
-
Video recording equipment and tracking software (e.g., Fiji with AnimalTracker plugin).[11]
-
Micropipette.
Procedure:
-
Treatment:
-
Apply a small, defined volume (e.g., 1 µL) of the this compound solution or control solution to the dorsal thorax of each insect (topical application). Alternatively, for sucking insects, a systemic application through a treated diet can be used.
-
Allow the solvent to evaporate before starting the assay.
-
-
Observation:
-
Place individual insects into the center of the Petri dish or arena.
-
Record the movement of each insect for a defined period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Use the video tracking software to analyze the recorded videos.
-
Quantify parameters such as:
-
Total distance moved.
-
Average velocity.
-
Time spent moving versus stationary.
-
Turning frequency.
-
-
Compare the locomotor parameters of insects treated with this compound to the control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Objective: To determine if insects are irritated by contact with surfaces treated with this compound.
Materials:
-
Test insects.
-
This compound solutions.
-
Control solution.
-
Filter paper discs.
-
Petri dishes.
-
Timer.
Procedure:
-
Preparation of Treated Surfaces:
-
Cut filter paper discs to fit the bottom of the Petri dishes.
-
Evenly apply a known volume of this compound solution or control solution to the filter paper discs.
-
Allow the solvent to completely evaporate.
-
-
Exposure and Observation:
-
Divide the Petri dish into two equal halves, one with the treated filter paper and the other with the control filter paper.
-
Introduce a single insect into the center of the Petri dish.
-
Record the amount of time the insect spends on the treated side versus the control side over a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of time spent on the treated surface for each insect.
-
A significant preference for the control surface indicates an irritant effect.
-
Compare the time spent on the treated surface between the this compound group and a control group (where both sides are treated with solvent only) using statistical tests.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound at the Insect nAChR
Caption: Signaling pathway of this compound at the insect nicotinic acetylcholine receptor.
Experimental Workflow for Neurotoxicity Assessment
Caption: General workflow for the neurotoxicity assessment of this compound in insects.
References
- 1. aglaw.psu.edu [aglaw.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. us.mitsuichemicals.com [us.mitsuichemicals.com]
- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of the effects of lethal and sublethal exposure to dinotefuran on the wheat aphid Rhopalosiphum padi (Linnaeus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simple Technique to Assay Locomotor Activity in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Quantification of (R)-Dinotefuran Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinotefuran, a third-generation neonicotinoid insecticide, possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. These enantiomers can exhibit different biological activities and metabolic fates. Understanding the metabolism of the individual enantiomers is crucial for a comprehensive assessment of its efficacy and potential environmental impact. This document provides a detailed LC-MS/MS method for the quantification of the major metabolites of (R)-Dinotefuran: 1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF), 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine (DN), and 1-methyl-2-nitroguanidine (MNG).
Recent studies have indicated an enantioselective metabolism of dinotefuran, with the (R)-enantiomer often degrading at a different rate than the (S)-enantiomer.[1] This application note provides a robust protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of these metabolites, enabling researchers to accurately quantify their formation from this compound in various matrices.
Quantitative Data Summary
The following tables summarize typical method performance data for the quantification of dinotefuran and its metabolites. This data is based on established LC-MS/MS methods and can be used as a benchmark for method validation.[2][3][4]
Table 1: Method Validation - Recovery in Plum Matrix [2]
| Analyte | Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Dinotefuran | 10 x LOQ | 95.2 | 5.8 |
| 50 x LOQ | 98.7 | 4.1 | |
| UF | 10 x LOQ | 88.5 | 7.2 |
| 50 x LOQ | 92.1 | 6.5 | |
| DN | 10 x LOQ | 83.0 | 8.9 |
| 50 x LOQ | 87.4 | 7.8 | |
| MNG | 10 x LOQ | 101.3 | 3.5 |
| 50 x LOQ | 110.2 | 2.9 |
Table 2: Method Validation - Recovery in Rice Matrix [4]
| Analyte | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Dinotefuran | 0.01 | 82.3 | 6.5 |
| 0.1 | 85.8 | 4.2 | |
| 1.0 | 84.1 | 5.1 | |
| UF | 0.01 | 83.7 | 7.1 |
| 0.1 | 89.0 | 5.3 | |
| 1.0 | 86.5 | 6.0 | |
| DN | 0.01 | 81.6 | 8.2 |
| 0.1 | 90.2 | 6.8 | |
| 1.0 | 88.3 | 7.4 |
Experimental Protocols
Sample Preparation (QuEChERS Method)[3]
This protocol is suitable for fruit and vegetable matrices.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of methanol.
-
Vortex for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of primary secondary amine (PSA), and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Solution:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Chiral Liquid Chromatography
For the specific quantification of metabolites from this compound, an initial chiral separation of the dinotefuran enantiomers is required.
-
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak series), is recommended.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separation would be a mixture of n-hexane and an alcohol modifier like ethanol or isopropanol.[5]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Injection Volume: 5-20 µL. Note: The mobile phase composition and gradient should be optimized to achieve baseline separation of the (R)- and (S)-dinotefuran enantiomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of the metabolites.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start at 5-10% B, increasing to 90-95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
Table 3: LC-MS/MS Parameters for this compound Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Typical Range |
| This compound | 203.1 | 157.1 | 15-25 |
| 129.1 | 20-30 | ||
| UF | 187.1 | 156.1 | 10-20 |
| 102.1 | 20-30 | ||
| DN | 171.1 | 154.1 | 15-25 |
| 100.1 | 20-30 | ||
| MNG | 119.1 | 76.0 | 10-20 |
| 59.0 | 15-25 | ||
| (Note: Collision energies should be optimized for the specific instrument used.) |
Visualizations
Metabolic Pathway of this compound
The metabolic pathway of dinotefuran involves several key transformations. For the (R)-enantiomer, the primary routes of metabolism lead to the formation of UF, DN, and MNG. Studies suggest that the formation of the urea metabolite (UF) can be enantioselective.[1]
Caption: Metabolic pathway of this compound to its major metabolites.
Experimental Workflow
The overall experimental workflow for the quantification of this compound metabolites involves sample collection, preparation, chiral separation of the parent compound, and subsequent LC-MS/MS analysis of the metabolites.
Caption: Workflow for this compound metabolite analysis.
References
- 1. The enantioselective toxicity and oxidative stress of dinotefuran on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Residue behaviors and dietary risk assessment of dinotefuran and its metabolites in Oryza sativa by a new HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the differences in the toxicity mechanisms of dinotefuran enantiomers in zebrafish by UPLC-Q/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Dinotefuran in Integrated Pest Management (IPM) Programs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinotefuran is a third-generation neonicotinoid insecticide known for its broad-spectrum efficacy against a variety of piercing-sucking and chewing insects.[1][2][3] As a systemic insecticide, it is absorbed by the plant and translocated throughout its vascular system, providing comprehensive protection against pests.[1][4] Dinotefuran acts as an agonist of insect nicotinic acetylcholine receptors (nAChRs), leading to nervous system disruption, paralysis, and eventual death of the target pest.[5][6][7] Notably, its binding site on the nAChR is distinct from other neonicotinoids, making it effective against pests that have developed resistance to other insecticides.[1]
Dinotefuran is a chiral molecule, existing as (R)- and (S)-enantiomers. Recent research has highlighted the enantioselective bioactivity of these isomers, with significant implications for Integrated Pest Management (IPM) programs. Evidence suggests that the (R)-enantiomer may offer a more favorable toxicological profile, exhibiting strong insecticidal activity against target pests while demonstrating potentially lower toxicity to certain non-target organisms, including beneficial insects.[1][8] This enantiomer-specific approach aligns with the core principles of IPM, which aim to minimize risks to human health and the environment.
These application notes provide a comprehensive overview of the use of (R)-Dinotefuran in IPM, summarizing key efficacy data, detailing experimental protocols for evaluation, and illustrating relevant biological pathways.
Data Presentation
Table 1: Efficacy of Dinotefuran Against Major Sucking Pests
| Crop | Target Pest | Active Ingredient (a.i.) Rate | % Pest Reduction (Compared to Control) | Reference |
| Brinjal | Whiteflies | 30 g a.i./ha (20% SG) | 85.50% | [9] |
| Brinjal | Aphids | 30 g a.i./ha (20% SG) | 85.48% | [10] |
| Brinjal | Thrips | 30 g a.i./ha (20% SG) | 86.92% | [10] |
| Okra | Leafhoppers | 30 g a.i./ha (20% SG) | Significantly lowest population | [4] |
| Okra | Whiteflies | 30 g a.i./ha (20% SG) | Significantly lowest population | [4] |
| Cotton | Aphids | Not specified | Most effective in reducing population | [11] |
| Rose | Rose Aphid | Not specified | High mortality, comparable to Imidacloprid | [12][13] |
Table 2: Comparative Acute Toxicity of Dinotefuran Enantiomers to Target and Non-Target Organisms
| Organism | Enantiomer | LC50 / LD50 | Factor of Difference (S vs. R) | Reference |
| Honeybee Larvae (Apis mellifera) | (S)-Dinotefuran | 30.0 µ g/larva (72h oral LD50) | 6.12x more toxic | [5] |
| This compound | 183.6 µ g/larva (72h oral LD50) | [5] | ||
| Earthworm (Eisenia fetida) | (S)-Dinotefuran | 3.286 mg/kg (Soil contact LC50) | 2.67x more toxic | [1] |
| This compound | 8.786 mg/kg (Soil contact LC50) | [1] | ||
| Cotton Aphid (Aphis gossypii) | This compound | Comparative insecticidal activity to racemate | - | [8] |
| Brown Planthopper (Nilaparvata lugens) | Racemic Dinotefuran | Acts on a narrower range of nAChR subtypes than imidacloprid | - | [14] |
Signaling Pathways and Workflows
Caption: Mode of action of this compound on insect nAChRs.
Caption: Integration of this compound in an IPM workflow.
Experimental Protocols
Protocol 1: Laboratory Bioassay for Acute Contact Toxicity to Pest Insects
This protocol is adapted from standardized methods for determining the lethal dose (LD50) of an insecticide.
1. Objective: To determine the acute contact toxicity (LD50) of this compound to a target pest species (e.g., aphids, whiteflies).
2. Materials:
- This compound analytical standard
- Acetone (analytical grade)
- Microsyringe or micro-applicator
- Petri dishes (9 cm diameter) with ventilated lids
- Fine camel hair brush
- CO2 for anesthetization
- Rearing cages for the target pest
- Growth chamber or incubator set to appropriate conditions (e.g., 25 ± 1°C, 60 ± 10% RH, 16:8 L:D photoperiod)
3. Methodology:
- Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of five to seven serial dilutions to be used as the test concentrations. An acetone-only solution will serve as the control.
- Insect Collection and Anesthetization: Collect healthy, uniform-sized adult insects from the rearing colony. Anesthetize the insects lightly with CO2.
- Topical Application: Using a microsyringe, apply a 1 µL droplet of the test solution to the dorsal thorax of each anesthetized insect. Treat at least three replicates of 10-20 insects for each concentration and the control.
- Incubation: Place the treated insects in clean petri dishes containing a food source (e.g., a fresh leaf from the host plant). Maintain the petri dishes in a growth chamber under controlled conditions.
- Mortality Assessment: Assess mortality at 24, 48, and 72 hours post-treatment. Insects are considered dead if they are unable to move when prodded with a fine brush.
- Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LD50 values and their 95% confidence intervals.
Protocol 2: Assessing Sublethal Effects on a Non-Target Predator
This protocol is based on guidelines from the International Organization for Biological Control (IOBC) for testing the side effects of pesticides on beneficial organisms.[15][16]
1. Objective: To evaluate the sublethal effects of this compound on the survival, development, and reproductive capacity of a beneficial predator (e.g., Chrysopa pallens).[17]
2. Materials:
- This compound
- Rearing colony of the predator species and a suitable prey species (e.g., aphids)
- Ventilated containers for individual rearing
- Stereomicroscope
- Growth chamber
3. Methodology:
- Exposure to Sublethal Doses: Determine the sublethal doses (e.g., LD10 and LD30) from a preliminary acute toxicity test (as in Protocol 1).
- Treatment of Larvae: Treat second-instar larvae of the predator with the predetermined sublethal doses of this compound via topical application or by feeding them prey that has been exposed to treated leaves. A control group should be treated with acetone only.
- Life History Parameter Assessment:
- Developmental Time: Monitor the treated larvae daily and record the duration of each larval instar and the pupal stage.
- Survival: Record the number of individuals that successfully emerge as adults.
- Adult Longevity: Pair newly emerged adults (one male, one female) in individual containers and record their lifespan.
- Fecundity and Fertility: Record the total number of eggs laid per female (fecundity) and the percentage of eggs that hatch (fertility).
- Data Analysis: Use analysis of variance (ANOVA) to compare the life history parameters (developmental time, longevity, fecundity, fertility) between the treatment groups and the control.
Protocol 3: Tiered Approach for Assessing Risk to Pollinators
This protocol outlines a tiered testing scheme, consistent with OECD guidelines, to evaluate the potential risk of this compound to bees.[18][19]
1. Objective: To assess the acute and chronic toxicity of this compound to honey bees (Apis mellifera) or other relevant bee species.
2. Tier 1: Acute Toxicity Testing
- Acute Oral Toxicity (OECD TG 213):
- Prepare a series of dilutions of this compound in a sucrose solution.
- Individually house worker bees in cages and provide them with the treated sucrose solution for a defined period.
- Assess mortality at 4, 24, 48, and 72 hours.
- Calculate the oral LD50.
- Acute Contact Toxicity (OECD TG 214):
- Follow the procedure outlined in Protocol 1 for topical application to worker bees.
- Assess mortality at 24, 48, and 72 hours.
- Calculate the contact LD50.
3. Tier 2: Chronic and Sublethal Effect Testing
- Chronic Oral Toxicity (OECD TG 245):
- Expose newly emerged worker bees to a continuous low dose of this compound in their diet for 10 days.
- Monitor mortality daily for the duration of the exposure and a post-exposure period.
- Sublethal Effects Assessment:
- Evaluate the impact of sublethal doses on bee behavior and physiology.
- This can include assessing effects on foraging behavior, learning and memory, and reproductive success of queen bees.[2]
4. Tier 3: Semi-field and Field Studies
- If significant lethal or sublethal effects are observed in the laboratory, higher-tier studies under more realistic conditions (e.g., tunnel tests or full-field studies) should be conducted to assess the risk to bee colonies.
Conclusion and Recommendations for IPM
The available data indicates that this compound is a potent insecticide against key sucking pests. The principle of enantioselective toxicity presents a significant opportunity for the development of more selective insecticides. The (R)-enantiomer of Dinotefuran shows promise for use in IPM programs due to its potential for reduced toxicity to non-target organisms like honeybees and earthworms, while maintaining high efficacy against target pests.
For the successful integration of this compound into IPM strategies, the following recommendations should be considered:
-
Prioritize the use of the (R)-enantiomer: Where available, formulations containing predominantly the (R)-enantiomer should be preferred to minimize non-target impacts.
-
Adherence to IPM Principles: The use of this compound should be based on economic thresholds determined through regular pest monitoring. It should be used in conjunction with other control tactics, including biological and cultural controls.
-
Resistance Management: To delay the development of resistance, this compound should be rotated with insecticides that have different modes of action.
-
Protection of Pollinators: Applications should be avoided during crop bloom and when bees are actively foraging. Adherence to label instructions regarding pollinator safety is crucial.
-
Further Research: Continued research is needed to expand the data on the enantioselective toxicity of Dinotefuran across a wider range of pest and beneficial species and to evaluate its long-term impacts in various cropping systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Enantioselective toxicity of the neonicotinoid dinotefuran on honeybee (Apis mellifera) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Dinotefuran - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. entomoljournal.com [entomoljournal.com]
- 10. openagrar.de [openagrar.de]
- 11. biochemjournal.com [biochemjournal.com]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. Lethal, Sublethal, and Offspring Effects of Fluralaner and Dinotefuran on Three Species of Bactrocera Fruit Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Loss-of-function of nicotinic acetylcholine receptor subunits reveals distinct insecticidal effects of dinotefuran - American Chemical Society [acs.digitellinc.com]
- 15. digitalscholarship.tnstate.edu [digitalscholarship.tnstate.edu]
- 16. Pesticides and Beneficial Organisms - IOBC-WPRS [iobc-wprs.org]
- 17. Evaluation of the Toxicity and Sublethal Effects of Acetamiprid and Dinotefuran on the Predator Chrysopa pallens (Rambur) (Neuroptera: Chrysopidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
- 19. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]
Application Notes and Protocols for Bioassay Development to Assess (R)-Dinotefuran Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Dinotefuran is a third-generation neonicotinoid insecticide that acts as an agonist on the insect nicotinic acetylcholine receptor (nAChR).[1][2][3] Its unique molecular structure, which lacks the chloropyridinyl or chlorothiazolyl group common to other neonicotinoids, may contribute to its efficacy against certain insecticide-resistant insect populations.[2][4] These application notes provide detailed protocols for developing a comprehensive bioassay to evaluate the efficacy of this compound. The described methods include in vitro receptor binding assays and electrophysiological assays on insect-derived cell lines, as well as in vivo toxicity assays.
Data Presentation
The following tables summarize the efficacy of Dinotefuran and other neonicotinoids against various insect species. This data provides a baseline for comparison when evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of Neonicotinoids (IC50 values)
| Compound | Insect Species | Preparation | Radioligand | IC50 (nM) | Reference |
| Dinotefuran | Periplaneta americana (American Cockroach) | Nerve Cord Membranes | [3H]Dinotefuran | 5.02 | [5] |
| Dinotefuran | Periplaneta americana (American Cockroach) | Nerve Cord Membranes | [3H]Epibatidine | 890 | [4] |
| Imidacloprid | Musca domestica (House Fly) | Head Membranes | [3H]NMI | 28 | [6] |
| Clothianidin | Musca domestica (House Fly) | Head Membranes | [3H]NMI | 18 | [6] |
Table 2: In Vivo Efficacy of Dinotefuran (LC50 values)
| Insect Species | Life Stage | Bioassay Method | LC50 | Reference |
| Bemisia tabaci (Silverleaf Whitefly) | Adult | Leaf-dip | 6.01 mg/L | [7] |
| Picromerus lewisi (Predatory Stink Bug) | Adult Female | Contact | 0.624 mg/L | [7] |
| Picromerus lewisi (Predatory Stink Bug) | Adult Male | Contact | 0.592 mg/L | [7] |
| Diaphorina citri (Asian Citrus Psyllid) | Adult | Systemic (in planta) | 5500 ng/g | [5] |
Table 3: Comparative In Vivo Efficacy of Neonicotinoids (LD50 values)
| Compound | Insect Species | Bioassay Method | LD50 (ng/bee) | Reference |
| Dinotefuran | Apis mellifera (Honey Bee) | Topical | 23.8 | [8] |
| Imidacloprid | Apis mellifera (Honey Bee) | Topical | 24 | [9] |
| Clothianidin | Apis mellifera (Honey Bee) | Topical | 4 | [8] |
| Thiamethoxam | Apis mellifera (Honey Bee) | Topical | 5 | [8] |
| Acetamiprid | Apolygus lucorum (Mirid Bug) | Topical | 0.0019 (male) | [10] |
Signaling Pathway
Dinotefuran, like other neonicotinoids, exerts its insecticidal effect by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[1][11] These receptors are ligand-gated ion channels. When acetylcholine, the natural ligand, binds to the nAChR, the channel opens, allowing an influx of cations (primarily Na+ and Ca2+), which leads to the depolarization of the postsynaptic membrane and the propagation of a nerve impulse. Dinotefuran acts as an agonist, mimicking the action of acetylcholine.[2] However, its binding to the receptor is persistent and not easily reversible, leading to a continuous and uncontrolled stimulation of the neuron. This hyperexcitation results in paralysis and ultimately the death of the insect.[12]
This compound Mechanism of Action
Experimental Protocols
Insect Cell Culture
Objective: To propagate and maintain insect cell lines for use in in vitro bioassays.
Materials:
-
Insect cell line (e.g., Sf9 from Spodoptera frugiperda or a neuronal cell line)
-
Insect cell culture medium (e.g., Grace's Insect Medium or Sf-900™ II SFM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Antibiotics (e.g., penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution
-
Incubator (27°C)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Culture flasks (T-25, T-75)
Protocol:
-
Work in a sterile laminar flow hood.
-
Thaw a cryopreserved vial of insect cells rapidly in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing 9 mL of pre-warmed complete growth medium (medium supplemented with 10% FBS and antibiotics).
-
Centrifuge at 100 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 27°C. Do not use CO2.
-
Monitor cell growth and confluency daily. Subculture cells when they reach 80-90% confluency.
-
To subculture, dislodge adherent cells by gentle tapping or by using a cell scraper.
-
Determine cell viability and density using trypan blue exclusion and a hemocytometer.
-
Seed new flasks at a density of 2-5 x 10^5 cells/mL.
Insect Cell Culture Workflow
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
Objective: To determine the binding affinity of this compound to insect nAChRs.
Materials:
-
Insect cell line expressing nAChRs or insect neuronal tissue (e.g., housefly heads)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]Imidacloprid or a custom synthesized --INVALID-LINK---Dinotefuran)
-
This compound (unlabeled)
-
Non-specific binding control (e.g., high concentration of a known nAChR ligand like nicotine)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
-
Dounce homogenizer
-
High-speed centrifuge
Protocol: Membrane Preparation:
-
Harvest cultured insect cells or dissect insect neuronal tissue.
-
Homogenize the cells/tissue in ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
Binding Assay:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + high concentration of non-specific ligand.
-
Competitive Binding: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
nAChR Binding Assay Workflow
Patch-Clamp Electrophysiology Assay
Objective: To characterize the functional effects of this compound on nAChR ion channel activity.
Materials:
-
Insect neuronal cell line cultured on glass coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge
-
External solution (e.g., insect saline)
-
Internal solution (pipette solution)
-
This compound stock solution
-
Perfusion system
Protocol:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Place a coverslip with cultured insect neuronal cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Position the patch pipette near a target cell using the micromanipulator.
-
Apply slight positive pressure to the pipette and approach the cell.
-
Upon touching the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal (cell-attached configuration).
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Establish a baseline recording of ion channel activity.
-
Apply this compound at various concentrations to the cell via the perfusion system.
-
Record the changes in membrane current induced by this compound.
-
Wash out the compound to observe reversibility.
Data Analysis:
-
Measure the amplitude and kinetics of the inward currents elicited by this compound.
-
Construct a dose-response curve by plotting the current amplitude against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that elicits a half-maximal response).
Patch-Clamp Electrophysiology Workflow
Conclusion
The bioassays outlined in these application notes provide a robust framework for a thorough evaluation of this compound's efficacy. By combining in vitro receptor binding and functional electrophysiological assays with in vivo toxicity studies, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as an effective insecticide. The provided protocols and data serve as a valuable resource for scientists and professionals engaged in the development and assessment of novel insecticidal compounds.
References
- 1. Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinotefuran | C7H14N4O3 | CID 197701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ars.usda.gov [ars.usda.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Enantiopure (R)-Dinotefuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinotefuran, a third-generation neonicotinoid insecticide, is widely used in agriculture for its broad-spectrum activity and systemic properties. As a chiral molecule, dinotefuran exists as two enantiomers, (R)- and (S)-dinotefuran. Recent studies have indicated that the enantiomers of dinotefuran exhibit different biological activities and toxicological profiles. Notably, the (S)-enantiomer has been shown to have a higher affinity for nicotinic acetylcholine receptors (nAChRs) in non-target species such as honeybees, suggesting that the use of enantiopure (R)-dinotefuran could offer a more environmentally benign alternative with reduced off-target effects. Commercial dinotefuran is typically sold as a racemic mixture.[1] The development of synthetic routes to enantiopure this compound is therefore of significant interest for the development of safer and more effective agrochemicals.
This document provides an overview of potential strategies and detailed protocols for the asymmetric synthesis of enantiopure this compound, focusing on the preparation of the key chiral intermediate, (R)-3-(aminomethyl)tetrahydrofuran. Two primary approaches are considered: kinetic resolution of a racemic intermediate and asymmetric synthesis of the chiral precursor.
Synthetic Strategies
The asymmetric synthesis of this compound hinges on the stereoselective preparation of the chiral tetrahydrofuran moiety. The general synthetic pathway involves the coupling of a chiral tetrahydrofuran precursor with a nitroguanidine derivative.
Diagram of the General Synthetic Pathway
References
Application Notes and Protocols for Utilizing (R)-Dinotefuran as a Pharmacological Probe in Nicotinic Acetylcholine Receptor (nAChR) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Dinotefuran, an enantiomer of the neonicotinoid insecticide dinotefuran, presents an intriguing candidate for a pharmacological probe in the study of nicotinic acetylcholine receptors (nAChRs). While extensively characterized for its insecticidal properties, its potential as a selective tool for investigating mammalian nAChR subtypes is an emerging area of research. This document provides detailed application notes and protocols to guide researchers in characterizing and utilizing this compound for nAChR research, particularly in the context of drug discovery and development.
Dinotefuran acts as an agonist at insect nAChRs, and studies have shown enantiomer-specific differences in binding affinity. For instance, (S)-dinotefuran exhibits a higher affinity for honeybee nAChRs compared to the (R)-enantiomer[1]. In contrast, both enantiomers show similar bioactivity towards cotton aphid nAChRs[1]. This enantiomeric selectivity suggests that this compound could be developed into a specific probe for certain nAChR subtypes.
The following sections provide a summary of the known quantitative data for dinotefuran, detailed protocols for its characterization at mammalian nAChRs, and visualizations of experimental workflows and potential signaling pathways.
Data Presentation: Quantitative Analysis of Dinotefuran
To date, the majority of quantitative data for dinotefuran's interaction with nAChRs has been generated in insect systems. The tables below summarize the available data and provide a template for researchers to populate with their findings on this compound in mammalian systems.
Table 1: Binding Affinity of Dinotefuran at Insect nAChRs
| Compound | Preparation | Radioligand | Parameter | Value | Reference |
| Racemic Dinotefuran | American Cockroach Nerve Cord Membranes | [³H]epibatidine | IC₅₀ | 890 nM | [2] |
| Racemic Dinotefuran | American Cockroach Nerve Cord Membranes | [³H]α-bungarotoxin | IC₅₀ | 36.1 µM | [2] |
| [³H]Dinotefuran | American Cockroach Nerve Cord Membranes | - | K_d | 13.7 nM | [3] |
| [³H]Dinotefuran | American Cockroach Nerve Cord Membranes | - | B_max | 14.8 fmol/40 µg protein | [3] |
Table 2: Template for Characterizing this compound Binding Affinity at Human nAChR Subtypes
| nAChR Subtype | Cell Line | Radioligand | This compound K_i (nM) |
| α4β2 | HEK293 | [³H]Epibatidine or [³H]Cytisine | Data to be determined |
| α7 | SH-SY5Y or HEK293 | [¹²⁵I]α-bungarotoxin | Data to be determined |
| α3β4 | HEK293 | [³H]Epibatidine | Data to be determined |
| α1β1γδ (muscle-type) | TE-671 | [¹²⁵I]α-bungarotoxin | Data to be determined |
Table 3: Template for Characterizing this compound Functional Activity at Human nAChR Subtypes
| nAChR Subtype | Assay Type | Parameter | This compound Value (µM) |
| α4β2 | Electrophysiology (TEVC/Patch Clamp) | EC₅₀ | Data to be determined |
| α7 | Calcium Imaging | EC₅₀ | Data to be determined |
| α3β4 | Electrophysiology (TEVC/Patch Clamp) | EC₅₀ | Data to be determined |
| α4β2 | Electrophysiology (TEVC/Patch Clamp) | IC₅₀ (as antagonist) | Data to be determined |
| α7 | Calcium Imaging | IC₅₀ (as antagonist) | Data to be determined |
Experimental Protocols
The following are detailed protocols for characterizing the binding and functional properties of this compound at various nAChR subtypes.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (K_i) of this compound for specific nAChR subtypes expressed in mammalian cell lines.
Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Materials:
-
Cell membranes from HEK293 or SH-SY5Y cells stably expressing the nAChR subtype of interest (e.g., α4β2, α7, α3β4).
-
Radioligand appropriate for the subtype (e.g., [³H]epibatidine for α4β2 and α3β4, [¹²⁵I]α-bungarotoxin for α7).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Non-specific binding control (e.g., 100 µM nicotine or epibatidine).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
96-well microplates.
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Thaw the cell membrane preparation on ice and resuspend in binding buffer to the desired protein concentration (typically 20-100 µg per well).
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of varying concentrations of this compound.
-
Add 50 µL of the appropriate radioligand at a concentration near its K_d value.
-
Add 150 µL of the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for assessing the functional activity (agonist or antagonist) of this compound on nAChRs expressed in a suitable cell line, such as HEK293 cells.
Workflow for Whole-Cell Patch-Clamp Electrophysiology
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of dinotefuran and its analogues with nicotinic acetylcholine receptors of cockroach nerve cords - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a high-affinity binding site for dinotefuran in the nerve cord of the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassay Development for Selective Detection of (R)-Dinotefuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinotefuran is a third-generation neonicotinoid insecticide widely used in agriculture. Like many biologically active molecules, dinotefuran is chiral, existing as two enantiomers: (R)-Dinotefuran and (S)-Dinotefuran. Recent studies have revealed enantioselective toxicity, with the (S)-enantiomer exhibiting significantly higher toxicity to non-target organisms such as honeybees.[1][2] Conversely, the (R)-enantiomer often retains comparable insecticidal activity against target pests.[3] This disparity underscores the importance of developing analytical methods that can selectively quantify this compound. Such methods are crucial for environmental monitoring, food safety assessment, and the development of safer, enantiopure pesticide formulations.
Immunoassays offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for pesticide residue analysis.[4] While several immunoassays have been developed for the detection of racemic dinotefuran,[4][5][6] there is a pressing need for an assay that can selectively detect the less toxic (R)-enantiomer. This document provides detailed protocols for the development of such an immunoassay, covering hapten synthesis, antibody production, and assay optimization. It includes both established methods for non-selective dinotefuran detection and a proposed strategy for achieving enantioselectivity for this compound.
Principle of the Method
The development of an immunoassay for a small molecule like this compound relies on the production of specific antibodies that can bind to it. Since dinotefuran itself is not immunogenic, it must be conjugated to a carrier protein to elicit an immune response. This conjugate is known as an immunogen. The core principle for achieving enantioselectivity is the design of a chiral hapten that presents the stereocenter of this compound in a way that is recognizable by the immune system.
The most common immunoassay format for small molecule detection is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). In a typical competitive ELISA, a known amount of a coating antigen (a dinotefuran-protein conjugate) is immobilized on a microplate. The sample containing the free this compound analyte is then mixed with a limited amount of specific monoclonal antibody and added to the plate. The free analyte in the sample competes with the immobilized coating antigen for binding to the antibody. The amount of antibody bound to the plate is then detected using an enzyme-labeled secondary antibody and a chromogenic substrate. The signal produced is inversely proportional to the concentration of this compound in the sample.
Data Presentation: Performance of Dinotefuran Immunoassays
The following tables summarize the performance characteristics of published immunoassays for dinotefuran. Note that these assays were developed for racemic dinotefuran and are not enantioselective. Table 2 presents the target characteristics for the proposed this compound selective immunoassay.
Table 1: Performance of Existing Non-Selective Dinotefuran Immunoassays
| Assay Type | Antibody Type | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Cross-reactivity with Clothianidin (%) | Reference |
| ic-ELISA | Monoclonal | 5.66 | - | <2% with other related analytes | [4] |
| dc-ELISA | Monoclonal | 4.4 | - | 64 | [6] |
| TRFMs-LFIA | Monoclonal | 0.61 | 0.045 | <1.5% with other structural analogs | [5] |
Table 2: Target Performance Characteristics for a Proposed this compound Selective Immunoassay
| Parameter | Target Value | Rationale |
| IC50 (this compound) | < 5 ng/mL | To achieve high sensitivity for residue analysis. |
| IC50 ((S)-Dinotefuran) | > 100 ng/mL | To ensure minimal recognition of the more toxic enantiomer. |
| Enantiomeric Selectivity * | > 20 | To reliably differentiate between the two enantiomers. |
| LOD (this compound) | < 0.5 ng/mL | To detect trace amounts in environmental and food samples. |
| Cross-reactivity | < 5% | Low cross-reactivity with other neonicotinoids and metabolites to ensure specificity. |
*Enantiomeric Selectivity = IC50 ((S)-Dinotefuran) / IC50 (this compound)
Experimental Protocols
This section is divided into two parts. Protocol 1 describes the established method for generating a monoclonal antibody and developing a competitive ELISA for racemic dinotefuran, based on existing literature. Protocol 2 outlines a proposed, theoretical strategy for developing an immunoassay that is selective for this compound.
Protocol 1: Established Method for Non-Selective Dinotefuran Immunoassay Development
This protocol is a generalized procedure based on methodologies reported in the literature for developing immunoassays against racemic dinotefuran.[4][5]
The key is to design a hapten that exposes a characteristic part of the dinotefuran molecule. A common strategy involves introducing a spacer arm with a terminal carboxyl group to the guanidine moiety of dinotefuran, which allows for conjugation to a carrier protein.
-
Materials: Dinotefuran, 6-bromohexanoic acid, potassium carbonate, N,N-dimethylformamide (DMF), bovine serum albumin (BSA), keyhole limpet hemocyanin (KLH), N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC), dialysis tubing.
-
Procedure:
-
Hapten Synthesis: Dissolve dinotefuran and 6-bromohexanoic acid in DMF. Add potassium carbonate and stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC. After completion, purify the resulting hapten (dinotefuran-hexanoic acid) by column chromatography.
-
Hapten Activation: Dissolve the hapten in DMF. Add NHS and DCC and stir at room temperature for 4 hours to activate the carboxyl group.
-
Conjugation to Carrier Protein:
-
Immunogen (KLH): Slowly add the activated hapten solution to a solution of KLH in borate buffer (pH 9.0). Stir overnight at 4°C.
-
Coating Antigen (BSA): Slowly add the activated hapten solution to a solution of BSA in borate buffer (pH 9.0). Stir overnight at 4°C.
-
-
Purification: Dialyze the immunogen and coating antigen against PBS (pH 7.4) for 3 days with several buffer changes to remove unconjugated hapten.
-
Characterization: Confirm the successful conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
-
Materials: BALB/c mice, immunogen (Dinotefuran-KLH), Freund's complete and incomplete adjuvant, SP2/0 myeloma cells, polyethylene glycol (PEG), HAT medium, HT medium, 96-well cell culture plates.
-
Procedure:
-
Immunization: Emulsify the immunogen with Freund's complete adjuvant (for the first injection) or incomplete adjuvant (for subsequent booster injections). Immunize BALB/c mice intraperitoneally at 2-week intervals.
-
Monitoring Immune Response: After the third injection, collect blood from the tail vein and screen the serum for antibody titers using an indirect ELISA with the coating antigen (Dinotefuran-BSA).
-
Cell Fusion: Select a mouse with a high antibody titer and give a final booster injection without adjuvant. Three days later, harvest the spleen and fuse the splenocytes with SP2/0 myeloma cells using PEG.
-
Hybridoma Screening and Cloning: Plate the fused cells in 96-well plates with HAT medium. Screen the culture supernatants for the presence of specific antibodies using indirect ELISA. Positive hybridomas are then cloned by limiting dilution to obtain monoclonal cell lines.
-
-
Materials: 96-well microplates, coating antigen (Dinotefuran-BSA), monoclonal antibody supernatant, dinotefuran standard solutions, goat anti-mouse IgG-HRP, TMB substrate, stop solution (2M H₂SO₄), PBST (PBS with 0.05% Tween-20), PBS.
-
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the coating antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Add a blocking buffer (e.g., 5% non-fat milk in PBS) to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with PBST.
-
Competitive Reaction: Add 50 µL of dinotefuran standard solution (or sample) and 50 µL of the diluted monoclonal antibody supernatant to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody: Add 100 µL of goat anti-mouse IgG-HRP (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with PBST.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Proposed Strategy for this compound Selective Immunoassay Development
This protocol is a theoretical and strategic guide, as a validated method for an this compound selective immunoassay is not currently available in the literature. The success of this protocol hinges on the synthesis of a chiral hapten and a rigorous antibody screening process.
The central hypothesis is that an immunogen synthesized from a pure this compound hapten, with the spacer arm positioned away from the chiral center, will elicit antibodies that can stereoselectively recognize the (R)-enantiomer.
-
Objective: To synthesize a hapten from pure this compound, exposing the chiral center (the tetrahydrofuran ring).
-
Proposed Synthesis Route:
-
Starting Material: Obtain enantiomerically pure (R)-3-hydroxytetrahydrofuran. This is a key chiral synthon.
-
Mesylation: Convert the hydroxyl group of (R)-3-hydroxytetrahydrofuran to a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride.
-
Nucleophilic Substitution: React the mesylated intermediate with a protected guanidine derivative containing a spacer arm with a terminal carboxylate ester. This step introduces the guanidine moiety and the spacer arm in a single step, preserving the stereochemistry at the chiral center.
-
Deprotection: Remove the protecting groups from the guanidine and the carboxylate ester to yield the final this compound hapten.
-
-
Immunogen and Coating Antigen Preparation:
-
Follow the procedures outlined in Section 4.1 (Hapten Activation, Conjugation, and Purification) using the newly synthesized this compound hapten. It is crucial to use the pure (R)-hapten for generating the immunogen (conjugated to KLH) to direct the immune response towards the (R)-enantiomer. A coating antigen can be prepared by conjugating the same (R)-hapten to a different carrier protein like BSA.
-
The screening process is the most critical step to identify a truly enantioselective antibody.
-
Objective: To select a hybridoma clone that produces antibodies with high affinity for this compound and very low affinity for (S)-Dinotefuran.
-
Screening Protocol:
-
Primary Screening: Perform an initial screen of hybridoma supernatants for binding to the this compound-BSA coating antigen using a non-competitive indirect ELISA, as described in Section 4.2 .
-
Secondary Enantioselectivity Screening (Competitive ELISA):
-
Take all positive clones from the primary screen.
-
For each clone, set up a competitive ELISA (as in Section 4.3 ) with two separate standard curves run in parallel on the same plate:
-
One curve using pure this compound as the competitor.
-
One curve using pure (S)-Dinotefuran as the competitor.
-
-
Selection Criteria: Identify and select the clones that show a significant inhibition curve with this compound (low IC50) but a very weak or no inhibition curve with (S)-Dinotefuran (high or immeasurable IC50).
-
-
Cloning and Expansion: Subclone the selected enantioselective hybridomas by limiting dilution to ensure monoclonality and stability. Expand the best clone for antibody production.
-
Once an enantioselective antibody is identified and the ci-ELISA is optimized, a full validation should be performed.
-
Procedure:
-
Determine IC50 and LOD: Calculate the IC50 and limit of detection for this compound.
-
Assess Enantioselectivity: Calculate the IC50 for (S)-Dinotefuran and determine the enantiomeric selectivity ratio.
-
Cross-Reactivity Studies: Test the assay's cross-reactivity against other neonicotinoids (e.g., clothianidin, imidacloprid, thiamethoxam) and known metabolites of dinotefuran.
-
Matrix Effects: Evaluate the performance of the assay in relevant sample matrices (e.g., water, soil, honey, various crop extracts) by performing spike-and-recovery experiments.
-
Correlation with HPLC: Analyze real or spiked samples using both the developed ELISA and a validated chiral HPLC method to confirm the accuracy and reliability of the immunoassay.[7]
-
Visualizations
Diagram 1: General Workflow for Monoclonal Antibody-Based Immunoassay Development
Caption: Workflow for immunoassay development.
Diagram 2: Proposed Synthesis of this compound Hapten
Caption: Proposed synthesis of this compound hapten.
Diagram 3: Principle of Competitive ELISA for this compound
Caption: Principle of competitive ELISA.
References
- 1. Antibody production simply explained #separator_sa #site_title [evitria.com]
- 2. Hapten synthesis, monoclonal antibody production and immunoassay development for analyzing spiropidion residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Conformational adaptability determining antibody recognition to distomer: structure analysis of enantioselective antibody against chiral drug gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Conformational adaptability determining antibody recognition to distomer: structure analysis of enantioselective antibody against chiral drug gatifloxacin - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral HPLC Separation of Dinotefuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral HPLC separation of dinotefuran for improved resolution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I seeing poor or no resolution between the dinotefuran enantiomers?
A1: Poor resolution is a common issue in chiral separations. Several factors could be contributing to this problem. Here's a step-by-step approach to troubleshoot:
-
Verify Column Suitability: Ensure you are using a chiral column appropriate for dinotefuran. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for neonicotinoids. A proven column for dinotefuran is the ChromegaChiral CCA.[1][2]
-
Optimize Mobile Phase Composition: The composition of your mobile phase is critical for achieving enantioselectivity.
-
Solvent Ratios: For normal-phase chromatography, a common mobile phase is a mixture of n-hexane, ethanol, and methanol. A reported successful ratio is 85:5:10 (v/v/v).[1][2] Systematically vary the proportions of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., n-hexane).
-
Additives: For basic compounds, adding a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) can improve peak shape and resolution. Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.
-
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations. A flow rate of 1.0 mL/min has been shown to be effective for dinotefuran separation.[1][2] If resolution is still poor, consider reducing the flow rate to 0.5 mL/min to see if it improves the separation.
-
Control Temperature: Temperature can significantly impact chiral separations. It's crucial to maintain a stable column temperature. If you are not using a column oven, ambient temperature fluctuations can lead to inconsistent results. Experiment with different temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal condition for your specific column and mobile phase.
Q2: My peaks are splitting or tailing. What could be the cause and how can I fix it?
A2: Peak splitting and tailing can be caused by several factors, from column issues to sample preparation.
-
Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent (compatible with the column chemistry) to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Inappropriate Sample Solvent: The solvent used to dissolve your sample should be as close in composition to the mobile phase as possible. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and splitting. Ensure that all connections are made with the shortest possible length of appropriate internal diameter tubing.
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. This can sometimes be addressed by reversing the column and flushing it at a low flow rate. However, this is a temporary solution, and the column will likely need to be replaced.
Q3: I'm experiencing a loss of resolution over time with repeated injections. What should I do?
A3: A gradual loss of resolution often points to a few key areas:
-
Column Aging: Chiral stationary phases can degrade over time, especially with aggressive mobile phases or samples. It's important to keep a log of the number of injections and the performance of the column to track its health.
-
Mobile Phase Instability: Ensure your mobile phase is fresh and properly degassed. Changes in the mobile phase composition, even minor ones due to evaporation of a volatile component, can affect selectivity.
-
Sample Matrix Effects: If you are analyzing dinotefuran in complex matrices like soil or food samples, matrix components can accumulate on the column and interfere with the chiral recognition mechanism. Implement a robust sample clean-up procedure before injection.
-
System Equilibration: Chiral columns can sometimes require longer equilibration times with the mobile phase compared to achiral columns. Ensure the system is fully equilibrated before starting your analytical run.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for the chiral separation of dinotefuran?
A1: A good starting point for the chiral HPLC separation of dinotefuran is as follows:
-
Column: ChromegaChiral CCA (or a similar polysaccharide-based chiral column)
-
Mobile Phase: n-hexane:ethanol:methanol (85:5:10, v/v/v)[1][2]
-
Column Temperature: 25°C
Q2: How do I choose the right chiral column for dinotefuran?
A2: The selection of a chiral stationary phase (CSP) is crucial. For neonicotinoids like dinotefuran, polysaccharide-based CSPs are a good first choice. These include columns with cellulose or amylose derivatives coated or immobilized on a silica support. The ChromegaChiral CCA has been demonstrated to be effective.[1][2] It is often recommended to screen a few different chiral columns with varying selectivities to find the optimal one for your specific needs.
Q3: What is the effect of temperature on the resolution of dinotefuran enantiomers?
A3: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Generally, lower temperatures tend to increase the interaction between the analyte and the chiral stationary phase, which can lead to better resolution but also longer retention times and broader peaks. Conversely, higher temperatures can decrease retention times and improve peak efficiency, but may also reduce selectivity. It is recommended to empirically determine the optimal temperature for your specific method by testing a range of temperatures (e.g., 20°C, 25°C, 30°C, 35°C).
Q4: Can I use mobile phase additives to improve the separation?
A4: Yes, mobile phase additives can be very effective in improving peak shape and resolution in chiral HPLC. For a compound like dinotefuran, which has basic character, adding a small amount of a basic modifier such as diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase can be beneficial. A typical starting concentration is 0.1% (v/v).
Data Presentation
Table 1: Comparison of Reported Chiral HPLC Methods for Dinotefuran
| Parameter | Method 1 | Method 2 |
| Column | ChromegaChiral CCA | Amylose tris-(3,5-dimethylphenylcarbamate) based |
| Mobile Phase | n-hexane:ethanol:methanol (85:5:10, v/v/v)[1][2] | CO2/2% formic acid-methanol |
| Flow Rate | 1.0 mL/min[1][2] | 1.9 mL/min |
| Temperature | Not specified, ambient | 26.0°C |
| Detection | UV at 270 nm[1][2] | MS/MS |
| Resolution (Rs) | ~1.8[1][2] | Baseline resolution achieved |
| Elution Order | (+)-dinotefuran then (-)-dinotefuran[1][2] | Not specified |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for Dinotefuran
This protocol is based on a validated method for the separation of dinotefuran enantiomers.[1][2]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Chiral Column: ChromegaChiral CCA (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.
-
Mobile Phase: Prepare a mixture of n-hexane, ethanol, and methanol in a ratio of 85:5:10 (v/v/v).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 25°C.
-
Detection Wavelength: Set the UV detector to 270 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic dinotefuran in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 20 µg/mL).
-
For real samples, use an appropriate extraction and clean-up method to remove matrix interferences. The final extract should be dissolved in the mobile phase.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standards and samples.
-
Identify the enantiomer peaks based on their retention times. The reported elution order is (+)-dinotefuran followed by (-)-dinotefuran.[1][2]
-
Quantify the enantiomers using a calibration curve generated from the standards.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor or no resolution.
Caption: Troubleshooting workflow for peak splitting or tailing.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of (R)-Dinotefuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (R)-Dinotefuran.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[4][5][6]
Q2: Why is this compound analysis susceptible to matrix effects?
A2: Dinotefuran and its metabolites are polar compounds.[7] When analyzing complex matrices such as fruits, vegetables, tea, or soil, co-extraction of other polar endogenous components is common.[7][8] These co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to matrix effects.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A common method is to compare the signal response of an analyte in a pure solvent standard to the response of the same analyte spiked into a blank sample extract that has been through the entire sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects.[9] The matrix effect can be quantitatively assessed using the post-extraction spike method.[5]
Q4: What are the general strategies to overcome matrix effects?
A4: There are several strategies that can be employed, often in combination:
-
Effective Sample Preparation: To remove interfering matrix components before LC-MS/MS analysis.[10][11]
-
Chromatographic Separation: To separate the analyte of interest from co-eluting matrix components.[10][11]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): To compensate for signal variations caused by matrix effects.[12][13][14]
-
Matrix-Matched Calibration: To create calibration curves in a blank matrix extract to mimic the matrix effects seen in the samples.[8]
-
Sample Dilution: A simple approach to reduce the concentration of interfering matrix components.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Poor recovery of this compound | Inefficient extraction from the sample matrix. | Optimize the extraction solvent. For the polar Dinotefuran and its metabolites, methanol has been shown to be effective.[7] Consider modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[7][8] |
| Significant ion suppression | Co-eluting matrix components interfering with ionization. | 1. Improve Sample Cleanup: Implement a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or dispersive SPE (d-SPE) to remove interferences.[9][11][15] Common sorbents include Primary Secondary Amine (PSA) and C18.[8] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from matrix interferences.[10][11] 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering compounds.[9][10] |
| Inconsistent results between samples | Variable matrix effects across different samples or batches. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Dinotefuran will co-elute and experience similar matrix effects, allowing for reliable correction and improved precision.[12][13][14] 2. Employ Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[8] |
| Ion enhancement leading to overestimation | Co-eluting compounds enhancing the ionization of this compound. | Similar to ion suppression, the primary solutions are to improve sample cleanup , optimize chromatographic separation , or use a SIL-IS for compensation. In some cases, matrix enhancement has been observed for Dinotefuran metabolites.[7][16] |
Experimental Protocols
Protocol 1: Modified QuEChERS Sample Preparation for Plum Matrix
This protocol is adapted from a method for analyzing Dinotefuran and its metabolites in plums.[8]
-
Homogenization: Homogenize 10 g of the plum sample with 10 mL of methanol.
-
Extraction: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex for 1 min, and centrifuge at 4000 rpm for 5 min.
-
Dispersive SPE Cleanup (d-SPE): Take a 1 mL aliquot of the supernatant and add it to a d-SPE tube containing 150 mg of MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Final Preparation: Vortex for 1 min, centrifuge at 10000 rpm for 5 min, and filter the supernatant through a 0.22 µm filter before LC-MS/MS injection.
Protocol 2: Sample Preparation for Tea Matrix
This protocol is based on a study of Dinotefuran in tea.[15]
-
Extraction: Extract 2 g of the tea sample with 10 mL of dichloromethane using liquid-liquid partitioning.
-
Cleanup: Perform cartridge Solid Phase Extraction (SPE) followed by dispersive SPE (d-SPE) for cleanup.
-
Quantification: Analyze the final extract using LC-MS/MS with gradient elution.
Quantitative Data Summary
Table 1: Recovery of Dinotefuran and its Metabolites in Plum Matrix using a Modified QuEChERS Method [8]
| Analyte | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Dinotefuran | 10 | 95.2 | 5.6 |
| 50 | 98.7 | 4.1 | |
| MNG | 10 | 83.0 | 8.9 |
| 50 | 89.5 | 6.3 | |
| UF | 10 | 110.2 | 7.2 |
| 50 | 105.4 | 5.8 | |
| DN | 10 | 90.1 | 6.5 |
| 50 | 93.8 | 4.7 |
Table 2: Recovery of Dinotefuran in Tea and Soil Matrices [15]
| Matrix | Fortification Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Green Tea Leaves | 0.01 | 85 | 12 |
| 0.05 | 92 | 10 | |
| 0.1 | 95 | 9 | |
| Made Tea | 0.01 | 82 | 14 |
| 0.05 | 88 | 11 | |
| 0.1 | 91 | 10 | |
| Tea Infusion | 0.01 | 88 | 11 |
| 0.05 | 94 | 9 | |
| 0.1 | 93 | 10 | |
| Soil | 0.01 | 86 | 15 |
| 0.05 | 90 | 12 | |
| 0.1 | 94 | 11 |
Visualizations
Caption: A typical QuEChERS-based sample preparation workflow for LC-MS/MS analysis.
Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. chromtech.com.au [chromtech.com.au]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Consequences of the matrix effect on recovery of dinotefuran and its metabolites in green tea during tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS [jstage.jst.go.jp]
- 10. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 11. youtube.com [youtube.com]
- 12. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 13. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
improving the stability of (R)-Dinotefuran in aqueous solutions
Technical Support Center: (R)-Dinotefuran Aqueous Stability
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for working with this compound in aqueous solutions. Our goal is to help you ensure the stability and integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in aqueous solutions?
A1: The primary cause of this compound degradation in aqueous solutions is photodegradation . The molecule is highly susceptible to breakdown when exposed to light, particularly natural sunlight.[1][2][3] Hydrolysis is another significant degradation pathway, influenced by factors such as pH and temperature.[4] In contrast, this compound is remarkably stable in aqueous solutions when stored in the dark.[1][5][6]
Q2: I need to prepare a stock solution of this compound. What are the best practices to ensure its stability?
A2: To maximize the stability of your this compound stock solution, follow these recommendations:
-
Protect from Light: Always store the solution in amber glass vials or wrap the container in aluminum foil to prevent light exposure.
-
Control Temperature: Store solutions at low temperatures, such as refrigeration (2-8°C) or frozen (-20°C), to slow down potential hydrolytic degradation. The solid form is stable for at least four years at -20°C.[7]
-
Use High-Purity Solvent: Prepare your solution using ultrapure water (e.g., Type I) to avoid contaminants that could catalyze degradation.
-
Control pH: While Dinotefuran is stable across a range of pH values, its solubility is highest around pH 7.0.[1] For long-term storage, consider using a buffered solution (e.g., PBS at pH 7.2) to maintain a stable pH.[7]
-
Prepare Freshly: For critical experiments, it is best practice to prepare aqueous solutions fresh and not to store them for more than one day.[7]
Q3: What is the expected half-life of this compound in an aqueous solution?
A3: The half-life is highly dependent on environmental conditions, especially the presence of light. No enantioselective degradation has been observed in ultrapure water, meaning the degradation rate of the racemate is representative of the individual enantiomers in this medium.[8]
| Condition | Half-Life (t½) | Notes |
| Aqueous Photolysis (Light) | 0.9 to 8 days[1] | Rapid degradation occurs under light exposure. The half-life can be as short as 1.8 days.[1][2] |
| Aqueous Solution (Dark) | >100 days[1][5] | The compound is very stable in the absence of light.[1][5][6] |
Q4: Will this compound racemize or convert to (S)-Dinotefuran in an aqueous solution?
A4: No. Studies have demonstrated that this compound is chirally stable in aqueous solutions. No transformation between the S- and R-enantiomers was observed under various conditions, including exposure to light (xenon lamp, natural light) and storage in the dark.[8][9] This ensures the enantiomeric purity of your solution over time, provided it is not degraded.
Troubleshooting Guide
Issue: My this compound solution is showing a rapid loss of concentration or potency.
This common issue is almost always linked to unintended degradation. Use the following workflow to diagnose the problem.
Issue: I am observing unexpected peaks during HPLC analysis of my this compound solution.
Unexpected peaks often indicate the presence of degradation products.
Experimental Protocols
Protocol 1: Aqueous Stability Analysis of this compound using HPLC-UV
This protocol outlines a typical experiment to determine the stability of this compound under various conditions.
Methodology Details:
-
Preparation of Standard and Test Solutions:
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol and store it at -20°C.
-
From the primary stock, prepare aqueous test solutions by diluting with ultrapure water or a specific buffer (e.g., PBS, pH 7.2) to the final desired concentration (e.g., 10 µg/mL).[7]
-
Prepare a set of calibration standards (e.g., 0.025 - 0.5 µg/mL) by diluting the stock solution in the mobile phase.[10][11]
-
-
HPLC-UV Conditions (Example):
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v). Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.[7]
-
Column Temperature: 30-40°C.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area or peak height of the standards against their known concentrations.
-
Inject the test samples from the stability study.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[10] For confirmation of peak identity, especially when degradation is observed, LC-MS analysis is recommended.[11]
-
References
- 1. naturepest.com [naturepest.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Modeling photodegradation kinetics of three systemic neonicotinoids—dinotefuran, imidacloprid, and thiamethoxam—in aqueous and soil environment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction method for determining dinotefuran insecticide in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. journals.caass.org.cn [journals.caass.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. mhlw.go.jp [mhlw.go.jp]
Technical Support Center: Enantioselective Synthesis of (R)-Dinotefuran
Welcome to the technical support center for the enantioselective synthesis of (R)-Dinotefuran. This resource is designed for researchers, chemists, and drug development professionals. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental challenges, detailed protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the enantioselective synthesis of this compound important?
A1: The enantioselective synthesis of this compound is critical due to the differential toxicity of its enantiomers. The (S)-enantiomer exhibits significantly higher toxicity towards non-target beneficial insects, such as honeybees and earthworms. Specifically, (S)-dinotefuran has a higher binding affinity for honeybee nicotinic acetylcholine receptors (nAChRs) compared to the (R)-enantiomer. By synthesizing the (R)-enantiomer selectively, it is possible to produce a pesticide that maintains high efficacy against target pests while substantially reducing collateral damage to vital pollinators and other non-target organisms, leading to a more ecologically sound crop protection solution.
Q2: What are the primary strategies for achieving an enantiopure synthesis of this compound?
A2: The synthesis of this compound hinges on obtaining the chiral intermediate, (R)-(tetrahydrofuran-3-yl)methanamine or its precursor. There are two main strategies to achieve this:
-
Asymmetric Synthesis: This approach uses a chiral catalyst or auxiliary to directly synthesize the desired (R)-intermediate from an achiral starting material. Methods include asymmetric hydrogenations, cyclizations, or cycloadditions to build the chiral tetrahydrofuran ring with the correct stereochemistry.
-
Racemic Synthesis followed by Resolution: This strategy involves synthesizing a racemic mixture of a key intermediate (e.g., (±)-3-hydroxymethyl tetrahydrofuran) and then separating the enantiomers. Common resolution techniques include:
-
Enzymatic Kinetic Resolution (EKR): Utilizes enzymes, typically lipases, that selectively catalyze a reaction on one enantiomer, allowing the other to be isolated in high enantiomeric purity.
-
Chiral Chromatography: Involves the physical separation of enantiomers using a chiral stationary phase, often at the analytical or preparative HPLC scale.
-
Q3: What is the main chiral precursor in the synthesis of this compound?
A3: The key chiral building block is the C3-substituted tetrahydrofuran ring. The entire synthesis is centered around the stereocontrolled preparation of (R)-3-hydroxymethyl tetrahydrofuran or a functionally equivalent intermediate like (R)-(tetrahydrofuran-3-yl)methanamine . Achieving high enantiomeric purity for this intermediate is the most critical challenge in the overall synthesis.
Strategic Synthesis Workflows
The choice of synthetic route has significant implications for cost, scalability, and efficiency. Below is a diagram outlining the two primary strategic approaches.
Troubleshooting Guide
Problem: My asymmetric cyclization reaction results in low enantiomeric excess (ee%).
Answer: Low enantiomeric excess is a common and multifaceted problem in asymmetric catalysis. Several factors in the reaction environment can compromise the stereochemical control exerted by the catalyst. Systematically investigate the following potential causes:
-
Catalyst/Ligand Choice: The selected chiral ligand is paramount. Not all ligands are suitable for all substrates. A ligand that provides high ee% for one type of substrate may fail for another due to subtle steric or electronic differences. It is crucial to screen a variety of ligands (e.g., different phosphines, BOX, PYBOX, N,N'-dioxides) to find the optimal match for your specific precursor.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's chiral environment and the transition state geometry. A non-coordinating solvent like toluene or dichloromethane is often preferred. Test a range of solvents to identify the one that maximizes enantioselectivity.
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature typically enhances selectivity by reducing the energy of the system, which favors the more ordered, lower-energy transition state leading to the desired enantiomer. However, this can also drastically slow the reaction rate. An optimal temperature must be found that balances selectivity and reaction time.
-
Purity of Reagents: Trace impurities (e.g., water, oxygen, or contaminants in the starting material) can poison the catalyst or participate in a non-selective background reaction, both of which will erode the final ee%. Ensure all reagents and solvents are scrupulously purified and dried, and run reactions under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Loading: While less common, incorrect catalyst loading can sometimes affect performance. Ensure the catalyst-to-substrate ratio is within the optimal range as determined by literature precedents or your own optimization studies.
Problem: My enzymatic kinetic resolution (EKR) stalls before reaching 50% conversion.
Answer: In an ideal kinetic resolution, the reaction stops at 50% conversion, yielding the product and the unreacted starting material, both with 100% ee. If the reaction stalls prematurely, or proceeds beyond 50% with low ee, consider these factors:
-
Enzyme Inhibition: The product formed or the co-product (e.g., an alcohol from transesterification) can cause product inhibition, slowing or stopping the enzyme's activity. Consider using a continuous-flow system to remove the product as it is formed or using an acyl donor that produces an inert byproduct.
-
Enzyme Denaturation: The reaction conditions (temperature, solvent) may be denaturing the enzyme over time. Ensure the temperature is within the enzyme's optimal range. While many lipases are robust in organic solvents, some are not. Consider immobilizing the enzyme on a solid support, which often increases its stability.
-
pH Shift: In hydrolysis reactions, the formation of an acid product can lower the pH of the microenvironment around the enzyme, moving it out of its optimal activity range. This can be mitigated by adding a buffer to the reaction medium.
-
Poor Enzyme Selectivity (Low E-factor): If the enzyme has a low enantiomeric ratio (E-factor), it will react with both enantiomers, albeit at different rates. This means you will never achieve high ee for the remaining substrate at 50% conversion. The solution is to screen different enzymes (e.g., lipases from various sources like Candida antarctica, Pseudomonas cepacia) to find one with a higher E-factor for your specific substrate.
Quantitative Data & Methodologies
Data Tables
The following tables summarize literature data for different enantioselective methods. Note that these are examples for synthesizing chiral tetrahydrofurans or resolving related compounds and may require optimization for the specific Dinotefuran intermediates.
Table 1: Comparison of Catalytic Asymmetric Methods for Tetrahydrofuran Synthesis
| Method | Catalyst / Ligand | Substrate Type | Yield (%) | ee% / dr | Reference |
|---|---|---|---|---|---|
| Reductive Cyclization | Ni / DI-BIDIME | O-alkynone | >99% | >99% ee | |
| Henry/Iodocyclization | Cu / Chiral Ligand | γ,δ-Unsaturated Alcohol | High | up to 97% ee | |
| (3+2) Annulation | Chiral Brønsted Base | Donor-Acceptor Cyclopropane | Good-Excellent | Excellent |
| (3+2) Cycloaddition | Ni(II) / N,N'-dioxide | Heterosubstituted Alkene | up to 99% | >99% ee, 92:8 dr | |
Table 2: Example Conditions for Enzymatic Kinetic Resolution | Substrate Type | Enzyme | Acyl Donor / Reaction | Solvent | Temp (°C) | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- |
enhancing the reproducibility of (R)-Dinotefuran bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of (R)-Dinotefuran bioassays. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during this compound bioassays in a question-and-answer format.
Issue: High Variability in Bioassay Results
-
Question: We are observing significant variability between replicate experiments. What are the potential causes and solutions?
Answer: High variability in bioassay results can stem from several factors.[1] It is crucial to standardize your protocol and control for key parameters.[1]
-
Biological Factors:
-
Insect Age and Sex: The susceptibility of insects to insecticides can vary with age and sex. For instance, in some species, males are more susceptible than females.[2][3] Ensure that the insects used in your bioassays are of a consistent age and sex.
-
Genetic Diversity: While not always a primary factor, underlying genetic differences within a test population can contribute to variable responses.[2][3][4] Using a well-characterized and genetically stable insect strain is recommended.
-
Insect Health: The overall health of the test insects is critical. Ensure they are reared under optimal conditions and are free from disease or stress.
-
-
Methodological Factors:
-
Insecticide Concentration and Purity: Use a high-purity grade of this compound for preparing your solutions.[5] Inaccurate dilutions can lead to significant errors. Prepare fresh serial dilutions for each experiment.
-
Exposure Duration: The duration of exposure to the insecticide can significantly impact mortality rates.[2] Standardize the exposure time across all replicates.
-
Number of Individuals: A sufficient number of insects per dose is necessary for statistically robust results.[6] A low number of individuals can lead to inaccurate LD50 estimations.
-
Environmental Conditions: Maintain consistent temperature, humidity, and light cycles throughout the experiment, as these can influence insect metabolism and behavior.[3]
-
-
Issue: Low or No Insect Mortality
-
Question: Our bioassay is showing unexpectedly low or no mortality, even at higher concentrations of this compound. What could be the problem?
Answer: Several factors could contribute to lower-than-expected mortality.
-
Insecticide Resistance: The insect population you are testing may have developed resistance to neonicotinoids.[7] Consider testing a known susceptible strain to verify your assay's effectiveness.
-
Improper Application:
-
Reagent Quality: The this compound may have degraded. Store it according to the manufacturer's instructions and use fresh solutions.
-
Assay Conditions: Sub-optimal environmental conditions can affect insect feeding behavior and insecticide efficacy.
-
Issue: Control Group Shows High Mortality
-
Question: We are observing high mortality in our control group. What should we do?
Answer: High mortality in the control group (typically >10-20%) invalidates the results of a bioassay.[10][11][12]
-
Solvent Toxicity: If you are using a solvent to dissolve the this compound, ensure it is not toxic to the insects at the concentration used. Run a solvent-only control to test for this.
-
Handling Stress: Excessive or improper handling of the insects can cause physical injury or stress, leading to mortality.
-
Environmental Stress: Unsuitable temperature, humidity, or lack of food and water can lead to death in the control group.[4]
-
Disease: The insect colony may be suffering from an underlying disease.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a neonicotinoid insecticide.[13] Its primary mode of action is the disruption of the insect's nervous system by acting as an agonist of nicotinic acetylcholine receptors (nAChRs).[7][14][15][16] This leads to nerve overstimulation, paralysis, and ultimately, the death of the insect. It is suggested that Dinotefuran's binding to nAChRs may differ from other neonicotinoids.[7]
Q2: What are the common bioassay methods for this compound?
A2: Common methods for insecticide bioassays, which are applicable to this compound, include:
-
Topical Application: A precise amount of the insecticide solution is applied directly to the insect's body, typically the thorax.[8][9] This method is practical and bypasses potential issues with feeding behavior.[17]
-
Ingestion Assay: The insecticide is mixed into the insect's diet (e.g., a sugar solution).[8][9] This method mimics the natural route of exposure for systemic insecticides.
-
Residual Film (Vial) Method: The insecticide is coated on the inner surface of a container (like a glass vial), and the insects are exposed to the residue.[18]
Q3: How should I prepare the this compound solutions?
A3: It is crucial to use a technical grade this compound with known purity (e.g., >98%).[5][17] A stock solution is typically prepared by dissolving the compound in an appropriate solvent (e.g., acetone).[11][18] Serial dilutions are then made from this stock solution to create the desired test concentrations.[11] It is recommended to prepare fresh solutions for each experiment.
Q4: How do I analyze the data from my bioassay?
A4: The most common method for analyzing dose-response data from a bioassay is Probit analysis.[19] This statistical method is used to estimate the lethal dose (LD50) or lethal concentration (LC50) that causes 50% mortality in the test population.[4][12] Various software packages are available to perform this analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Dinotefuran. Note that these values can vary significantly depending on the insect species, strain, and bioassay methodology.
Table 1: Lethal Dose (LD50) of Dinotefuran via Topical Application
| Insect Species | Strain | LD50 (ng/mg of mosquito) | 95% Confidence Interval |
| Anopheles gambiae | Kisumu | 0.75 | 0.55–1.03 |
| Anopheles gambiae | VK7 2014 | 5.34 | 3.97–7.19 |
| Anopheles funestus | Fang | 2.31 | 1.63–3.27 |
| Anopheles funestus | FUMOZ-R | 7.47 | 5.98–9.32 |
Data from a study on Anopheles malaria vectors.[8][17]
Table 2: Lethal Dose (LD50) of Dinotefuran via Ingestion
| Insect Species | Strain | LD50 (ng/mg of mosquito) | 95% Confidence Interval |
| Anopheles gambiae | Kisumu | 0.08 | 0.06–0.11 |
| Anopheles gambiae | VK7 2014 | 0.17 | 0.12–0.23 |
Data from a study on Anopheles malaria vectors.[17]
Table 3: Lethal Concentration (LC50) of Dinotefuran via Residual Film Method
| Insect Species | Sex | LC50 (mg/L) at 72h |
| Picromerus lewisi | Female | 0.624 |
| Picromerus lewisi | Male | 0.592 |
Data from a study on the predatory bug Picromerus lewisi.[18]
Experimental Protocols
Protocol 1: Topical Application Bioassay (Adapted from studies on Anopheles mosquitoes) [8][9][17]
-
Preparation of Insecticide Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Perform serial dilutions to obtain a range of at least 5-6 concentrations that are expected to result in mortality between 10% and 90%.
-
Include a solvent-only control.
-
-
Insect Preparation:
-
Use adult insects of a standardized age (e.g., 2-5 days old).
-
Anesthetize the insects briefly using CO2 or by chilling them.
-
-
Application:
-
Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of each insect.
-
Treat a minimum of 20-25 insects per concentration and for the control.
-
-
Observation:
-
Place the treated insects in recovery containers with access to a food source (e.g., a 10% sucrose solution).
-
Maintain the insects at a controlled temperature and humidity.
-
Assess mortality at a predetermined time point (e.g., 24 hours). Consider an insect dead if it is unable to move when gently prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Analyze the dose-response data using Probit analysis to determine the LD50.
-
Protocol 2: Ingestion Bioassay (Adapted from studies on Anopheles mosquitoes) [8][9][17]
-
Preparation of Treated Diet:
-
Prepare a stock solution of this compound.
-
Mix the appropriate amount of the stock solution into a 10% sucrose solution to achieve the desired test concentrations.
-
Include a sucrose solution with the solvent as a control, and a sucrose-only solution.
-
-
Exposure:
-
Provide the treated and control solutions to the test insects (e.g., in a cotton ball-stoppered tube or a specific feeding apparatus).
-
Ensure that insects are starved for a short period before the assay to encourage feeding.
-
Expose the insects to the treated diet for a standardized period (e.g., 24 hours).
-
-
Observation:
-
After the exposure period, replace the treated diet with a non-treated sucrose solution.
-
Record mortality at specific time points (e.g., 24, 48, and 72 hours).
-
-
Data Analysis:
-
Analyze the concentration-mortality data using Probit analysis to calculate the LC50.
-
Visualizations
Caption: Signaling pathway of this compound's neurotoxic action.
Caption: General experimental workflow for this compound bioassays.
Caption: Troubleshooting logic for high variability in bioassay results.
References
- 1. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How varying parameters impact insecticide resistance bioassay: An example on the worldwide invasive pest Drosophila suzukii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How varying parameters impact insecticide resistance bioassay: An example on the worldwide invasive pest Drosophila suzukii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How varying parameters impact insecticide resistance bioassay: An example on the worldwide invasive pest Drosophila suzukii | PLOS One [journals.plos.org]
- 7. Dinotefuran | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 8. A Practical Insecticide Resistance Monitoring Bioassay for Orally Ingested Dinotefuran in Anopheles Malaria Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.lsu.edu [repository.lsu.edu]
- 12. entomoljournal.com [entomoljournal.com]
- 13. Dinotefuran - Wikipedia [en.wikipedia.org]
- 14. fs.usda.gov [fs.usda.gov]
- 15. Dinotefuran (Ref: MTI 446) [sitem.herts.ac.uk]
- 16. pomais.com [pomais.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. zenodo.org [zenodo.org]
dealing with cross-reactivity in immunoassays for dinotefuran enantiomers
Welcome to the technical support center for immunoassays targeting dinotefuran. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the nuances of dealing with cross-reactivity, particularly in the context of dinotefuran enantiomers.
Frequently Asked Questions (FAQs)
Q1: Can an immunoassay differentiate between the enantiomers of dinotefuran?
A1: Generally, immunoassays are not designed to be enantioselective. The binding affinity of polyclonal and most monoclonal antibodies is typically directed towards the overall molecular structure of dinotefuran, without distinguishing between its stereoisomers. The development of enantioselective immunoassays is challenging and requires the generation of antibodies that specifically recognize the three-dimensional orientation of the chiral center. For enantioselective analysis of dinotefuran, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with a chiral column are the established approach[1][2].
Q2: What is the primary cause of cross-reactivity in dinotefuran immunoassays?
A2: Cross-reactivity in dinotefuran immunoassays primarily stems from the structural similarity of dinotefuran to other neonicotinoid insecticides, particularly clothianidin[3][4][5][6]. The antibodies generated against a dinotefuran hapten may recognize conserved structural motifs present in other related compounds. The design of the hapten used to generate the antibody is a critical factor; exposing unique structural features of the dinotefuran molecule can help improve specificity[7].
Q3: How is cross-reactivity calculated in a competitive immunoassay?
A3: Cross-reactivity (CR) in a competitive immunoassay is typically calculated based on the concentration of the analyte and the cross-reacting compound that cause a 50% inhibition of the signal (IC50). The formula is:
CR (%) = (IC50 of Dinotefuran / IC50 of Cross-reacting compound) x 100[7]
A higher percentage indicates a greater degree of cross-reactivity.
Q4: What are the typical IC50 values and linear ranges for a dinotefuran ELISA?
A4: The performance of a dinotefuran ELISA can vary depending on the specific antibody and assay format. However, reported IC50 values for monoclonal antibody-based ELISAs are in the range of 4.4 ng/mL to 5.66 ng/mL[3][4][6][7]. The linear working range is often between approximately 1.5 ng/mL and 16.29 ng/mL[4][6][7].
Troubleshooting Guides
Issue 1: High background signal or low signal-to-noise ratio.
| Possible Cause | Troubleshooting Step |
| Insufficient washing | Increase the number of wash steps or the volume of wash buffer. Ensure thorough aspiration of wells between washes. |
| Contaminated buffer or reagents | Prepare fresh buffers and reagents. Check for microbial growth in stock solutions[8]. |
| Non-specific binding of antibodies | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) in the blocking buffer and antibody diluent. Add a small amount of a non-ionic detergent like Tween-20 to the wash buffer[7]. |
| Expired reagents | Check the expiration dates of all kit components, especially the enzyme conjugate and substrate[8]. |
Issue 2: Poor assay sensitivity (high IC50 value).
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody or coating antigen concentration | Perform a checkerboard titration to determine the optimal concentrations of the capture antibody/coating antigen and the detection antibody. |
| Incorrect incubation times or temperatures | Review the protocol and ensure that incubation steps are carried out for the recommended duration and at the specified temperature.[8][9] |
| Degraded dinotefuran standard | Prepare a fresh stock of the dinotefuran standard. |
| Matrix effects from the sample | Dilute the sample further in the assay buffer to minimize interference from the sample matrix[10][11]. |
Issue 3: Unexpectedly high cross-reactivity with other neonicotinoids.
| Possible Cause | Troubleshooting Step |
| Inherent antibody cross-reactivity | This is a characteristic of the antibody being used. The data sheet should provide a cross-reactivity profile. If high cross-reactivity is observed with a compound not listed, it may be due to a shared epitope. |
| Assay conditions favoring low-affinity binding | Modifying assay conditions such as buffer composition, pH, or ionic strength can sometimes help to favor the binding of the primary analyte over cross-reacting compounds[12]. Reducing the concentration of the antibody and the labeled antigen can sometimes increase specificity[13]. |
| Confirmation of results | If cross-reactivity is impacting the accuracy of your results, it is advisable to confirm the findings with an orthogonal method such as HPLC-MS/MS[3]. |
Quantitative Data on Cross-Reactivity
The following tables summarize the cross-reactivity of different monoclonal antibodies (mAbs) with dinotefuran and other neonicotinoids as reported in the literature.
Table 1: Cross-Reactivity of a Monoclonal Antibody developed for Dinotefuran Detection
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| Dinotefuran | 5.30 | 100 | [7] |
| Acetamiprid | >100 | <2 | [7] |
| Nitenpyram | >100 | <2 | [7] |
| Diuron | >100 | <2 | [7] |
| Thiamethoxam | >100 | <2 | [7] |
Table 2: Cross-Reactivity of a Monoclonal Antibody (CTN-16A3-13) developed for Clothianidin Detection
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| Clothianidin | 4.4 | 100 | [4][5][6] |
| Dinotefuran | 6.9 | 64 | [4][5][6] |
| Thiamethoxam | >100 | Not Detected | [4] |
| Imidacloprid | >100 | Not Detected | [4] |
| Acetamiprid | >100 | Not Detected | [4] |
| Nitenpyram | >100 | Not Detected | [4] |
| Thiacloprid | >100 | Not Detected | [4] |
Experimental Protocols
Protocol: Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) for Dinotefuran
This protocol is a generalized procedure based on common practices for competitive immunoassays[7].
1. Coating of Microplate:
- Dilute the coating antigen (e.g., dinotefuran-protein conjugate) in coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6).
- Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.
- Incubate overnight at 4°C.
- Wash the plate three times with wash buffer (e.g., PBST: 0.01 M PBS containing 0.05% Tween-20).
2. Blocking:
- Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
- Incubate for 2 hours at 37°C.
- Wash the plate three times with wash buffer.
3. Competitive Reaction:
- Add 50 µL of dinotefuran standard or sample solution to each well.
- Immediately add 50 µL of the diluted anti-dinotefuran monoclonal antibody to each well.
- Incubate for 1 hour at 37°C.
- Wash the plate three times with wash buffer.
4. Detection:
- Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in assay buffer to each well.
- Incubate for 1 hour at 37°C.
- Wash the plate five times with wash buffer.
5. Substrate Reaction and Measurement:
- Add 100 µL of TMB substrate solution to each well.
- Incubate in the dark at room temperature for 15-20 minutes.
- Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
- Read the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of inhibition for each standard and sample using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] x 100.
- Construct a standard curve by plotting the inhibition percentage against the logarithm of the dinotefuran concentration.
- Determine the concentration of dinotefuran in the samples from the standard curve.
Visualizations
Caption: Workflow of a competitive indirect ELISA for dinotefuran detection.
Caption: Factors influencing antibody cross-reactivity in dinotefuran immunoassays.
References
- 1. Enantioselective separation and determination of the dinotefuran enantiomers in rice, tomato and apple by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of Immunoassay Based on Monoclonal Antibody Reacted with the Neonicotinoid Insecticides Clothianidin and Dinotefuran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of immunoassay based on monoclonal antibody reacted with the neonicotinoid insecticides clothianidin and dinotefuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a High-Quality ELISA Method for Dinotefuran Based on a Novel and Newly-Designed Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. anshlabs.com [anshlabs.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. myadlm.org [myadlm.org]
- 12. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
strategies to minimize degradation of (R)-Dinotefuran during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of (R)-Dinotefuran during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?
A1: The primary factors contributing to the degradation of this compound are exposure to light (photolysis), high temperatures, and certain pH conditions. Microbial activity in the sample matrix can also lead to degradation.[1][2][3]
Q2: My recoveries of this compound are consistently low. What is the most likely cause?
A2: Low recoveries are often due to photodegradation. Dinotefuran is unstable in the presence of light, with a half-life that can be as short as a few days under direct sunlight.[3][4][5] Ensure all sample preparation steps are performed under amber lighting or in dark conditions. Another potential cause is the use of inappropriate solvents or pH conditions during extraction.
Q3: Can the temperature of my storage and extraction solutions affect the stability of this compound?
A3: Yes, high temperatures can accelerate the degradation of Dinotefuran.[2] It is advisable to store standards and samples at low temperatures (e.g., -20°C) and to conduct extraction and processing steps at controlled room temperature or below.[6][7]
Q4: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A4: Dinotefuran is most stable in neutral to slightly acidic conditions. It degrades more rapidly in alkaline conditions (pH 7-8).[2] Therefore, it is recommended to buffer aqueous samples and solutions to a pH below 7.
Q5: Are there any specific extraction solvents that should be avoided?
A5: While various solvents like acetonitrile and methanol are commonly used, the choice of solvent should be optimized for your specific matrix.[6][8][9] Some solvent mixtures, especially when combined with certain matrix components, could potentially promote degradation. It is crucial to validate your extraction method with recovery experiments.
Q6: How can I prevent microbial degradation of this compound in my samples?
A6: Microbial degradation is a significant pathway, particularly in soil and water samples.[2][10][11] To minimize this, samples should be processed as quickly as possible after collection. If storage is necessary, freezing the samples at -20°C or lower is recommended to inhibit microbial activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Photodegradation | Work under amber light or in a dark room. Use amber-colored vials for sample collection, storage, and processing. Wrap clear glassware with aluminum foil.[3][4][5] |
| High Temperature | Store samples and standards at or below -20°C. Perform extraction and processing steps at a controlled room temperature or in an ice bath.[2][6][7] | |
| Alkaline pH | Ensure the pH of aqueous samples and extraction solutions is neutral or slightly acidic. Use appropriate buffers if necessary.[2] | |
| Microbial Degradation | Process samples as quickly as possible. If storage is needed, freeze samples at -20°C or below.[2][10][11] | |
| Inconsistent Results | Variable Light Exposure | Standardize the light conditions for all samples throughout the preparation process. |
| Temperature Fluctuations | Maintain consistent temperatures during extraction and analysis for all samples. | |
| Matrix Effects | The sample matrix can interfere with extraction efficiency and analyte stability.[8] Develop a matrix-matched calibration curve and consider using a cleanup step, such as solid-phase extraction (SPE), to remove interfering components.[6][12] | |
| Presence of Degradation Products | Exposure to Degrading Conditions | Review the sample handling and preparation workflow to identify potential exposure to light, high temperature, or non-optimal pH. The primary degradation products are 1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF) and demethylated dinotefuran (DN).[2] |
Experimental Protocols
Protocol 1: Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP) for Soil Samples
This protocol is adapted from methodologies described for the extraction of Dinotefuran from soil.[6][7]
-
Sample Preparation: Homogenize and sieve the soil sample (e.g., through a 0.6 mm sieve).
-
Extraction:
-
Weigh 5 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of an acetonitrile:water (8:2 v/v) solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Low-Temperature Purification:
-
Transfer the supernatant to a clean tube.
-
Place the tube in a freezer at -20°C for at least 2 hours or until the aqueous phase is completely frozen.
-
-
Final Extract Preparation:
-
Decant the liquid acetonitrile phase, which contains the analyte, into a new tube.
-
The frozen water and precipitated matrix components are left behind.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary and reconstituted in a suitable solvent for analysis.
-
-
Cleanup (Optional): For matrices with significant interference, a dispersive solid-phase extraction (d-SPE) cleanup step can be added using 50 mg of primary-secondary amine (PSA) sorbent.
Protocol 2: QuEChERS-based Extraction for Fruits and Vegetables
This protocol is a general representation based on the principles of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods often used for pesticide residue analysis in food matrices.[8]
-
Sample Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (e.g., 1 mL) and transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter before analysis by HPLC or LC-MS.
-
Degradation Pathway and Workflow Diagrams
Caption: Primary degradation pathways of this compound.
Caption: Recommended experimental workflow for this compound analysis.
References
- 1. Photolysis of dinotefuran in aqueous solution: Kinetics, influencing factors and photodegradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. naturepest.com [naturepest.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction method for determining dinotefuran insecticide in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Development of Green and Facile Sample Preparation Method for Determination of Seven Neonicotinoids in Fresh Vegetables, and Dissipation and Risk Assessment of Imidacloprid and Dinotefuran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissipation and Residue Pattern of Dinotefuran, Fluazinam, Indoxacarb, and Thiacloprid in Fresh and Processed Persimmon Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids [frontiersin.org]
- 12. mhlw.go.jp [mhlw.go.jp]
Technical Support Center: Enantiomeric Excess Determination of Dinotefuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method validation of enantiomeric excess (EE) determination of dinotefuran. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary technique for determining the enantiomeric excess of dinotefuran?
A1: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral column).[1][2][3][4] This method allows for the direct separation of the dinotefuran enantiomers. Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has also been successfully used.[5]
Q2: Which type of chiral column is recommended for dinotefuran enantioseparation?
A2: Polysaccharide-based chiral columns, such as those with amylose or cellulose derivatives, are highly effective. Specifically, columns like ChromegaChiral CCA and those based on amylose-tris(3,5-dimethylphenylcarbamate) have demonstrated successful baseline separation of dinotefuran enantiomers.[1][3]
Q3: What are the typical mobile phase compositions for chiral HPLC analysis of dinotefuran?
A3: A normal-phase mobile system is commonly employed. A frequently cited mobile phase is a mixture of n-hexane, ethanol, and methanol. A common starting ratio is 85:5:10 (v/v/v) of n-hexane:ethanol:methanol.[1][4] The exact composition may require optimization depending on the specific column and system.
Q4: What are the critical parameters to validate for a new method for enantiomeric excess determination?
A4: Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ).[1][6] It is also crucial to evaluate the matrix effect, especially when analyzing complex samples like soil or agricultural products.[7]
Troubleshooting Guide
Issue 1: Poor or no separation of dinotefuran enantiomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Column | Ensure you are using a chiral column suitable for dinotefuran, such as a polysaccharide-based column. |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. Vary the ratio of the polar modifiers (e.g., ethanol, methanol) in the non-polar solvent (e.g., n-hexane). Small changes can significantly impact resolution.[3] |
| Flow Rate Too High or Too Low | The typical flow rate is around 1.0 mL/min.[1] Adjust the flow rate to see if separation improves. A lower flow rate often increases resolution but also analysis time. |
| Column Temperature | Evaluate the effect of column temperature on the separation. Temperature can influence the interaction between the analyte and the chiral stationary phase. |
| Column Contamination or Degradation | Flush the column with an appropriate solvent. If performance does not improve, the column may be degraded and require replacement. |
Issue 2: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure the solvent components are thoroughly mixed and degassed. |
| Pump Malfunction | Check the HPLC pump for pressure fluctuations. A consistent pressure is crucial for reproducible retention times. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Sample Solvent Mismatch | Dissolve the sample in a solvent that is of similar or weaker strength than the mobile phase to avoid peak distortion and shifting retention times. |
Issue 3: High background noise or interfering peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity HPLC-grade solvents. Filter the mobile phase before use. |
| Matrix Effects from Sample | Implement a sample clean-up procedure before injection. Techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can remove interfering matrix components.[7] |
| Detector Lamp Issue | Check the UV detector lamp's energy. A failing lamp can cause increased noise. |
Experimental Protocols
Chiral HPLC Method for Dinotefuran Enantiomer Separation
This protocol is a general guideline based on published methods.[1][4] Optimization may be required for your specific instrumentation and samples.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: ChromegaChiral CCA or equivalent polysaccharide-based chiral column.
-
Mobile Phase: n-hexane:ethanol:methanol (85:5:10, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Injection Volume: 10-20 µL.
Sample Preparation for Soil Samples
This is a generalized Solid Phase Extraction (SPE) procedure.
-
Extraction: Extract a known amount of soil with an appropriate solvent, such as acetonitrile.
-
Centrifugation: Centrifuge the extract to separate the solid particles.
-
Clean-up: Pass the supernatant through an SPE cartridge (e.g., ENVI-Carb) to remove interfering substances.[2]
-
Elution: Elute the dinotefuran from the SPE cartridge with a suitable solvent.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase before HPLC analysis.
Quantitative Data Summary
The following tables summarize validation data from various studies for the enantiomeric excess determination of dinotefuran.
Table 1: Method Validation Parameters in Different Matrices [1]
| Parameter | Rice | Tomato | Apple |
| LOD (mg/kg) | 0.15 | 0.15 | 0.05 |
| LOQ (mg/kg) | 0.5 | 0.5 | 0.2 |
| Average Recovery (%) | 75.8 - 92.9 | 75.8 - 92.9 | 75.8 - 92.9 |
| RSD (%) | < 16.5 | < 16.5 | < 16.5 |
Table 2: Validation Parameters for Soil Samples [8]
| Parameter | Value |
| Linear Range (µg/kg) | 15.0 - 140 |
| LOD (µg/kg) | 10.0 |
| LOQ (µg/kg) | 15.0 |
| Matrix Effect (%) | 15 |
Table 3: Recovery and Precision in Bee Products and Environmental Samples (SFC-MS/MS) [5]
| Matrix | Mean Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Pollen | 78.3 - 100.2 | < 8.0 | 1.0 - 12.5 |
| Honey | 78.3 - 100.2 | < 8.0 | 1.0 - 12.5 |
| Water | 78.3 - 100.2 | < 8.0 | 1.0 - 12.5 |
| Soil | 78.3 - 100.2 | < 8.0 | 1.0 - 12.5 |
Visualizations
Caption: Experimental workflow for enantiomeric excess determination of dinotefuran.
Caption: Troubleshooting logic for poor enantiomeric separation of dinotefuran.
References
- 1. Enantioselective separation and determination of the dinotefuran enantiomers in rice, tomato and apple by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an experimental and theoretical method for the chiral discrimination of dinotefuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Response surface methodology for the enantioseparation of dinotefuran and its chiral metabolite in bee products and environmental samples by supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uma.es [uma.es]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
common pitfalls in conducting neurotoxicity studies with (R)-Dinotefuran
Welcome to the technical support center for researchers conducting neurotoxicity studies with (R)-Dinotefuran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in studying the neurotoxicity of this compound?
A1: The primary challenges in studying this compound neurotoxicity stem from its chiral nature and its specific interactions with nicotinic acetylcholine receptors (nAChRs). Key difficulties include:
-
Enantioselectivity: The two enantiomers, this compound and (S)-Dinotefuran, can exhibit different toxicities and binding affinities to nAChRs, which vary across species.[1][2][3] For example, (S)-Dinotefuran is reportedly more toxic to honeybee larvae than this compound.[2] This necessitates careful consideration and separate analysis of each enantiomer.
-
Receptor Subtype Specificity: Dinotefuran acts on various nAChR subtypes, and its binding affinity can differ between insect and mammalian receptors, as well as among different insect species.[4][5] This can lead to variable results depending on the test system.
-
Subtle and Delayed Effects: Neurotoxicity can manifest as subtle behavioral changes or developmental effects that require sensitive assays and long-term observation to detect.[6][7]
-
Methodological Pitfalls: Standard neurotoxicity assays may require optimization to account for the specific physicochemical properties of dinotefuran and to avoid common experimental artifacts.
Q2: Why am I seeing inconsistent results in my in vitro nAChR binding assays?
A2: Inconsistent results in nAChR binding assays with this compound can arise from several factors. Refer to the troubleshooting guide below for specific solutions. Common issues include problems with membrane preparation, radioligand stability, non-specific binding, and inappropriate assay conditions. For competitive binding assays, ensuring that the assay has reached equilibrium is crucial for obtaining reliable IC50 values.[8]
Q3: My electrophysiology recordings show variable responses to this compound application. What could be the cause?
A3: Variability in electrophysiological recordings is a common challenge. For troubleshooting guidance, please see the relevant section below. Potential causes include issues with pipette resistance, seal formation, solution stability, and rundown of the neuronal preparation. The specific nAChR subtypes expressed in your chosen cell type will also significantly influence the response.
Q4: I am not observing clear dose-dependent effects in my zebrafish locomotor activity assay. What should I check?
A4: A lack of clear dose-response in zebrafish locomotor assays can be due to several factors. Consult the troubleshooting guide for detailed advice. Common problems include inappropriate age of larvae, suboptimal lighting conditions, and issues with the test compound's solubility and stability in the well plate. The timing of the behavioral assessment is also critical.[9][10]
Troubleshooting Guides
Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay
| Problem | Potential Cause | Troubleshooting Steps |
| High non-specific binding | Radioligand is too hydrophobic or at too high a concentration. Insufficient washing. Filter type is not optimal. | Use a lower concentration of the radioligand.[11] Optimize washing steps with ice-cold buffer.[12] Pre-treat filters with a blocking agent like polyethyleneimine (PEI).[13] Consider using a different radioligand if available. |
| Low specific binding | Receptor preparation has low receptor density or is degraded. Radioligand has low affinity or has degraded. Incubation time is too short to reach equilibrium. | Prepare fresh membrane fractions and ensure proper storage at -80°C. Use a fresh batch of radioligand and verify its specific activity. Determine the association rate (Kon) to establish the necessary incubation time to reach equilibrium.[11] |
| Inconsistent IC50 values | Assay has not reached equilibrium. Pipetting errors. Instability of the unlabeled competitor (this compound). | Increase incubation time.[8] Use calibrated pipettes and a consistent pipetting technique. Prepare fresh dilutions of this compound for each experiment. |
| Curve does not plateau at the bottom | The concentration of the competitor is not high enough to displace all specific binding. | Extend the concentration range of this compound to ensure complete displacement.[8] |
Patch-Clamp Electrophysiology
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty forming a high-resistance (>1 GΩ) seal | Dirty pipette tip or cell membrane. Vibration. Incorrect pipette pressure. | Use fresh, filtered intracellular solution.[14] Ensure the rig is on an anti-vibration table. Apply slight positive pressure to the pipette as it approaches the cell to keep the tip clean.[14] |
| Unstable recording (rundown) | Ion channels are washing out or the cell is dying. | Use a perforated patch technique (e.g., with amphotericin B or nystatin) to preserve the intracellular environment.[15] Ensure proper oxygenation and perfusion of the external solution. |
| No response to this compound | The cells do not express nAChR subtypes sensitive to dinotefuran. The compound is not reaching the receptors. | Use a cell line known to express relevant nAChR subtypes (e.g., insect cell lines expressing specific subunits).[4] Ensure the perfusion system is working correctly and delivering the compound to the cell. |
| High background noise | Electrical interference. Poor grounding. | Ensure the Faraday cage is properly closed and grounded.[14] Check all equipment for proper grounding. |
Zebrafish Larval Locomotor Activity Assay
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in baseline activity | Larvae are not age-matched. Inconsistent lighting conditions. Time of day variations. | Use larvae from the same clutch and at a consistent developmental stage (e.g., 5-7 days post-fertilization).[16] Control the light intensity and spectrum in the testing chamber.[10] Conduct experiments at the same time of day to account for circadian rhythms. |
| No significant effect of this compound | The concentrations tested are too low. The exposure duration is too short. The compound is not bioavailable. | Perform a wider range of concentrations, including those known to cause effects in other systems. Increase the exposure duration. Check the solubility of this compound in the embryo medium and consider using a carrier solvent (with appropriate controls). |
| Biphasic dose-response (U-shaped curve) | At low doses, the compound may have a stimulatory effect, while at high doses, it becomes inhibitory. | This can be a real biological effect. Ensure a wide range of concentrations are tested to fully characterize the dose-response relationship.[9] |
| Larval mortality at high concentrations | The compound is causing general toxicity, not just neurotoxicity. | Record mortality rates and ensure that behavioral effects are observed at non-lethal concentrations.[9] |
Quantitative Data
Table 1: Acute Toxicity of Dinotefuran and its Enantiomers
| Species | Enantiomer | Exposure Route | Endpoint | Value | Reference |
| Rat | Racemic | Oral | LD50 | 2450 mg/kg bw | [7] |
| Rat | Racemic | Dermal | LD50 | >2000 mg/kg bw | [7] |
| Rat | Racemic | Inhalation | LC50 | >4.09 mg/L | [7] |
| Eisenia fetida (Earthworm) | (R)-(-)-Dinotefuran | Artificial Soil (14d) | LC50 | 6.002 mg/kg | [17] |
| Eisenia fetida (Earthworm) | (S)-(+)-Dinotefuran | Artificial Soil (14d) | LC50 | 1.158 mg/kg | [17] |
| Eisenia fetida (Earthworm) | Racemic | Artificial Soil (14d) | LC50 | 2.372 mg/kg | [17] |
| Apis mellifera (Honeybee larva) | This compound | Oral (72h) | LD50 | 183.6 µ g/larva | [2] |
| Apis mellifera (Honeybee larva) | (S)-Dinotefuran | Oral (72h) | LD50 | 30.0 µ g/larva | [2] |
| Apis mellifera (Honeybee larva) | Rac-Dinotefuran | Oral (72h) | LD50 | 92.7 µ g/larva | [2] |
Table 2: In Vitro Activity of Racemic Dinotefuran
| Preparation | Radioligand | Parameter | Value | Reference |
| American Cockroach Nerve Cord Membranes | [3H]epibatidine | IC50 | 890 nM | [18][19] |
| American Cockroach Nerve Cord Membranes | [3H]alpha-bungarotoxin | IC50 | 36.1 µM | [18][19] |
| American Cockroach Nerve Cord Membranes | [3H]dinotefuran | IC50 | 5.02 nM | [6] |
| American Cockroach Nerve Cord Membranes | [3H]dinotefuran | Kd | 13.7 nM | [6] |
Experimental Protocols
Protocol: nAChR Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize insect nerve cords or cultured cells expressing the nAChR of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand (e.g., [3H]imidacloprid or [3H]epibatidine) at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine or unlabeled imidacloprid).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (previously determined by association experiments).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in a blocking agent) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[8]
Protocol: Zebrafish Larval Locomotor Activity Assay
-
Embryo Rearing: Collect zebrafish embryos and raise them in embryo medium at 28.5°C on a 14:10 hour light:dark cycle.
-
Exposure: At a specified developmental stage (e.g., 4 days post-fertilization), place individual larvae into the wells of a 48- or 96-well plate containing embryo medium with varying concentrations of this compound or a vehicle control.
-
Acclimation: Place the plate in the automated tracking instrument and allow the larvae to acclimate to the testing environment for a defined period (e.g., 30 minutes) in the dark.
-
Behavioral Paradigm: Program the instrument to record locomotor activity (e.g., distance moved, velocity, turning angle) during alternating periods of light and dark. A common paradigm is multiple cycles of 10 minutes of light followed by 10 minutes of dark.
-
Data Acquisition: Use the instrument's software to track the movement of each larva and record the behavioral parameters.
-
Data Analysis: Analyze the data to determine the effects of this compound on locomotor activity during the light and dark phases. Compare the treated groups to the control group using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound neurotoxicity.
Caption: Integrated workflow for this compound neurotoxicity assessment.
References
- 1. The enantioselective toxicity and oxidative stress of dinotefuran on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective toxicity of the neonicotinoid dinotefuran on honeybee (Apis mellifera) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Loss-of-function of nicotinic acetylcholine receptor subunits reveals distinct insecticidal effects of dinotefuran - American Chemical Society [acs.digitellinc.com]
- 5. Locomotor activity assay in zebrafish larvae: influence of age, strain and ethanol. | Semantic Scholar [semanticscholar.org]
- 6. Long-term exposure to environmental concentration of dinotefuran disrupts ecdysis and sex ratio by dysregulating related gene expressions in Chironomus kiinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term exposure to environmental concentration of dinotefuran disrupts ecdysis and sex ratio by dysregulating related gene expressions in Chironomus kiinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. Quantification of locomotor activity in larval zebrafish: considerations for the design of high-throughput behavioral studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 13. researchgate.net [researchgate.net]
- 14. oecd.org [oecd.org]
- 15. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 16. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Transcriptomic Landscape of Molecular Effects after Sublethal Exposure to Dinotefuran on Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of long noncoding RNAs reveals the effects of dinotefuran on the brain in Apis mellifera (Hymenopptera: Apidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interaction of dinotefuran and its analogues with nicotinic acetylcholine receptors of cockroach nerve cords - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (R)- and (S)-Dinotefuran Efficacy
Dinotefuran, a third-generation neonicotinoid insecticide, exists as a chiral molecule with two enantiomers: (R)-Dinotefuran and (S)-Dinotefuran. Emerging research indicates a significant divergence in the biological activity of these stereoisomers, presenting a compelling case for the selective use of the less ecologically harmful enantiomer without compromising pest control efficacy. This guide provides a comprehensive comparison of the efficacy of (R)- and (S)-Dinotefuran, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action.
Data Presentation: Quantitative Comparison of Enantiomer Efficacy
The following tables summarize the key quantitative data from various studies, highlighting the differential toxicity and insecticidal activity of the Dinotefuran enantiomers.
Table 1: Comparative Acute Toxicity to Non-Target Organisms
| Organism | Enantiomer | Exposure Route | Metric | Value | Fold Difference (S vs. R) | Reference |
| Honeybee (Apis mellifera) | (S)-Dinotefuran | Contact | LD50 | 0.023 µ g/bee | 128.4x more toxic | [1] |
| This compound | Contact | LD50 | 2.997 µ g/bee | [1] | ||
| Racemic-Dinotefuran | Contact | LD50 | 0.041 µ g/bee | [1] | ||
| Earthworm (Eisenia fetida) | (S)-Dinotefuran | Artificial Soil | 14d-LC50 | 1.158 mg/kg | 5.2x more toxic | [2] |
| This compound | Artificial Soil | 14d-LC50 | 6.002 mg/kg | [2] | ||
| Racemic-Dinotefuran | Artificial Soil | 14d-LC50 | 2.372 mg/kg | [2] |
Table 2: Comparative Insecticidal Activity Against Target Pests
| Pest Species | Enantiomer | Metric | Result | Reference |
| Cotton Aphid (Aphis gossypii) | This compound | Insecticidal Activity | 1.7-2.4 times more active than racemic mixture | [1] |
| Tarnish Plant Bug (Apolygus lucorum) | This compound | Insecticidal Activity | 1.7-2.4 times more active than racemic mixture | [1] |
| Cotton Aphid (Aphis gossypii) | (S)-Dinotefuran vs this compound | Target-specific activity | (S)-enantiomer is 2.7-3.2 times more active | [3] |
Table 3: Comparative Binding Affinity to Nicotinic Acetylcholine Receptors (nAChRs)
| Organism/Receptor Subunit | Enantiomer | Metric | Value | Observation | Reference |
| Honeybee (Apis mellifera) nAChR (Amelα8) | (S)-Dinotefuran | pEC50 | ~5.6 | Significantly higher affinity | [3] |
| This compound | pEC50 | 3.80 ± 0.17 | ~77.6 times lower affinity than (S)-form | [3] | |
| Honeybee (Apis mellifera) nAChR (Amelα8/ratβ2 model) | (S)-Dinotefuran | Binding Score | 7.15 | Higher binding score | [1][3] |
| This compound | Binding Score | 6.09 | Lower binding score | [3] |
Experimental Protocols
A summary of the key experimental methodologies employed in the cited research is provided below.
Acute Toxicity Assessment in Earthworms (Eisenia fetida)
The acute toxicity of Dinotefuran enantiomers to earthworms was determined using the artificial soil method, following OECD guidelines.[2]
-
Test Organism: Adult Eisenia fetida.
-
Test Substrate: Artificial soil prepared according to OECD guidelines.
-
Test Substance Application: this compound, (S)-Dinotefuran, and racemic-Dinotefuran were dissolved in a suitable solvent and thoroughly mixed into the artificial soil at various concentrations.
-
Experimental Conditions: Earthworms were exposed to the treated soil for 14 days.
-
Endpoint: The 14-day median lethal concentration (LC50), the concentration that causes 50% mortality of the test population, was calculated.
Acute Contact Toxicity Assessment in Honeybees (Apis mellifera)
The contact toxicity of the enantiomers to honeybees was evaluated to determine the median lethal dose (LD50).[1]
-
Test Organism: Adult worker honeybees (Apis mellifera).
-
Test Substance Application: A range of doses of this compound, (S)-Dinotefuran, and racemic-Dinotefuran, dissolved in an appropriate solvent, were topically applied to the dorsal thorax of the bees.
-
Endpoint: Mortality was assessed at specified time intervals, and the LD50 value, the dose required to kill 50% of the test bees, was calculated.
Nicotinic Acetylcholine Receptor (nAChR) Binding and Activation Assays
Electrophysiological studies and molecular docking were used to investigate the interaction of Dinotefuran enantiomers with honeybee nAChRs.[1][3]
-
Receptor Expression: Specific honeybee nAChR subunit combinations (e.g., Amelα8) were expressed in Xenopus oocytes.
-
Electrophysiology: A two-electrode voltage clamp technique was used to measure the currents elicited by the application of different concentrations of each enantiomer to the expressed receptors. This allows for the determination of the median effective concentration (EC50), which is the concentration required to elicit a half-maximal response.
-
Molecular Docking: Computational modeling was used to predict the binding modes and affinities of the (R)- and (S)-enantiomers to a homology model of the honeybee nAChR. This provides insights into the specific molecular interactions that contribute to the observed differences in biological activity.
Mandatory Visualization
Signaling Pathway of Dinotefuran Enantiomers
The following diagram illustrates the differential interaction of (R)- and (S)-Dinotefuran with the insect nicotinic acetylcholine receptor (nAChR), leading to neurotoxicity.
References
(R)-Dinotefuran: A Safer Alternative for Pollinators? A Comparative Analysis
A comprehensive review of the toxicological data reveals that the (R)-enantiomer of the neonicotinoid insecticide dinotefuran exhibits significantly lower toxicity to honeybees compared to its (S)-enantiomer, while maintaining effective control against key agricultural pests. This guide provides a detailed comparison of (R)-dinotefuran with its stereoisomer and other major neonicotinoids, supported by experimental data and mechanistic insights, for researchers, scientists, and drug development professionals.
The widespread use of neonicotinoid insecticides has been associated with adverse effects on pollinator populations, prompting a search for safer alternatives. Dinotefuran, a third-generation neonicotinoid, exists as a racemic mixture of two stereoisomers, (R)- and (S)-dinotefuran. Recent research has demonstrated a significant difference in the toxicity of these enantiomers to pollinators, offering a promising avenue for reducing the ecological impact of this class of insecticides.
Comparative Toxicity to Honeybees
Studies have consistently shown that (S)-dinotefuran is substantially more toxic to honeybees (Apis mellifera) than this compound. The lethal dose 50 (LD50), a measure of acute toxicity, is significantly lower for the (S)-enantiomer, indicating a higher level of toxicity. In contrast, this compound displays a much higher LD50 value, signifying a reduced risk to these crucial pollinators.
One study found that S-dinotefuran was 41.1- to 128.4-fold more toxic than R-dinotefuran to the honeybee Apis mellifera[1][2]. Another study corroborated these findings, showing that S-dinotefuran was up to 114 times more toxic than rac-dinotefuran and R-dinotefuran to honeybees through both oral and contact exposure[3]. The acute median lethal dose (LD50) of S-dinotefuran for honeybee larvae after 72 hours of oral exposure was 30.0 µ g/larva , whereas for rac-dinotefuran it was 92.7 µ g/larva and for R-dinotefuran it was 183.6 µ g/larva [4].
This enantioselective toxicity presents a clear advantage for the use of this compound in integrated pest management (IPM) programs aiming to minimize harm to non-target organisms.
| Insecticide | Enantiomer/Mixture | Oral LD50 (µ g/bee ) | Contact LD50 (µ g/bee ) | Relative Toxicity to Honeybees | Reference(s) |
| Dinotefuran | (S)-Dinotefuran | 0.018 | 0.023 | High | [1] |
| This compound | 2.312 | 2.997 | Low | [1] | |
| Racemic Dinotefuran | 0.033 | 0.041 | High | [1] | |
| Imidacloprid | N/A | 0.0038 - 0.15 | 0.078 - 0.24 | High | [5][6] |
| Clothianidin | N/A | 0.00269 - 0.0254 | 0.022 - 0.04 | High | [5][6] |
| Thiamethoxam | N/A | 0.00265 - 0.03 | 0.016 - 0.03 | High | [5] |
Table 1: Comparative Acute Toxicity of Dinotefuran Enantiomers and Other Neonicotinoids to Honeybees (Apis mellifera). LD50 values represent the dose required to kill 50% of the test population. Lower LD50 values indicate higher toxicity.
Efficacy Against Pest Insects
Crucially, the reduced toxicity of this compound to pollinators does not compromise its insecticidal activity against target pests. Research has shown that this compound maintains comparable or even enhanced efficacy against several economically important agricultural pests compared to the racemic mixture or the (S)-enantiomer.
For instance, this compound exhibited insecticidal activities 1.7 to 2.4 times that of the racemic mixture against the cotton aphid (Aphis gossypii) and the mirid bug (Apolygus lucorum)[1][2]. This selective toxicity is attributed to differences in the binding affinity of the dinotefuran enantiomers to the nicotinic acetylcholine receptors (nAChRs) of insects.
Mechanism of Selective Toxicity: The Role of nAChRs
Neonicotinoids exert their insecticidal effect by acting as agonists on the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to overstimulation and eventual paralysis and death. The differential toxicity of dinotefuran enantiomers is rooted in their stereospecific interactions with these receptors.
Molecular docking and electrophysiological studies have revealed that (S)-dinotefuran has a higher binding affinity for honeybee nAChRs, particularly the α8 subunit, than this compound[1][2]. This stronger interaction leads to a more potent toxic effect in bees. Conversely, in some pest insects like the cotton aphid, both enantiomers exhibit similar bioactivity towards their nAChRs, explaining the retained insecticidal efficacy of this compound[7][8]. The interaction with the Arg-75 residue in the pest's nAChR is thought to play a key role in the comparable bioactivity of both enantiomers[7].
Experimental Protocols
The toxicological data presented in this guide are based on standardized laboratory protocols, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals on honeybees.
Acute Oral Toxicity Test (based on OECD Guideline 213)
-
Test Organisms: Young adult worker honeybees (Apis mellifera) of uniform age and from healthy, queen-right colonies are used.
-
Test Substance Preparation: The test substance (this compound, (S)-dinotefuran, or other neonicotinoids) is dissolved in a 50% sucrose solution. A range of concentrations is prepared to determine the dose-response relationship.
-
Exposure: Bees are starved for a short period and then individually fed a precise volume of the test solution.
-
Observation: Mortality and any sublethal effects (e.g., behavioral changes) are recorded at 24, 48, and, if necessary, 72 and 96 hours post-exposure.
-
Data Analysis: The LD50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.
Acute Contact Toxicity Test (based on OECD Guideline 214)
-
Test Organisms: As in the oral toxicity test, young adult worker honeybees are used.
-
Test Substance Application: A precise volume of the test substance, typically dissolved in an appropriate solvent like acetone, is applied topically to the dorsal thorax of each bee.
-
Observation and Data Analysis: The observation and data analysis procedures are the same as for the acute oral toxicity test.
Conclusion
References
- 1. content.fera.co.uk [content.fera.co.uk]
- 2. Ecological toxicity reduction of dinotefuran to honeybee: New perspective from an enantiomeric level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. Enantioselective toxicity of the neonicotinoid dinotefuran on honeybee (Apis mellifera) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medicopublication.com [medicopublication.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the neurotoxicity of chiral dinotefuran towards nicotinic acetylcholine receptors: Enantioselective insights into species selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enantioselectivity of Dinotefuran: A Comparative Guide to its Binding Affinity for nAChR Subtypes
For researchers, scientists, and professionals in drug development, understanding the stereospecific interactions of chiral insecticides like dinotefuran with their targets is paramount for developing safer and more effective pest control agents. This guide provides a comparative analysis of the binding affinities of (R)- and (S)-dinotefuran to nicotinic acetylcholine receptor (nAChR) subtypes, drawing upon available experimental data and outlining a representative methodology for such investigations.
Comparative Efficacy and Receptor Interaction
Current literature suggests that the enantiomers of dinotefuran exhibit a significant degree of stereoselectivity in their interaction with nAChRs. This is a critical consideration for both efficacy against target pests and potential off-target effects on beneficial insects.
A 2024 study in the Journal of Hazardous Materials highlighted that (S)-dinotefuran possesses a higher affinity for honeybee nAChRs compared to its (R)-enantiomer.[1] Conversely, both enantiomers displayed similar bioactivity towards the nAChRs of the cotton aphid, a target pest.[1] This differential affinity underscores the potential for developing enantiomerically enriched formulations that could minimize harm to pollinators while maintaining efficacy against agricultural pests.
Further research published in Environment International in 2019 supports these findings, indicating that (S)-dinotefuran is significantly more toxic to honeybees than the (R)-enantiomer.[2] Molecular docking studies from this research suggest that (S)-dinotefuran forms a more stable binding configuration with the honeybee nAChR α8 subunit, attributed to a more extensive hydrogen bond network, resulting in a higher binding score.[2]
The following table summarizes the key comparative findings regarding the interaction of (R)- and (S)-dinotefuran with nAChRs.
| Feature | (R)-Dinotefuran | (S)-Dinotefuran | nAChR Subtype/Organism | Reference |
| Binding Affinity | Lower | Higher | Honeybee nAChR | [1] |
| Bioactivity | Similar to (S)-enantiomer | Similar to (R)-enantiomer | Cotton Aphid nAChR | [1] |
| Toxicity to Honeybees | Lower | 41.1- to 128.4-fold higher than (R)-enantiomer | Apis mellifera | [2] |
| Molecular Docking Score | Lower | Higher (7.15) | Honeybee nAChR α8 subunit | [2] |
Experimental Protocols: Determining Binding Affinity
To quantitatively assess the binding affinities of dinotefuran enantiomers to nAChR subtypes, a competitive radioligand binding assay is a standard and robust method. The following is a representative protocol that can be adapted for this purpose.
Objective:
To determine the inhibition constant (Ki) of (R)- and (S)-dinotefuran for a specific nAChR subtype using a competitive binding assay with a known radiolabeled ligand.
Materials:
-
Receptor Source: Membrane preparations from cells expressing the desired nAChR subtype (e.g., from insect cell lines like Sf9 or from vertebrate cell lines like HEK293 transfected with the specific nAChR subunit genes).
-
Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]imidacloprid or [³H]epibatidine. The choice of radioligand will depend on the specific nAChR subtype being investigated.
-
(R)- and (S)-Dinotefuran: Serial dilutions of the test compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the cells or tissues containing the nAChR subtype of interest in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled competitor ((R)- or (S)-dinotefuran). For determining non-specific binding, a high concentration of a known nAChR agonist or antagonist (e.g., nicotine or d-tubocurarine) is used instead of the test compound. For determining total binding, only the radioligand and buffer are added.
-
The membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 4°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor ((R)- or (S)-dinotefuran).
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinities of (R)- and (S)-dinotefuran.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Dinotefuran, as a neonicotinoid, acts as an agonist at the nicotinic acetylcholine receptors. The binding of dinotefuran to nAChRs in the insect central nervous system mimics the action of the endogenous neurotransmitter acetylcholine (ACh). This leads to the opening of the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which results in the depolarization of the postsynaptic membrane. The persistent activation of these receptors by dinotefuran, which is not readily broken down by acetylcholinesterase, leads to hyperexcitation of the nervous system, followed by paralysis and eventual death of the insect. The differential binding affinities of the (R)- and (S)-enantiomers would modulate the degree of this agonistic activity at specific nAChR subtypes.
References
Navigating Neonicotinoid Resistance: A Comparative Analysis of (R)-Dinotefuran's Cross-Resistance Profile
The widespread use of neonicotinoid insecticides has led to the evolution of resistance in numerous key insect pest populations, posing a significant challenge to global agriculture and public health. Cross-resistance, where resistance to one insecticide confers resistance to other structurally similar compounds, further complicates resistance management strategies. This guide provides a comparative analysis of the cross-resistance profile of Dinotefuran, with a special focus on its (R)-enantiomer, in neonicotinoid-resistant insects. We will delve into the underlying resistance mechanisms, present comparative experimental data, and outline the methodologies used to generate these findings.
Mechanisms of Neonicotinoid Resistance
Resistance to neonicotinoid insecticides in insects is primarily driven by two key mechanisms:
-
Metabolic Resistance: This is the most common mechanism and involves the enhanced detoxification of the insecticide by metabolic enzymes before it can reach its target site. The Cytochrome P450 monooxygenases (P450s) are a major family of enzymes implicated in this process. Overexpression of specific P450 genes, such as CYP6CM1 in the whitefly Bemisia tabaci and CYP6ER1 in the brown planthopper Nilaparvata lugens, has been strongly linked to resistance against neonicotinoids like imidacloprid and thiamethoxam.[1][2][3]
-
Target-Site Resistance: This mechanism involves mutations in the insect's nicotinic acetylcholine receptors (nAChRs), the target site for neonicotinoids. These mutations reduce the binding affinity of the insecticide to the receptor, thereby diminishing its efficacy. While less common than metabolic resistance for many neonicotinoids, it is a documented mechanism of resistance.
Cross-Resistance Profile of Dinotefuran
Dinotefuran is a third-generation neonicotinoid that exhibits a distinct cross-resistance profile compared to earlier-generation compounds like imidacloprid and thiamethoxam.
Evidence for Low or No Cross-Resistance:
Several studies have demonstrated that insect populations resistant to imidacloprid may remain susceptible to dinotefuran.[4] This phenomenon is often linked to the specificity of the detoxifying P450 enzymes. For example, research on imidacloprid-resistant Bemisia tabaci has shown that the overexpressed P450 enzyme, CYP6CM1, can efficiently metabolize imidacloprid but not dinotefuran.[5] This lack of metabolic activity by CYP6CM1 against dinotefuran results in no or very low levels of cross-resistance.[5]
An imidacloprid-resistant strain of B. tabaci from the Imperial Valley, California (IM-R), with a 120-fold resistance to imidacloprid, showed no cross-resistance to dinotefuran.[1] Similarly, a Guatemala-resistant strain (GU-R) with 109-fold resistance to imidacloprid exhibited low cross-resistance to other neonicotinoids but was effectively controlled by dinotefuran.[1] In the brown planthopper, Nilaparvata lugens, the development of imidacloprid resistance has been shown to confer strong cross-resistance to thiamethoxam and clothianidin, but not to dinotefuran.[4]
Instances of Cross-Resistance:
Despite the above, cross-resistance to dinotefuran can and does occur. This is typically observed when the underlying resistance mechanism is capable of detoxifying a broader range of neonicotinoids. In Nilaparvata lugens, the overexpression of the P450 gene CYP6ER1 is associated with resistance to imidacloprid, thiamethoxam, and dinotefuran.[2] A laboratory-selected dinotefuran-resistant strain of N. lugens showed cross-resistance to both imidacloprid and thiamethoxam, a resistance profile mediated by multiple CYP genes.[6] Furthermore, a Spanish Q-biotype strain of B. tabaci that was highly resistant to imidacloprid also demonstrated high cross-resistance to other related neonicotinoids.[1]
The Role of Chirality: The Case for (R)-Dinotefuran
Dinotefuran is a chiral molecule, existing as two enantiomers: this compound and (S)-Dinotefuran. Emerging research indicates that these enantiomers can have significantly different biological activities.
Studies have shown that the (S)-enantiomer is substantially more toxic to non-target pollinators like honeybees than the (R)-enantiomer.[7] Conversely, the (R)-enantiomer often retains comparable or even superior insecticidal activity against target pests.[7] For instance, this compound exhibited 1.7 to 2.4 times the insecticidal activity of the racemic mixture against the sucking pests Aphis gossypii and Apolygus lucorum.[7]
While direct, comparative studies on the cross-resistance profile of pure this compound in neonicotinoid-resistant strains are limited, the evidence from racemic dinotefuran studies is promising. Given that racemic dinotefuran often circumvents resistance mechanisms that affect other neonicotinoids, it is plausible that this compound, the more insecticidally active and ecologically safer enantiomer for pollinators, would also be effective. This makes this compound a compelling candidate for use in resistance management programs, as it could potentially control resistant pest populations while minimizing harm to beneficial insects.
Quantitative Data Summary
The following tables summarize the lethal concentration (LC₅₀) values and resistance ratios (RR) of various neonicotinoids, including racemic dinotefuran, against susceptible and resistant strains of key insect pests.
Table 1: Cross-Resistance Profile of Neonicotinoids in Imidacloprid-Resistant Bemisia tabaci
| Strain | Insecticide | LC₅₀ (µg/ml) | Resistance Ratio (RR) | Reference |
| Susceptible | Imidacloprid | 0.131 | - | [8] |
| Thiamethoxam | 0.139 | - | [8] | |
| Dinotefuran | 0.026 | - | [8] | |
| IM-R (Imidacloprid-Resistant) | Imidacloprid | >100 | ~120 | [1] |
| Dinotefuran | 0.23 | 1.1 | [1] | |
| Thiamethoxam | 0.44 | 1.3 | [1] | |
| GU-R (Imidacloprid-Resistant) | Imidacloprid | 37.0 | 109 | [1] |
| Dinotefuran | 0.41 | 2.0 | [1] | |
| Thiamethoxam | 2.0 | 5.9 | [1] |
Table 2: Cross-Resistance Profile of Neonicotinoids in Imidacloprid-Resistant Nilaparvata lugens
| Strain | Insecticide | LC₅₀ (mg/L) | Resistance Ratio (RR) | Reference |
| IMI-S (Susceptible) | Imidacloprid | - | - | [6] |
| Dinotefuran | 129.2 | - | [6] | |
| IMI-R (Imidacloprid-Resistant) | Imidacloprid | - | 6.0 | [6] |
| Dinotefuran | 466.6 | 3.6 | [6] |
Note: Resistance Ratio (RR) is calculated as the LC₅₀ of the resistant strain divided by the LC₅₀ of the susceptible strain.
Experimental Protocols
The data presented in this guide are derived from standard toxicological bioassays designed to determine insecticide susceptibility.
1. Insect Rearing and Strains:
-
Susceptible Strains: Laboratory-reared colonies of insects that have not been exposed to insecticides for numerous generations.
-
Resistant Strains: Field-collected populations from areas with a history of insecticide control failure, or laboratory-selected strains created by exposing successive generations to increasing concentrations of a specific insecticide.
2. Insecticide Bioassays: A common method for assessing resistance in sucking insects like whiteflies and planthoppers is the Systemic Uptake Bioassay .
-
Preparation: Serial dilutions of the technical-grade insecticide are prepared in a suitable solvent (e.g., acetone) and then mixed into a carrier solution, often a sugar-water solution.
-
Exposure: The cut stems of host plants (e.g., cotton or rice seedlings) are placed into vials containing the different insecticide concentrations. The insects are then caged on the leaves of these plants.
-
Mortality Assessment: Mortality is recorded at set time points (e.g., 24, 48, 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data are subjected to probit analysis to calculate the LC₅₀ (the lethal concentration required to kill 50% of the test population). The resistance ratio (RR) is then calculated by dividing the LC₅₀ of the resistant strain by the LC₅₀ of the susceptible strain.
Visualizations
Caption: Mechanism of neonicotinoid action and metabolic resistance.
Caption: Experimental workflow for determining cross-resistance.
Conclusion
The cross-resistance profile of dinotefuran in neonicotinoid-resistant insects is complex and mechanism-dependent. In many cases, particularly where resistance to first-generation neonicotinoids is conferred by specific P450 enzymes like CYP6CM1, dinotefuran remains highly effective. However, when broader-spectrum metabolic systems like those involving CYP6ER1 are active, cross-resistance can be significant.
The unique properties of the this compound enantiomer—retaining high insecticidal efficacy while exhibiting lower toxicity to beneficial insects—make it a particularly promising tool. While more direct research is needed to fully characterize its performance against a wide range of resistant insect strains, the available data suggests that this compound could play a crucial role in developing more sustainable and effective insecticide resistance management programs. For researchers and drug development professionals, focusing on enantiomer-specific interactions and resistance mechanisms will be key to designing the next generation of insecticides.
References
- 1. Assessment of cross-resistance potential to neonicotinoid insecticides in Bemisia tabaci (Hemiptera: Aleyrodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to thiamethoxam and dinotefuran compared to imidacloprid in the brown planthopper: Roles of cytochrome P450 monooxygenase and a P450 gene CYP6ER1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. entomol.org [entomol.org]
- 4. Long-term field insecticide susceptibility data and laboratory experiments reveal evidence for cross resistance to other neonicotinoids in the imidacloprid-resistant brown planthopper Nilaparvata lugens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential metabolism of imidacloprid and dinotefuran by Bemisia tabaci CYP6CM1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synergistic Effects of (R)-Dinotefuran with Other Insecticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Dinotefuran, the more insecticidally active enantiomer of dinotefuran, is a third-generation neonicotinoid that acts as an agonist on insect nicotinic acetylcholine receptors (nAChRs). Its unique furanicotinyl structure confers a distinct binding affinity, making it effective against a broad spectrum of piercing-sucking and other insect pests, including those resistant to other neonicotinoids. The exploration of synergistic combinations of this compound with other insecticides presents a promising strategy to enhance efficacy, broaden the activity spectrum, manage resistance, and potentially reduce the environmental load of individual active ingredients. This guide provides an objective comparison of the synergistic effects of this compound with various insecticides, supported by experimental data and detailed methodologies.
Comparative Analysis of Synergistic Combinations
The synergistic potential of this compound has been investigated in combination with several other classes of insecticides. This section details the quantitative outcomes and experimental frameworks of these studies.
This compound and Fipronil
Fipronil, a phenylpyrazole insecticide, acts by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation. The combination of dinotefuran and fipronil has demonstrated strong synergistic activity, particularly against ectoparasites.
Quantitative Data Summary
| Target Pest | Combination Ratio (Dinotefuran:Fipronil) | Bioassay Type | Key Findings | Reference(s) |
| Cat flea (Ctenocephalides felis) | 2:1 | In vitro coated-vial | The combination was synergistic and more potent than either compound alone. EC50 of dinotefuran alone = 2.74 ppm; EC50 of fipronil alone = 10.8 ppm. | [1] |
| Cat flea (Ctenocephalides felis) | Topical spot-on | In vivo on cats | Efficacy > 97% at 3 hours post-treatment. Residual efficacy ≥ 90.8% for up to 28 days. | [1] |
Experimental Protocols
In vitro Coated-Vial Bioassay:
-
Preparation of Test Solutions: Dinotefuran and fipronil were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These were then diluted in an acetone/triton solution to achieve the desired concentrations for individual and combination testing at a fixed ratio.
-
Vial Coating: Glass vials were coated with the test solutions and rotated until the solvent evaporated, leaving a uniform film of the insecticide(s).
-
Flea Exposure: Adult cat fleas were introduced into the coated vials.
-
Mortality Assessment: Mortality was assessed after a specified exposure period.
-
Data Analysis: The effective concentrations (e.g., EC50) were calculated, and synergy was determined using appropriate statistical models.[1]
In vivo Efficacy on Cats:
-
Animal Acclimation and Grouping: Healthy cats, free of ectoparasites, were acclimated and randomly assigned to treatment and control groups.
-
Treatment Application: A topical spot-on formulation containing dinotefuran and fipronil was applied to the treated group.
-
Flea Infestation: Cats were infested with a known number of adult cat fleas at various time points post-treatment.
-
Efficacy Assessment: Flea counts were performed at specific intervals after infestation to determine the percentage reduction in the treated group compared to the control group.[1]
Signaling Pathway and Synergistic Interaction
Caption: Dual neurotoxic action of this compound and Fipronil.
This compound and Permethrin
Permethrin is a Type I pyrethroid insecticide that targets voltage-gated sodium channels in neurons, causing repetitive firing and eventual paralysis. The combination with this compound has shown synergistic effects, enhancing the neurotoxic impact on insects.
Quantitative Data Summary
| Target Pest | Combination | Bioassay Type | Key Findings | Reference(s) |
| Cockroach (Periplaneta americana) | 5 µM permethrin and dinotefuran | In vitro electrophysiology | Enhanced depolarization of the sixth abdominal ganglion compared to dinotefuran alone. | [2] |
| Sandfly (Phlebotomus perniciosus) | Topical spot-on (with pyriproxyfen) | In vivo on dogs | Anti-feeding effect > 90% for up to 21 days. Mortality effect persistent over time. | [3] |
| Mosquito (Aedes aegypti) | Topical spot-on (with pyriproxyfen) | In vivo on dogs | Anti-feeding effect > 94% for up to 21 days. Mortality > 93% until day 28. | [4] |
Experimental Protocols
In vitro Electrophysiology on Cockroach Ganglion:
-
Nerve Preparation: The abdominal nerve cord of an adult cockroach was isolated.
-
Recording: Extracellular recordings of synaptic activity were made from the sixth abdominal ganglion.
-
Compound Application: Dinotefuran and permethrin, alone and in combination, were bath-applied to the nerve preparation at specified concentrations.
-
Data Analysis: Changes in the amplitude and frequency of spontaneous and evoked synaptic activity, as well as ganglionic depolarization, were measured and compared across treatments.[2]
In vivo Efficacy on Dogs against Sandflies and Mosquitoes:
-
Animal Selection and Treatment: Healthy dogs were selected and treated with a topical spot-on formulation containing dinotefuran, permethrin, and pyriproxyfen.
-
Vector Exposure: At various time points post-treatment, dogs were exposed to a known number of sandflies or mosquitoes in a controlled environment.
-
Efficacy Assessment: The number of repelled (non-fed) and dead vectors was counted after the exposure period to calculate the anti-feeding and insecticidal efficacy.[3][4]
Signaling Pathway and Synergistic Interaction
Caption: Complementary neurotoxic mechanisms of this compound and Permethrin.
This compound in Combination with Deltamethrin and Piperonyl Butoxide (PBO)
Deltamethrin is a potent pyrethroid insecticide, while Piperonyl Butoxide (PBO) is a synergist that inhibits cytochrome P450 monooxygenases, enzymes responsible for metabolizing and detoxifying insecticides in insects. This three-way combination has been shown to be highly effective, especially against resistant insect populations.
Quantitative Data Summary
| Target Pest | Combination | Bioassay Type | Key Findings | Reference(s) |
| Pyrethroid-resistant Anopheles gambiae | Deltamethrin (25 mg/m²) + Dinotefuran (367.34 mg/m²) + PBO (222.24 mg/m²) | WHO Cone Bioassay (impregnated nets) | Mortality of resistant strain increased from 7.5% (Deltamethrin alone) to 98.8% with the three-way combination. | [5][6][7] |
| Pyrethroid-resistant Anopheles gambiae | Deltamethrin + PBO | WHO Cone Bioassay (impregnated nets) | Synergistic effect with 58.2% mortality. | [5][6][7] |
Experimental Protocols
WHO Cone Bioassay on Impregnated Netting:
-
Net Impregnation: Pieces of polyester netting were treated with the individual insecticides, the synergist, and their combinations at specified concentrations.
-
Mosquito Exposure: Non-blood-fed female mosquitoes from both susceptible and pyrethroid-resistant strains were exposed to the treated netting for a fixed period (e.g., 3 minutes) using WHO plastic cones.
-
Knockdown and Mortality Assessment: The number of knocked-down mosquitoes was recorded at intervals, and final mortality was assessed 24 hours post-exposure.
-
Data Analysis: Knockdown times (KDt50/95) and mortality rates were calculated and compared between treatments and mosquito strains to assess synergy and the restoration of susceptibility.[5][6][7]
Mechanism of Synergistic Action
Caption: PBO enhances insecticide efficacy by inhibiting metabolic detoxification.
This compound and Amitraz
Amitraz is a formamidine acaricide and insecticide that acts as an agonist at octopamine receptors in the insect nervous system. Studies on the combined effects of dinotefuran and amitraz are particularly relevant for pollinator health, as both can be present in bee colonies.
Quantitative Data Summary
| Target Organism | Combination | Bioassay Type | Key Findings | Reference(s) |
| Honey bee (Apis mellifera) | LC10 and LC30 concentrations | Laboratory feeding | Co-exposure resulted in synergistic toxic effects, with a more rapid decline in survival compared to individual treatments. | [8][9] |
| Honey bee (Apis mellifera) | LC10 and LC30 concentrations | Laboratory feeding | Impaired hypopharyngeal gland morphology and dysregulation of genes related to antioxidant defense, immunity, and detoxification. | [8][9] |
Experimental Protocols
Laboratory Feeding Bioassay on Honey Bees:
-
Insect Rearing: Newly emerged worker honey bees were maintained in laboratory cages.
-
Dose Preparation: Dinotefuran and amitraz were dissolved in sucrose solution to achieve the desired lethal and sublethal concentrations (LC10, LC30).
-
Exposure: Bees were fed the treated sucrose solutions for a specified duration.
-
Endpoint Assessment: Mortality was recorded daily. Sublethal effects, such as changes in gene expression and morphology of the hypopharyngeal glands, were assessed at specific time points.
-
Data Analysis: Survival curves were generated and analyzed. Gene expression was quantified using qPCR, and morphological changes were observed through microscopy.[8][9]
Signaling Pathway and Synergistic Interaction
Caption: Combined neurotoxic and physiological stress from this compound and Amitraz.
Conclusion
The synergistic combinations of this compound with other insecticides offer significant advantages in pest management. The dual targeting of different neuronal receptors with partners like fipronil and permethrin leads to enhanced neurotoxicity and faster insecticidal action. The inclusion of a synergist like PBO can overcome metabolic resistance in pest populations, restoring the efficacy of pyrethroids. While the combination with amitraz shows synergistic toxicity, it also highlights the importance of considering the potential for increased risk to non-target organisms like honey bees.
For researchers and drug development professionals, these findings underscore the potential for creating more effective and sustainable insect control solutions. Further research should focus on optimizing combination ratios, understanding the molecular basis of synergy, and evaluating the environmental safety of these mixtures, with particular attention to the use of the less ecotoxic (R)-enantiomer of dinotefuran. The detailed experimental protocols provided in this guide can serve as a foundation for designing future studies to explore novel synergistic insecticide combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. Permethrin enhances the agonist activity of dinotefuran on insect cholinergic synaptic transmission and isolated neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of dinotefuran, permethrin and pyriproxyfen combination spot-on on dogs against Phlebotomus perniciosus and Ctenocephalides canis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of dinotefuran, permethrin and pyriproxyfen combination spot-on against Aedes aegypti mosquitoes on dogs [agris.fao.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Combining piperonyl butoxide and dinotefuran restores the efficacy of deltamethrin mosquito nets against resistant Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Effects of Amitraz and Dinotefuran on Honey Bee Health: Impacts on Survival, Gene Expression, and Hypopharyngeal Gland Morphology [mdpi.com]
- 9. Synergistic Effects of Amitraz and Dinotefuran on Honey Bee Health: Impacts on Survival, Gene Expression, and Hypopharyngeal Gland Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the insecticidal efficacy of (R)-Dinotefuran in field trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal efficacy of (R)-Dinotefuran, contextualized within field trial data of its racemic form and other neonicotinoid insecticides. The focus is on presenting supporting experimental data and methodologies to validate the potential of this compound as a more selective and equally potent alternative for pest management.
Recent research has highlighted the enantioselectivity of dinotefuran, with the (S)-enantiomer being significantly more toxic to non-target organisms like honeybees and earthworms.[1][2][3] Conversely, the (R)-enantiomer, this compound, has been shown to possess comparable, and in some cases greater, insecticidal activity against key agricultural pests when compared to the racemic mixture.[1] This suggests that the development of formulations rich in the (R)-enantiomer could offer a more ecologically sound approach to pest control without compromising efficacy.
Experimental Protocols
The validation of an insecticide's efficacy under real-world conditions is achieved through rigorous field trials. These trials are designed to assess the product's performance against target pests and its impact on the crop under typical agricultural practices.
General Field Trial Methodology for Insecticidal Efficacy:
-
Site Selection and Experimental Design:
-
Trials are typically conducted in locations with a known history of the target pest infestation.
-
A Randomized Complete Block Design (RCBD) is commonly employed to minimize the effects of field variability.
-
The experimental area is divided into plots of a specific size (e.g., 4 x 18 ft), with each plot representing a single replicate of a treatment.[4] Treatments are randomized within each block, and there are typically three to four replicates per treatment.
-
-
Treatments and Application:
-
Treatments include various dosages of the test product (e.g., Dinotefuran 20% SG at 20, 30, 40, and 50 g a.i./ha), a standard check insecticide for comparison (e.g., Imidacloprid, Thiamethoxam), and an untreated control.[5][6]
-
Insecticides are applied using calibrated equipment, such as a knapsack sprayer, to ensure uniform coverage. The volume of spray solution is kept constant across all treatments.
-
-
Data Collection and Assessment:
-
The population of the target insect pests is recorded from a random selection of plants within each plot (e.g., five randomly selected plants).
-
Observations are taken before the insecticide application (pre-treatment count) and at set intervals after the application (e.g., 3, 7, 10, and 15 days after spraying).[7]
-
Efficacy is often calculated as the percent reduction in the pest population in the treated plots compared to the untreated control.
-
Crop health and any signs of phytotoxicity are also monitored and recorded.[6]
-
-
Statistical Analysis:
-
The collected data is subjected to statistical analysis, typically an Analysis of Variance (ANOVA), to determine the significance of the differences between the treatments.
-
Below is a diagram illustrating a generalized workflow for such a field trial.
Data Presentation: Comparative Efficacy
The following tables summarize the results from various field trials, demonstrating the efficacy of racemic Dinotefuran against major sucking pests in comparison to other commonly used insecticides. This data serves as a benchmark for the expected performance of this compound.
Table 1: Efficacy of Dinotefuran 20% SG against Sucking Pests in Brinjal [5]
| Treatment (Active Ingredient & Dose g a.i./ha) | Mean % Reduction of Whitefly | Mean % Reduction of Jassids | Mean % Reduction of Thrips | Mean % Reduction of Aphids |
| Dinotefuran 20% SG @ 30 | 85.50 | 90.87 | 86.92 | 85.48 |
| Dinotefuran 20% SG @ 25 | 84.60 | 89.98 | 85.34 | 84.60 |
| Imidacloprid 17.8% SL @ 22.5 | 83.98 | 88.54 | 84.12 | 83.45 |
| Thiamethoxam 25 WG @ 50 | 82.50 | 87.23 | 83.01 | 82.76 |
| Diafenthiuron 50 WP @ 300 | 80.12 | 84.65 | 81.56 | 80.98 |
| Untreated Control | 0.00 | 0.00 | 0.00 | 0.00 |
Data from field trials conducted during Rabi, 2016.
Table 2: Efficacy of Dinotefuran 20% SG against Brown Planthopper (BPH) in Rice [6]
| Treatment (Active Ingredient & Dose g a.i./ha) | Mean BPH Population (Hoppers/hill) 14 Days After Spraying | % Reduction Over Control |
| Dinotefuran 20% SG @ 40 | 12.33 | 81.60 |
| Dinotefuran 20% SG @ 50 | 11.67 | 82.58 |
| Dinotefuran 20% SG @ 30 | 16.33 | 75.63 |
| Dinotefuran 20% SG @ 20 | 21.00 | 68.66 |
| Thiamethoxam 25 WG @ 25 | 23.33 | 65.18 |
| Untreated Control | 67.00 | 0.00 |
Data averaged over two years of field trials (Kharif 2020 and 2021).
Mode of Action: Neonicotinoid Signaling Pathway
Dinotefuran, like other neonicotinoids, acts on the central nervous system of insects. It functions as an agonist of the nicotinic acetylcholine receptor (nAChR). The diagram below illustrates this mode of action.
Comparative Performance and Future Outlook
The field data for racemic dinotefuran consistently demonstrates high efficacy against a broad spectrum of sucking insect pests, often performing equal to or better than other standard neonicotinoids like imidacloprid and thiamethoxam.[5][6] Dinotefuran 20% SG at a rate of 30-40 g a.i./ha provides excellent control of whiteflies, jassids, thrips, aphids, and brown planthoppers.[5][6]
The critical insight for future development lies in the enantiomer-specific properties of dinotefuran. Studies have shown that this compound provides insecticidal activity comparable to the racemic mixture (a mix of R and S enantiomers) against pests like Aphis gossypii and Apolygus lucorum.[1] However, the (S)-enantiomer is substantially more toxic to honeybees (41.1 to 128.4 times more toxic than the R-enantiomer).[1]
Key Comparisons:
-
Efficacy: Field trials confirm the high efficacy of racemic dinotefuran. Laboratory studies suggest this compound maintains this high level of efficacy against target pests.[1]
-
Safety Profile: this compound presents a significantly improved safety profile for non-target organisms, particularly pollinators like honeybees and beneficial soil organisms like earthworms, when compared to its (S)-enantiomer and, by extension, the racemic mixture.[1][2][3]
-
Resistance Management: Dinotefuran has been shown to be effective against some insect populations that have developed resistance to other classes of insecticides, making it a valuable tool in integrated pest management (IPM) programs.[8][9] The development of an enantiomer-pure product could further refine these strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scitepress.org [scitepress.org]
- 4. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 5. entomoljournal.com [entomoljournal.com]
- 6. epubs.icar.org.in [epubs.icar.org.in]
- 7. researchgate.net [researchgate.net]
- 8. Dinotefuran: a potential neonicotinoid insecticide against resistant mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Environmental Impact Assessment: (R)-Dinotefuran vs. Racemic Dinotefuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of the (R)-enantiomer of dinotefuran against its racemic mixture. The data presented is collated from various scientific studies to aid in the environmental risk assessment and to support the development of more ecologically friendly pesticides.
Executive Summary
Dinotefuran, a third-generation neonicotinoid insecticide, is a chiral molecule existing as (R)- and (S)-enantiomers. While effective against a broad spectrum of agricultural pests, concerns have been raised about its impact on non-target organisms.[1][2] Research indicates that the biological activity and environmental fate of dinotefuran are enantioselective. Notably, the (S)-enantiomer is significantly more toxic to many non-target species, including vital pollinators like honeybees, than the (R)-enantiomer.[2][3] Conversely, the (R)-enantiomer often retains comparable insecticidal efficacy against target pests.[2][3] This guide synthesizes the current data on the differential environmental impact of (R)-dinotefuran and racemic dinotefuran, focusing on toxicity to non-target organisms and environmental persistence.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the enantioselective toxicity and environmental fate of dinotefuran.
Table 1: Enantioselective Toxicity to Non-Target Invertebrates
| Organism | Test Type | Enantiomer/Mixture | Toxicity Value | Fold Difference (S vs. R) | Reference(s) |
| Honeybee (Apis mellifera) - Adult | Contact Acute LD50 | (S)-(+)-dinotefuran | 0.023 µ g/bee | 130.3x | [2] |
| (R)-(-)-dinotefuran | 2.997 µ g/bee | [2] | |||
| Racemic dinotefuran | 0.041 µ g/bee | [2] | |||
| Oral Acute LC50 | (S)-(+)-dinotefuran | 0.125 mg/L | 41.0x | [2] | |
| (R)-(-)-dinotefuran | 5.127 mg/L | [2] | |||
| Racemic dinotefuran | 0.328 mg/L | [2] | |||
| Honeybee (Apis mellifera) - Larvae | Oral Acute LD50 (72h) | S-dinotefuran | 30.0 µ g/larva | 6.1x | [4] |
| R-dinotefuran | 183.6 µ g/larva | [4] | |||
| Racemic dinotefuran | 92.7 µ g/larva | [4] | |||
| Earthworm (Eisenia fetida) | Acute Toxicity (14d) | (S)-dinotefuran | 2.67 times more toxic than this compound | 2.67x | [5] |
| This compound | - | [5] |
Table 2: Enantioselective Toxicity to Aquatic Organisms
| Organism | Test Type | Enantiomer/Mixture | Observation | Reference(s) |
| Zebrafish (Danio rerio) | Acute Toxicity (96h) | (R)-(-)-dinotefuran | Greater toxic effect than racemic dinotefuran | [6] |
| (S)-(+)-dinotefuran | Least toxic | [6] | ||
| Racemic dinotefuran | Intermediate toxicity | [6] | ||
| Oxidative Stress | (S)-dinotefuran | Induced more remarkable oxidative damage | [1] | |
| This compound | Activated antioxidant and detoxifying enzymes | [1] | ||
| Bioaccumulation | (S)-dinotefuran | Accumulates more easily in zebrafish | [1] |
Table 3: Enantioselective Environmental Fate
| Environmental Compartment | Parameter | Enantiomer/Mixture | Value | Reference(s) |
| Soil | Half-life | (S)-(+)-dinotefuran | 21.7 days | [3][5] |
| (R)-(-)-dinotefuran | 16.5 days | [3][5] | ||
| Water | Photodegradation Half-life (in sunlight) | Racemic dinotefuran | 0.9 - 8 days | [7] |
| Stability (in dark) | Racemic dinotefuran | Up to 100 days | [7] | |
| Sediment | Accumulation | (S)-dinotefuran | Accumulates more easily | [1] |
Mandatory Visualization
Caption: Differential environmental impact of (R)- and (S)-dinotefuran.
Caption: Workflow for assessing enantioselective environmental impact.
Experimental Protocols
Detailed methodologies for the key experiments cited are summarized below, based on established OECD guidelines.
Honeybee (Apis mellifera) Acute Oral and Contact Toxicity
-
Guideline: Based on OECD Guidelines 213 (Acute Oral Toxicity) and 214 (Acute Contact Toxicity).
-
Objective: To determine the acute lethal dose (LD50) of the test substance.
-
Methodology:
-
Test Organisms: Young adult worker honeybees (Apis mellifera).
-
Oral Toxicity (OECD 213):
-
Bees are starved for 2-4 hours.
-
Individual bees are fed a single dose of the test substance dissolved in a sucrose solution.
-
A range of at least five concentrations is tested, with control groups receiving only the sucrose solution (and solvent if used).
-
Bees are kept in cages at controlled temperature and humidity for at least 48 hours.
-
-
Contact Toxicity (OECD 214):
-
The test substance, dissolved in a volatile solvent like acetone, is applied directly to the dorsal thorax of individual bees using a microapplicator.
-
At least five concentrations are tested, with controls treated only with the solvent.
-
Bees are maintained in cages with a food supply under controlled conditions.
-
-
Observations: Mortality and any abnormal behaviors are recorded at specific intervals (e.g., 4, 24, and 48 hours) after dosing.
-
Endpoint: The LD50 (the dose causing 50% mortality) is calculated using appropriate statistical methods (e.g., probit analysis).
-
Earthworm (Eisenia fetida) Acute Toxicity Test
-
Objective: To determine the acute toxicity (LC50) of a substance to earthworms in artificial soil.
-
Methodology:
-
Test Organism: Adult earthworms (Eisenia fetida or Eisenia andrei) with a clitellum.
-
Test System: A defined artificial soil mixture (e.g., sphagnum peat, kaolin clay, and industrial sand).
-
Procedure:
-
The test substance is thoroughly mixed into the artificial soil at a range of at least five concentrations.
-
The treated soil is placed in test containers, and ten adult worms are introduced into each container.
-
Tests are conducted for 14 days under controlled temperature (20 ± 2°C) and lighting conditions.
-
-
Observations: Mortality and behavioral effects (e.g., burrowing activity) are assessed at 7 and 14 days. Worm biomass is measured at the end of the test.
-
Endpoint: The LC50 (the concentration causing 50% mortality) at day 14 is determined.
-
Fish Embryo Acute Toxicity (FET) Test
-
Objective: To determine the acute lethal toxicity of chemicals on embryonic stages of fish.
-
Methodology:
-
Test Organism: Newly fertilized zebrafish (Danio rerio) eggs.
-
Procedure:
-
Fertilized eggs are placed in multi-well plates (one embryo per well).
-
Embryos are exposed to the test substance dissolved in reconstitution water for 96 hours. The test includes a control and at least five increasing concentrations of the test substance.
-
The test is maintained at a controlled temperature (26 ± 1°C) with a defined light-dark cycle.
-
-
Observations: Four apical observations are recorded as indicators of lethality at 24, 48, 72, and 96 hours: (i) coagulation of fertilized eggs, (ii) lack of somite formation, (iii) lack of detachment of the tail-bud from the yolk sac, and (iv) lack of heartbeat.
-
Endpoint: The LC50 is calculated based on the number of embryos showing a positive outcome in any of the four apical observations at the end of the exposure period.
-
Soil Degradation and Half-Life Determination
-
Guideline: Based on principles from OECD Guideline 307 and EPA OPPTS 835.6100.
-
Objective: To determine the rate of degradation and the half-life (DT50) of a substance in soil under controlled laboratory conditions.
-
Methodology:
-
Soil Samples: Characterized soil samples are used.
-
Procedure:
-
The test substance is applied to the soil samples.
-
The treated soil is incubated under controlled conditions (e.g., temperature, moisture, and light/dark).
-
At specified time intervals, soil subsamples are taken for analysis.
-
-
Analysis:
-
The concentration of the parent compound and its major metabolites is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS/MS).[9][10]
-
The degradation rate constant and the half-life are calculated by fitting the concentration data over time to a suitable kinetic model (e.g., first-order kinetics).[11]
-
-
Conclusion
The available data strongly indicate that the environmental risk profile of dinotefuran is enantioselective. The (S)-enantiomer is the primary driver of toxicity to non-target organisms such as honeybees and earthworms, and it tends to be more persistent in the environment. In contrast, the (R)-enantiomer is significantly less toxic to these beneficial species while maintaining insecticidal activity against target pests. In aquatic systems, the toxicological profile is more complex, with the (R)-enantiomer showing higher acute toxicity to zebrafish embryos but also appearing to activate detoxification pathways.
These findings suggest that the development and use of enantiomerically pure this compound formulations could be a viable strategy to reduce the adverse environmental impact of this insecticide, particularly on vital pollinator populations, without compromising its agricultural efficacy. Further research into the chronic sub-lethal effects and the full environmental fate of the individual enantiomers is warranted to conduct a complete risk assessment.
References
- 1. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. Google [books.google.cn]
- 5. one.oecd.org [one.oecd.org]
- 6. oecd.org [oecd.org]
- 7. fera.co.uk [fera.co.uk]
- 8. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 9. epa.gov [epa.gov]
- 10. scielo.br [scielo.br]
- 11. cdpr.ca.gov [cdpr.ca.gov]
Safety Operating Guide
Proper Disposal of (R)-Dinotefuran: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of (R)-Dinotefuran is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this neonicotinoid insecticide. Adherence to these procedures is vital to minimize environmental contamination and comply with regulations.
Primary Disposal Methods
The recommended methods for the disposal of this compound, as indicated by safety data sheets (SDS), involve thermal destruction or the use of a licensed hazardous waste disposal company.[1][2] Unused or surplus this compound should not be disposed of in household garbage or poured down the drain.[3][4]
Licensed Hazardous Waste Disposal: Alternatively, this compound waste can be offered to a licensed hazardous material disposal company.[1][2] These companies are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
Quantitative Data for Disposal
While specific disposal concentration limits for this compound are not universally established and often depend on local regulations, the following table summarizes general operational parameters for the incineration of organic pesticides.
| Parameter | Value | Regulation/Guideline |
| Incineration Temperature | 850°C - 1300°C | Basel Convention Technical Guidelines |
| Residence Time | > 2 seconds | U.S. Environmental Protection Agency |
| Incineration Temperature (for waste with >1% halogenated organic substances) | > 1100°C | EU Directive on Industrial Emissions |
| Destruction Efficiency | > 99.99% | U.S. Environmental Protection Agency |
Note: this compound is an organonitrogen pesticide. The incineration of such compounds can potentially generate cyanide (CN⁻), which can be controlled by increasing the operating temperature and the amount of excess air.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guide for Handling (R)-Dinotefuran
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Dinotefuran. It includes detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various activities.
| Activity | Eye Protection | Skin Protection | Respiratory Protection | Hand Protection |
| Preparation and Weighing (Solid) | Tightly sealed safety goggles with side-shields.[1][2] | Fire/flame resistant and impervious clothing; lab coat; chemical-resistant apron.[1][3] | Full-face respirator if exposure limits are exceeded or if dust is generated.[1] | Chemical-resistant, waterproof gloves (e.g., PVC or nitrile rubber).[3][4] |
| Solution Preparation and Dilution | Tightly sealed safety goggles with side-shields or face shield.[1][2] | Impervious clothing; lab coat; chemical-resistant apron.[1][3] | Not generally required if handled in a well-ventilated area or fume hood. | Chemical-resistant, waterproof gloves.[3][4] |
| Application and Handling of Solutions | Tightly sealed safety goggles with side-shields.[1][2] | Lab coat; overalls.[3] | Not generally required if handled in a well-ventilated area. | Chemical-resistant, waterproof gloves.[3][4] |
| Spill Cleanup | Tightly sealed safety goggles with side-shields or face shield.[1][2] | Chemical-resistant suit or coveralls; waterproof boots.[5] | Full-face respirator with appropriate cartridges.[1] | Chemical-resistant, waterproof gloves.[3][4] |
| Waste Disposal | Tightly sealed safety goggles with side-shields.[1][2] | Lab coat; chemical-resistant apron.[1][3] | Not generally required if waste is properly contained. | Chemical-resistant, waterproof gloves.[3][4] |
Operational Plan and Experimental Protocols
1. Pre-Handling Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[4]
-
Ensure a well-ventilated work area, preferably a chemical fume hood, is available and operational.
-
Assemble all necessary PPE as outlined in the table above.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.
2. Handling and Application:
-
Weighing:
-
Perform in a designated area, such as a balance enclosure or fume hood, to minimize dust inhalation.
-
Use non-sparking tools.[3]
-
Avoid creating dust.
-
-
Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[1]
-
-
General Handling:
3. First Aid Measures:
-
If Swallowed: Rinse mouth and call a poison center or doctor.[1][6]
-
If on Skin: Remove contaminated clothing and wash the affected area with soap and water.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
If Inhaled: Move the person to fresh air and consult a doctor in case of complaints.[6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Unused Product and Contaminated Materials:
-
Empty Containers:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. echemi.com [echemi.com]
- 2. agilent.com [agilent.com]
- 3. indofil.com [indofil.com]
- 4. Pesticide use and personal protective equipment [health.vic.gov.au]
- 5. MSU Extension | Montana State University [apps.msuextension.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Disposal of Pesticides [npic.orst.edu]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
